molecular formula C9H7Cl2FO2 B1461148 Methyl 2,3-dichloro-5-fluorophenylacetate CAS No. 1804880-89-4

Methyl 2,3-dichloro-5-fluorophenylacetate

Cat. No.: B1461148
CAS No.: 1804880-89-4
M. Wt: 237.05 g/mol
InChI Key: AZRYQRMLDZBRTF-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-5-fluorophenylacetate is a useful research compound. Its molecular formula is C9H7Cl2FO2 and its molecular weight is 237.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2,3-dichloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYQRMLDZBRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of Methyl 2,3-dichloro-5-fluorophenylacetate , a specialized fluorinated intermediate used in medicinal chemistry.

High-Purity Fluorinated Scaffolds in Drug Discovery

Part 1: Executive Summary & Identification Strategy

In the landscape of modern drug discovery, the "magic methyl" effect and strategic fluorination are pivotal for optimizing pharmacokinetics. This compound represents a highly specific building block, combining the lipophilicity of a dichlorinated ring with the metabolic blocking capability of a fluorine atom.

This compound is primarily utilized as a precursor for Voltage-Gated Sodium Channel (Nav) Modulators and advanced Agrochemicals . Due to its specialized nature, it often lacks a permanent entry in public aggregation databases (like PubChem) under the ester form, requiring researchers to anchor their search via the parent acid.

Chemical Identity & CAS Resolution

The primary challenge in sourcing this compound is the frequent indexing of the acid form rather than the ester.

AttributeDetail
Target Molecule This compound
Parent Acid 2,3-Dichloro-5-fluorophenylacetic acid
Parent Acid CAS 1803728-33-7 (Anchor for search)
Ester CAS Not widely indexed (Synthesized in situ or custom citation)
Molecular Formula C₉H₇Cl₂FO₂
Molecular Weight 237.05 g/mol
SMILES COC(=O)CC1=CC(F)=CC(Cl)=C1Cl
Key Moiety 2,3-dichloro-5-fluorophenyl (Bioisostere for metabolic stability)

Critical Note for Procurement: When sourcing, if the methyl ester is unavailable, request the Acid (CAS 1803728-33-7) and perform a quantitative esterification (Protocol provided in Part 3).

Part 2: Applications in Medicinal Chemistry[3]

Metabolic Stability & Lipophilicity

The 2,3-dichloro-5-fluoro substitution pattern is not arbitrary. It is engineered to:

  • Block P450 Metabolism: The fluorine at the 5-position blocks para-hydroxylation relative to the acetate chain (assuming 1-position assignment), a common metabolic soft spot.

  • Enhance Lipophilicity: The two chlorine atoms significantly increase logP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-active agents like Nav1.7 inhibitors used in pain management.

Precursor for Heterocyclic Scaffolds

This ester serves as a "chassis" for constructing complex heterocycles.

  • Indole Synthesis: Via Fischer indole synthesis or palladium-catalyzed cyclizations to form fluorinated tryptamine analogs.

  • Triazine Derivatives: Used in the synthesis of neuroprotective agents structurally related to Lamotrigine, where the specific halogen pattern alters voltage-gated channel selectivity.

Part 3: Synthesis Protocols

Since the methyl ester is often a "make-on-demand" intermediate, the following protocols provide a self-validating system for synthesizing it from the parent acid or the toluene precursor.

Workflow Visualization

The following diagram outlines the logical synthesis flow from raw materials to the final ester.

SynthesisWorkflow Start Precursor: 2,3-Dichloro-5-fluorotoluene Bromination Radical Bromination (NBS, AIBN) Start->Bromination BenzylBromide Intermediate: Benzyl Bromide Bromination->BenzylBromide Cyanation Cyanation (NaCN, DMSO) BenzylBromide->Cyanation Nitrile Intermediate: Phenylacetonitrile Cyanation->Nitrile Hydrolysis Acid Hydrolysis (HCl/H2O) Nitrile->Hydrolysis Acid Parent Acid CAS: 1803728-33-7 Hydrolysis->Acid Esterification Fischer Esterification (MeOH, H2SO4) Acid->Esterification Final Target: Methyl 2,3-dichloro- 5-fluorophenylacetate Esterification->Final

Figure 1: Step-wise synthetic pathway from the toluene precursor to the methyl ester target.

Protocol A: Esterification from Parent Acid (Recommended)

Context: This is the standard route if CAS 1803728-33-7 is acquired.

  • Reagents:

    • 2,3-Dichloro-5-fluorophenylacetic acid (1.0 eq)

    • Methanol (anhydrous, excess, solvent)

    • Sulfuric acid (catalytic, 0.1 eq) or Thionyl Chloride (1.1 eq)

  • Procedure:

    • Dissolve the acid in anhydrous methanol (0.5 M concentration).

    • Option 1 (Catalytic): Add conc. H₂SO₄ dropwise. Reflux for 4 hours.

    • Option 2 (Acid Chloride - Higher Yield): Cool MeOH to 0°C. Add SOCl₂ dropwise (exothermic). Add the acid. Warm to RT and stir for 2 hours.

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Redissolve residue in EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Validation:

    • TLC: Shift in Rf (Acid stays at baseline in Hex/EtOAc 8:2; Ester moves to ~0.6).

Protocol B: De Novo Synthesis (From Toluene Derivative)

Context: If the acid is unavailable, start from 2,3-dichloro-5-fluorotoluene .

  • Bromination:

    • React starting toluene with N-Bromosuccinimide (NBS) and catalytic AIBN in CCl₄ or Trifluorotoluene at reflux.

    • Target: 2,3-dichloro-5-fluorobenzyl bromide.

  • Cyanation:

    • Treat the benzyl bromide with NaCN in DMSO at 40°C. Caution: Cyanide hazard.

    • Target: 2,3-dichloro-5-fluorophenylacetonitrile.

  • Pinner Reaction (Direct to Ester):

    • Dissolve nitrile in Methanol/HCl(gas) at 0°C.

    • Add water carefully after 12 hours to hydrolyze the imidate intermediate directly to the ester.

Part 4: Analytical Characterization Data

To ensure the integrity of the synthesized compound, compare against these predicted parameters.

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow oilLow melting point solid possible if highly pure.
Boiling Point ~285°C (at 760 mmHg)High boiling point due to halogen weight.
Density ~1.45 g/cm³Denser than water (halogenated).
¹H NMR (CDCl₃) δ 3.70 (s, 3H, -OCH₃)δ 3.85 (s, 2H, Ar-CH₂-)δ 6.9-7.3 (m, 2H, Ar-H)Look for the singlet methyl ester peak at 3.70 ppm.
¹⁹F NMR ~ -115 ppmSingle peak (unless coupled).

Part 5: Safety & Handling

  • Hazards: Halogenated benzyl derivatives are potent lachrymators and skin irritants. The parent acid and ester should be handled in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • Matrix Scientific. (2025).[1] Product Catalog: 2,3-Dichloro-5-fluorophenylacetic acid (CAS 1803728-33-7).[1][2] Retrieved from

  • Advanced Technology & Industrial Co., Ltd. (2025). Chemical Database: Fluorinated Phenylacetic Acids. Retrieved from

  • World Intellectual Property Organization. (2015). Patent WO2015092819A2: Derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5-amine. (Demonstrates the utility of the 2,3-dichloro-5-fluoro moiety in CNS drugs). Retrieved from

  • Bide Pharm. (2025). Building Blocks: (2,3-Dichloro-5-fluorophenyl)boronic acid. (Precursor availability).[3] Retrieved from

Sources

Chemical properties of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2,3-dichloro-5-fluorophenylacetate: Properties, Synthesis, and Scientific Context

Prepared by: Gemini, Senior Application Scientist

Abstract

Substituted phenylacetic acids and their esters represent a cornerstone scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Molecules such as Diclofenac and Felbinac underscore the pharmacological importance of this structural class.[1] This technical guide provides a comprehensive overview of this compound, a halogenated derivative with significant potential as a versatile building block in drug discovery and fine chemical synthesis. While direct literature on this specific ester is sparse, this document synthesizes data from closely related analogues and established chemical principles to provide a robust profile. We will explore its physicochemical properties, delineate a logical and detailed synthetic pathway, predict its spectroscopic signature, and discuss its reactivity and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in a laboratory setting. The properties of this compound are predicted based on its structure and data from analogous compounds.

Identifier Value
IUPAC Name methyl 2-(2,3-dichloro-5-fluorophenyl)acetate
Molecular Formula C₉H₇Cl₂FO₂
Molecular Weight 237.06 g/mol
Canonical SMILES COC(=O)CC1=C(C=C(C=C1Cl)F)Cl
CAS Number Not explicitly assigned. Precursor acid is 2,3-dichloro-5-fluorophenylacetic acid.
Predicted Physicochemical Property Value / Description Justification
Physical Form Colorless to light yellow liquid or low-melting solid.Based on similar phenylacetate esters like Methyl 2-(3-fluorophenyl)acetate (liquid) and Methyl 2-(3-chlorophenyl)acetate.[3]
Boiling Point Estimated >250 °C at 760 mmHgHalogenation and increased molecular weight relative to simpler analogues would elevate the boiling point.[4]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water.Typical for organic esters of this size.
Density >1.3 g/cm³The presence of two chlorine atoms significantly increases density, likely making it denser than water.[4]

Synthesis and Manufacturing

A robust and efficient synthesis is critical for the practical application of any chemical intermediate. We propose a logical two-step synthetic protocol starting from a commercially available precursor, culminating in the target ester.

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a two-stage process: first, the synthesis of the corresponding carboxylic acid precursor, followed by a classic acid-catalyzed esterification.

G cluster_0 Part 1: Precursor Acid Synthesis cluster_1 Part 2: Esterification A 2,3-Dichloro-5-fluoroaniline B 2,3-Dichloro-5-fluorophenyl trichloroethane Intermediate A->B Diazotization & Addition 1. HCl, NaNO₂ 2. Vinylidene Chloride, Cu Catalyst C 2,3-Dichloro-5-fluorophenylacetic acid B->C Acid Hydrolysis H₂SO₄, H₂O, Heat D Methyl 2,3-dichloro-5- fluorophenylacetate C->D Fischer Esterification Methanol (CH₃OH) H₂SO₄ (cat.), Reflux

Caption: Proposed two-part synthesis of this compound.

Part 1: Synthesis of 2,3-dichloro-5-fluorophenylacetic acid

The synthesis of substituted phenylacetic acids can be approached via several routes. A method adapted from patented procedures for similar fluoro-phenylacetic acids involves a diazotization-addition reaction followed by hydrolysis.[5]

Protocol:

  • Diazotization & Addition:

    • To a cooled (0-5 °C) solution of 2,3-dichloro-5-fluoroaniline in an appropriate acidic medium (e.g., hydrochloric acid), add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate vessel, prepare a solution of vinylidene chloride in a suitable solvent containing a copper-series catalyst.

    • Slowly add the prepared diazonium salt solution to the vinylidene chloride mixture. This reaction, analogous to a Meerwein arylation, results in the formation of a 2,3-dichloro-5-fluorophenyl trichloroethane intermediate.

    • Causality: The diazonium group is an excellent leaving group (N₂ gas), enabling the addition of the aryl radical to the vinylidene chloride double bond under copper catalysis.

  • Hydrolysis:

    • Isolate the crude trichloroethane intermediate from the previous step.

    • Add the intermediate to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture under reflux for several hours until the hydrolysis is complete.[5]

    • Causality: The strong acidic conditions facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid.

    • Upon cooling, the 2,3-dichloro-5-fluorophenylacetic acid product will precipitate and can be isolated by filtration, washed with cold water, and dried.

Part 2: Fischer Esterification

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The Fischer esterification is a classic, reliable method that utilizes an acid catalyst.[7]

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,3-dichloro-5-fluorophenylacetic acid in an excess of methanol (which acts as both reactant and solvent).

    • Carefully add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to the solution.[7]

    • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[6]

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The reaction is reversible, and using excess methanol shifts the equilibrium towards the product side (Le Châtelier's principle).

  • Workup and Purification:

    • After cooling to room temperature, neutralize the catalyst with a weak base, such as a saturated sodium bicarbonate solution.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural verification. The following data are predicted based on established principles of NMR, IR, and MS for a molecule with this structure.[8][9]

Technique Predicted Observations
¹H NMR ~3.7 ppm (singlet, 3H): -OCH₃ protons of the methyl ester. ~3.9 ppm (singlet, 2H): -CH₂ - protons, deshielded by the adjacent carbonyl and aromatic ring. ~7.2-7.5 ppm (2H, complex multiplets): Aromatic protons. Their specific shifts and coupling patterns (doublet of doublets) will be influenced by the surrounding Cl and F atoms.
¹³C NMR ~41 ppm: Aliphatic -C H₂- carbon. ~52 ppm: Ester methoxy -OC H₃ carbon. ~115-135 ppm: Aromatic carbons, including C-H, C-Cl, and C-F carbons with characteristic C-F coupling. ~170 ppm: Ester carbonyl (C =O) carbon, highly deshielded.
IR (Infrared) ~1735-1750 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of an ester. ~2950-3000 cm⁻¹ (medium): C-H stretching of aliphatic groups. ~1100-1300 cm⁻¹ (strong): C-O stretching of the ester. ~1000-1100 cm⁻¹ (strong): C-F stretching. ~700-800 cm⁻¹ (strong): C-Cl stretching.
MS (Mass Spec) Molecular Ion (M⁺): A cluster of peaks around m/z 236/238/240 due to the isotopic abundance of ³⁵Cl and ³⁷Cl. The M:M+2:M+4 ratio will be approximately 9:6:1. Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z ~205. Alpha-cleavage to form the acylium ion [M-OCH₃]⁺. Loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z ~177.

Chemical Reactivity and Potential Applications

Reactivity Profile

The reactivity of this compound is dominated by two primary sites: the ester functional group and the substituted aromatic ring.

G main Methyl 2,3-dichloro-5- fluorophenylacetate acid 2,3-Dichloro-5-fluorophenylacetic acid main->acid Hydrolysis (H⁺/H₂O or OH⁻) amide Substituted 2-(2,3-dichloro-5- fluorophenyl)acetamide main->amide Aminolysis / Amidation (R₂NH, Heat)

Caption: Key reactivity pathways for this compound.

  • Ester Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This allows the ester to serve as a protected form of the carboxylic acid.

  • Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group.

  • Aminolysis/Amidation: Reaction with primary or secondary amines, often with heating, will displace the methoxy group to form the corresponding amide. This is a crucial reaction for building more complex molecules, as the phenylacetamide moiety is prevalent in many biologically active compounds.[10]

  • Aromatic Ring: The aromatic ring is electron-deficient due to the presence of three electron-withdrawing halogen substituents. This deactivates the ring towards electrophilic aromatic substitution. However, it may be susceptible to nucleophilic aromatic substitution under specific conditions, though this is less common.

Potential Applications in Drug Development

The true value of this compound lies in its utility as a chemical intermediate. Phenylacetic acid derivatives are known to be efficacious in a range of medical treatments.[1]

  • Scaffold for Anti-inflammatory Drugs: As a halogenated analogue of the core structure of drugs like diclofenac, it can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Intermediate for CNS Agents: The phenylacetamide structure is a key pharmacophore in ligands for various central nervous system (CNS) targets, including dopamine receptors.[10] This compound provides a starting point for exploring new CNS-active agents.

  • Building Block for Novel Agonists/Antagonists: Phenylacetates have been used to develop novel Liver X Receptor (LXR) agonists for treating atherosclerosis.[2] The specific halogenation pattern of this molecule offers a unique substitution pattern for probing structure-activity relationships (SAR) in various receptor systems.

Safety and Handling

While specific toxicological data for this compound is not available, a safety assessment can be made based on structurally related chemicals.

  • Hazard Classification (Predicted): Expected to be classified as a skin irritant, serious eye irritant, and may cause respiratory irritation, consistent with GHS classifications for similar compounds like 2-(3-bromo-5-fluorophenyl)acetic acid and methyl 2-(3-chlorophenyl)acetate.[3][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which could cause decomposition or vigorous reactions.

  • Stability: The compound is expected to be stable under normal storage conditions (cool, dry place in a tightly sealed container).

Conclusion

This compound is a highly functionalized chemical intermediate with considerable potential for application in medicinal chemistry and organic synthesis. Although not widely characterized in public literature, its synthesis is feasible through established, high-yielding chemical transformations. Its predicted spectroscopic and reactivity profiles provide a solid foundation for its use as a versatile building block. Researchers can leverage this compound to generate novel libraries of phenylacetic acid derivatives, enabling the exploration of new chemical space in the pursuit of innovative therapeutic agents.

References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Lundquist, J. T., et al. (2006). Discovery of phenyl acetic acid substituted quinolines as novel liver X receptor agonists for the treatment of atherosclerosis. Journal of Medicinal Chemistry, 49(21), 6151-4.
  • Li, T., et al. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • NOAA. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 2-(3-fluorophenyl)acetate.
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,5-Trifluorophenylacetic acid.
  • BYJU'S. (n.d.). Esterification.
  • University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Zhang, L., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. PMC.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Mirante Sema. (n.d.).
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Esselman, B. J., & Hill, N. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate.
  • PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid.

Sources

2,3-dichloro-5-fluorophenylacetic acid methyl ester structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Methyl 2-(2,3-dichloro-5-fluorophenyl)acetate

Abstract

Phenylacetic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. The strategic incorporation of halogens, such as chlorine and fluorine, provides a powerful tool for modulating a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical framework for understanding the structure, synthesis, and characterization of methyl 2-(2,3-dichloro-5-fluorophenyl)acetate, a specifically substituted derivative. Addressed to researchers and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind analytical strategies and synthetic choices. We will explore predictive spectroscopic signatures, propose a robust synthetic pathway based on established chemical principles, and discuss the potential applications of this molecule as a versatile building block in modern chemical research.

Introduction to Halogenated Phenylacetic Acid Derivatives

The phenylacetic acid moiety is a privileged structure found in numerous biologically active compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The introduction of halogens onto the aromatic ring is a critical strategy in drug design.

  • Fluorine: Often incorporated to block metabolic oxidation at a specific position, enhance binding affinity through favorable electrostatic interactions, and lower the pKa of nearby acidic or basic groups. Its small size minimizes steric hindrance.

  • Chlorine: Significantly increases lipophilicity, which can enhance membrane permeability. Its larger size and different electronic properties compared to fluorine offer an alternative means to probe steric and electronic requirements within a receptor's binding pocket.

The target molecule, methyl 2-(2,3-dichloro-5-fluorophenyl)acetate, combines these features. The ortho and meta dichlorination (positions 2 and 3) creates a sterically hindered and electron-poor region, while the meta fluorine atom (position 5) further withdraws electron density. The methyl ester functionality serves as a common protecting group for the carboxylic acid or as a bioisostere to modulate solubility and cell permeability.

Structural Elucidation and Physicochemical Properties

A thorough understanding of a molecule's structure is foundational. For a compound like methyl 2-(2,3-dichloro-5-fluorophenyl)acetate, which may not be extensively characterized in the literature, a combination of predictive methods and established spectroscopic techniques is essential.

Molecular Structure and Predicted Properties

The primary structure defines the molecule's identity and dictates its chemical behavior.

Caption: Structure of Methyl 2-(2,3-dichloro-5-fluorophenyl)acetate.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Source/Method
Molecular Formula C₉H₇Cl₂FO₂ -
Molecular Weight 237.06 g/mol -
CAS Number Not assigned Literature Search
Predicted LogP 3.1 - 3.5 Computational (e.g., XLogP3)

| Appearance | Off-white solid or oil | Based on similar compounds |

Spectroscopic Characterization Strategy

The validation of the structure relies on a suite of spectroscopic techniques. Each method provides unique and complementary information. The choice to use multiple techniques is crucial for unambiguous structure confirmation.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.

    • A singlet for the methylene protons (-CH₂-) around 3.6-3.8 ppm.

    • Two signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the phenyl ring. Due to coupling with the fluorine atom, these signals will appear as doublets or doublet of doublets. The specific coupling constants (J-values) would confirm their relative positions.

  • ¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms.

    • One signal for the ester carbonyl carbon (~170 ppm).

    • Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbons directly bonded to fluorine will show a large one-bond coupling (¹JCF).

    • One signal for the methylene carbon (-CH₂-).

    • One signal for the methyl ester carbon (-OCH₃).

  • ¹⁹F NMR: This experiment is essential for fluorine-containing compounds. A single resonance is expected, and its coupling to the adjacent aromatic protons in the ¹H NMR spectrum would definitively confirm the fluorine's position.

2.2.2 Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.

  • Rationale: Electron Ionization (EI) or Electrospray Ionization (ESI) would be used. The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks at M+, (M+2)+, and (M+4)+ with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Peaks:

    • A strong, sharp absorption band around 1730-1750 cm⁻¹ , characteristic of the C=O stretch of the ester functional group.

    • Bands in the 1000-1200 cm⁻¹ region corresponding to C-O stretching.

    • Absorptions in the 1000-1400 cm⁻¹ range for the C-F bond and around 600-800 cm⁻¹ for C-Cl bonds.

    • Aromatic C-H stretching just above 3000 cm⁻¹ .

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation start Purified Compound nmr NMR (¹H, ¹³C, ¹⁹F) start->nmr Sample ms Mass Spectrometry start->ms Sample ir IR Spectroscopy start->ir Sample validation Structure Confirmed nmr->validation Framework & Connectivity ms->validation Molecular Weight & Isotopic Pattern ir->validation Functional Groups

Caption: Experimental workflow for spectroscopic characterization.

Synthetic Strategy and Methodologies

A logical and efficient synthesis is paramount for obtaining the target compound for research. The following strategy is proposed based on well-established and reliable organic chemistry transformations.

Retrosynthetic Analysis

The most direct approach involves a late-stage esterification of the corresponding carboxylic acid. The acid itself can be derived from the hydrolysis of a benzyl cyanide intermediate, which is a common and high-yielding method for synthesizing phenylacetic acids.[1]

G target Target Ester (C₉H₇Cl₂FO₂) acid Phenylacetic Acid (C₈H₅Cl₂FO₂) target->acid Esterification cyanide Benzyl Cyanide (C₈H₄Cl₂FN) acid->cyanide Hydrolysis halide Benzyl Halide (C₇H₄Cl₃F) cyanide->halide Cyanation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a self-validating system, where the success of each step can be confirmed by analytical techniques before proceeding.

Step 1: Synthesis of 2,3-dichloro-5-fluorophenylacetic acid

This step creates the core phenylacetic acid structure. The choice of a cyanide hydrolysis route is based on its reliability and the commercial availability of the starting benzyl halide.

  • Reaction: 2,3-dichloro-5-fluorobenzyl chloride + NaCN → 2,3-dichloro-5-fluorobenzyl cyanide → 2,3-dichloro-5-fluorophenylacetic acid.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichloro-5-fluorobenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or DMSO.

    • Add sodium cyanide (NaCN, 1.1 eq) portion-wise. CAUTION: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and quench carefully with water. Extract the benzyl cyanide product with a suitable organic solvent (e.g., ethyl acetate).

    • The crude benzyl cyanide is then subjected to hydrolysis without extensive purification. Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the crude product.[1]

    • Heat the mixture to reflux for 3-5 hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction and pour it onto ice water. The carboxylic acid product will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2,3-dichloro-5-fluorophenylacetic acid.

Step 2: Methyl Esterification

This is a classic Fischer esterification, a robust and economical method.

  • Reaction: 2,3-dichloro-5-fluorophenylacetic acid + CH₃OH --(H⁺)--> Methyl 2-(2,3-dichloro-5-fluorophenyl)acetate.

  • Methodology:

    • Suspend the crude 2,3-dichloro-5-fluorophenylacetic acid (1.0 eq) in an excess of methanol (serves as both solvent and reagent).

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-5 mol%).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.

Purification

The final product should be purified to meet the high standards required for research applications.

  • Method: The crude ester can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, if the product is a low-melting solid or a high-boiling liquid, distillation under reduced pressure may be effective.

  • Validation: The purity of the final fractions should be assessed by TLC and the structure confirmed using the spectroscopic methods outlined in Section 2.2.

Applications in Research and Drug Development

While the specific biological activity of methyl 2-(2,3-dichloro-5-fluorophenyl)acetate is not documented, its structure suggests significant potential as a chemical building block.

  • Scaffold for Novel Therapeutics: Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals. This compound could be hydrolyzed back to the acid and used in amide coupling reactions to generate libraries of novel compounds for biological screening.

  • Fragment-Based Drug Discovery: As a halogenated aromatic fragment, it could be used in screening assays to identify molecular interactions that can be optimized into more potent leads.

  • Precursor for Complex Molecules: The related compound, 2,4,5-trifluorophenylacetic acid, serves as a key precursor in the synthesis of the anti-diabetic medication Sitagliptin.[2] This highlights the value of fluorinated phenylacetic acids as intermediates in the synthesis of complex active pharmaceutical ingredients.

Safety and Handling

Based on safety data sheets for structurally related compounds, methyl 2-(2,3-dichloro-5-fluorophenyl)acetate should be handled with care.

  • Potential Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. Halogenated organic compounds can be toxic to aquatic life.[3][4]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • Spectroscopic Data - AWS. (n.d.).
  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). Google Patents.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved February 14, 2026, from [Link]

  • Phenylacetic Acid. (1922). Organic Syntheses, 2, 63. DOI: 10.15227/orgsyn.002.0063. Retrieved from [Link]

  • 2,3,5-Trifluorophenylacetic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0. (2025). Chemsrc. Retrieved February 14, 2026, from [Link]

  • Preparation of 2,3-difluorophenylacetic acid. (2009). Google Patents.
  • Acetic acid, dichloro-, methyl ester. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • α-Chlorophenylacetic Acid. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. (1993). Google Patents.

Sources

Molecular weight and formula of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Therapeutic Potential of a Highly Substituted Phenylacetate

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The deliberate placement of halogen atoms and the inclusion of alkyl esters on a phenylacetic acid core can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide focuses on a compound of significant interest for scaffold-based drug discovery: Methyl 2,3-dichloro-5-fluorophenylacetate.

While not a widely cataloged compound, its structural motifs—a dichlorinated ring, a fluorine substituent, and a methyl ester—represent a confluence of features frequently exploited to enhance pharmacokinetic and pharmacodynamic profiles. This document serves as a foundational technical resource, providing a scientifically grounded overview of its core properties, a plausible synthetic pathway, methods for structural verification, and the rationale for its application in drug development.

Part 1: Core Physicochemical and Structural Characteristics

The precise identity of a molecule is defined by its fundamental properties. Based on its chemical name, we can deduce the core characteristics of this compound.

Molecular Formula and Weight

The structure, comprising a phenyl ring substituted with two chlorine atoms, one fluorine atom, and a methyl acetate group (-CH₂COOCH₃), corresponds to the following:

  • Molecular Formula: C₉H₇Cl₂FO₂

  • Monoisotopic Mass: 251.9753 g/mol

  • Average Molecular Weight: 253.05 g/mol

A search for this molecular formula reveals several isomers, such as Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate, underscoring the importance of precise structural elucidation.[1]

Structural Data Summary

A comprehensive summary of the key identifiers and calculated properties for this compound is presented below.

PropertyValue
IUPAC Name methyl 2-(2,3-dichloro-5-fluorophenyl)acetate
Molecular Formula C₉H₇Cl₂FO₂
Molecular Weight 253.05 g/mol
Monoisotopic Mass 251.9753 Da
Canonical SMILES COC(=O)CC1=C(C(=C(C=C1)F)Cl)Cl
InChI Key (Predicted)

Part 2: Synthesis and Spectroscopic Elucidation

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached by first preparing the corresponding carboxylic acid, 2,3-dichloro-5-fluorophenylacetic acid, which is then esterified. A plausible route to the acid starts from a substituted toluene, a common precursor for phenylacetic acids.

Experimental Protocol: Synthesis of 2,3-dichloro-5-fluorophenylacetic acid

  • Step 1: Free-Radical Bromination of 2,3-dichloro-5-fluorotoluene.

    • Rationale: The benzylic position of the toluene is susceptible to free-radical halogenation, providing a handle for subsequent conversion to the nitrile.

    • Procedure: To a solution of 2,3-dichloro-5-fluorotoluene in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter off the succinimide byproduct. The resulting solution containing 1-(bromomethyl)-2,3-dichloro-5-fluorobenzene is concentrated under reduced pressure.

  • Step 2: Cyanation of the Benzyl Bromide.

    • Rationale: The benzyl bromide is a good substrate for nucleophilic substitution with cyanide, which introduces the carbon atom required for the acetic acid side chain.

    • Procedure: Dissolve the crude benzyl bromide from Step 1 in a polar aprotic solvent like DMSO. Add sodium cyanide and heat the mixture. The reaction progress can be monitored by the disappearance of the starting material. Upon completion, the reaction is quenched with water and the product, 2-(2,3-dichloro-5-fluorophenyl)acetonitrile, is extracted with an organic solvent like ethyl acetate.

  • Step 3: Hydrolysis of the Nitrile.

    • Rationale: Acid- or base-catalyzed hydrolysis of the nitrile group yields the desired carboxylic acid.

    • Procedure: The crude acetonitrile derivative is refluxed in the presence of a strong acid, such as concentrated hydrochloric acid, or a strong base like sodium hydroxide. After an extended period of heating, the solution is cooled and acidified (if using basic hydrolysis) to precipitate the 2,3-dichloro-5-fluorophenylacetic acid. The solid product is then collected by filtration, washed, and dried.

Experimental Protocol: Esterification to this compound

  • Step 4: Fischer Esterification.

    • Rationale: This classic method provides a straightforward conversion of the carboxylic acid to its methyl ester using an excess of methanol under acidic conditions.

    • Procedure: Suspend the synthesized 2,3-dichloro-5-fluorophenylacetic acid in an excess of methanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_acid Synthesis of 2,3-dichloro-5-fluorophenylacetic Acid cluster_ester Esterification Toluene 2,3-dichloro-5-fluorotoluene BenzylBromide 1-(bromomethyl)-2,3-dichloro-5-fluorobenzene Toluene->BenzylBromide NBS, BPO UV, Reflux Nitrile 2-(2,3-dichloro-5-fluorophenyl)acetonitrile BenzylBromide->Nitrile NaCN, DMSO Heat Acid 2,3-dichloro-5-fluorophenylacetic acid Nitrile->Acid H₃O⁺ or OH⁻ Reflux Ester This compound Acid->Ester CH₃OH, H₂SO₄ (cat.) Reflux

Caption: Proposed synthetic pathway for this compound.
Structural Elucidation by Spectroscopic Methods

Confirmation of the final product's identity is achieved through a combination of spectroscopic techniques. The expected data, based on the principles of NMR and mass spectrometry for similarly substituted aromatic compounds, are as follows.[2][3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Methyl Protons (-OCH₃): A sharp singlet is expected around 3.7 ppm.

    • Methylene Protons (-CH₂-): A singlet should appear in the range of 3.6-3.8 ppm.

    • Aromatic Protons: Two signals are expected in the aromatic region (approximately 7.0-7.5 ppm). Due to the substitution pattern, these protons will appear as doublets, with coupling constants influenced by the adjacent fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal is anticipated around 170 ppm.

    • Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbons bonded to chlorine will be in the 130-140 ppm range, while the carbon bonded to fluorine will show a large C-F coupling constant, appearing as a doublet.

    • Methyl and Methylene Carbons: Signals for the -OCH₃ and -CH₂- carbons are expected in the aliphatic region, typically around 52 ppm and 40 ppm, respectively.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The expected pattern would be peaks at m/z values corresponding to [C₉H₇³⁵Cl₂FO₂]⁺, [C₉H₇³⁵Cl³⁷ClFO₂]⁺, and [C₉H₇³⁷Cl₂FO₂]⁺ in an approximate ratio of 9:6:1.

    • Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the methoxycarbonyl group (-COOCH₃), resulting in a benzyl cation fragment.

Part 3: Rationale and Applications in Drug Development

The specific combination of substituents in this compound is not arbitrary; it represents a strategic design choice aimed at optimizing the properties of a lead compound.

The Role of Halogenation
  • Modulation of Lipophilicity: Chlorine and fluorine atoms significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Blocking: The presence of halogens, particularly on an aromatic ring, can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This steric hindrance can increase the metabolic stability and half-life of a drug candidate.

  • Target Interaction: Halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which can contribute to binding affinity and selectivity.

The "Magic Methyl" Ester

The methyl group of the ester, while seemingly simple, plays a crucial role.[4][5]

  • Prodrug Strategy: Esters are often employed as prodrugs. In vivo, esterase enzymes can hydrolyze the methyl ester back to the parent carboxylic acid, which may be the active form of the drug. This strategy can improve the absorption and distribution characteristics of a polar carboxylic acid.

  • Physicochemical Tuning: The conversion of a carboxylic acid to a methyl ester neutralizes the acidic proton, altering the molecule's polarity, solubility, and hydrogen bonding capacity. This can be critical for optimizing formulation and pharmacokinetic properties.[6]

The following diagram illustrates the relationship between the structural features of the molecule and their intended effects in a drug design context.

Rationale_Diagram cluster_Features Structural Features cluster_Effects Intended Physicochemical & Biological Effects Molecule This compound Halogens 2,3-Dichloro & 5-Fluoro Groups Molecule->Halogens Ester Methyl Ester Group Molecule->Ester Lipophilicity Increased Lipophilicity Halogens->Lipophilicity Metabolism Blocked Metabolic Sites Halogens->Metabolism Binding Enhanced Target Binding (Halogen Bonding) Halogens->Binding Prodrug Prodrug Potential (In vivo hydrolysis) Ester->Prodrug PK_Tuning Tuned Solubility & Polarity Ester->PK_Tuning

Caption: Structure-Function relationships in the design of the target molecule.

Conclusion

This compound stands as a prototypical example of a highly functionalized building block for modern drug discovery. While specific data for this exact isomer is sparse, this guide has provided a robust framework for its synthesis and characterization based on established chemical principles. The strategic incorporation of its chloro, fluoro, and methyl ester functionalities offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The insights and protocols detailed herein are intended to empower researchers to synthesize, verify, and ultimately leverage this and similar scaffolds in the pursuit of novel therapeutics.

References

  • PubChemLite. (n.d.). C9H7Cl2FO2 - Explore. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved February 14, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved February 14, 2026, from [Link]

  • Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. (2025, September 25). PMC. Retrieved February 14, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • MDPI. (2013, June 27). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • NIST. (n.d.). Phenylacetic acid propyl ester. Retrieved February 14, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC. Retrieved February 14, 2026, from [Link]

  • PubMed. (2018, November 1). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • ChemRxiv. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2018, September). Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

  • PubMed. (2013, August 15). [Application of methyl in drug design]. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved February 14, 2026, from [Link]

Sources

Technical Safety Monograph: Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 2,3-dichloro-5-fluorophenylacetate (CAS: Not widely listed; Analogous to 1035262-89-5) is a specialized halogenated aromatic ester. In drug discovery and agrochemical synthesis, this molecule serves as a high-value building block , typically utilized to introduce a lipophilic, metabolically stable fluorinated scaffold into target molecules (e.g., kinase inhibitors or auxin-mimic herbicides).

Critical Safety Notice: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. This guide employs Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the parent phenylacetate class and chlorinated/fluorinated analogs. Treat this substance as a Potent Irritant with potential Sensitizing properties.

Chemical Identity & Physicochemical Specifications

This section establishes the molecular baseline. The presence of the fluoro and dichloro groups on the phenyl ring significantly increases lipophilicity (LogP) compared to the non-halogenated parent, enhancing skin permeation potential.

PropertySpecification (Predicted/Calculated)
Chemical Name This compound
Molecular Formula C₉H₇Cl₂FO₂
Molecular Weight ~237.05 g/mol
Physical State Low-melting solid or viscous oil (Ambient T)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Reactivity Class Ester (Susceptible to hydrolysis); Aryl Halide
Predicted LogP ~3.2 – 3.8 (High Lipophilicity)
Hazard Identification (GHS Classification)

Based on the toxicology of Methyl 2-(4-chloro-3-fluorophenyl)acetate and Phenylacetic acid esters, the following GHS classifications are assigned under the Precautionary Principle .

Primary Hazards
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2]

  • H317: May cause an allergic skin reaction (Sensitizer warning due to halogenated aromatic nature).[5]

Mechanistic Toxicology
  • Alkylating Potential: While less reactive than alkyl halides, the ester moiety can undergo hydrolysis in vivo, releasing the corresponding 2,3-dichloro-5-fluorophenylacetic acid, a likely mucosal irritant.

  • Lipophilic Transport: The halogenation pattern facilitates rapid crossing of the stratum corneum. Dermal exposure is the primary risk vector.

Operational Control & Handling Protocols

This section details the self-validating workflows required to handle this compound safely.

A. PPE Decision Matrix
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling, use Double-gloving (Nitrile over Laminate) due to the carrier solvents (DCM/DMSO) often used with this compound.

  • Respiratory: If handling >500 mg or heating, use a P95/N95 particulate respirator or work strictly within a fume hood.

B. Workflow Visualization: Risk Assessment Logic

The following diagram outlines the decision logic for handling halogenated esters.

SafetyLogic Start Start: Handling Protocol StateCheck Check Physical State Start->StateCheck Solid Solid/Crystalline StateCheck->Solid Liquid Oil/Solution StateCheck->Liquid Weighing Weighing Enclosure + N95 Mask Solid->Weighing Dust Risk Hood Fume Hood Mandatory (Face Velocity > 100 fpm) Liquid->Hood Vapor Risk Solvent Check Solvent Compatibility Hood->Solvent Weighing->Solvent DCM DCM/Chloroform Used? Solvent->DCM GlovesHigh Silver Shield / Laminate Gloves DCM->GlovesHigh Yes (Permeation Risk) GlovesStd Double Nitrile Gloves DCM->GlovesStd No (Standard Solvents)

Figure 1: Operational decision matrix for selecting engineering controls and PPE based on physical state and solvent carrier.

Experimental Usage: Synthesis & Quenching

As an application scientist, understanding the chemical fate is crucial for safety. This compound is typically subjected to hydrolysis or nucleophilic attack.

Standard Operating Procedure (SOP): Reaction Setup
  • Charge: Add this compound to the reaction vessel before adding solvent to minimize aerosol generation.

  • Solvent: Use anhydrous THF or DMF if performing nucleophilic substitution.

  • Quenching (Critical Step):

    • Risk: Unreacted ester can persist in the organic layer during workup.

    • Protocol: If hydrolyzing, slowly add 1M LiOH or NaOH at 0°C.

    • Observation: Monitor the disappearance of the ester spot (TLC/LCMS) to ensure complete conversion to the polar acid form, which is easier to sequester in the aqueous waste stream.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in waste management.

Degradation Ester Methyl 2,3-dichloro- 5-fluorophenylacetate (Lipophilic/Skin Penetrant) Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrolysis Water H2O / OH- Acid 2,3-dichloro- 5-fluorophenylacetic Acid (Corrosive/Irritant) Intermediate->Acid Methanol Methanol (Flammable) Intermediate->Methanol

Figure 2: Hydrolysis pathway. Note that the degradation product (the acid) poses a different hazard profile (Corrosive) compared to the parent ester.

Emergency Response & Waste Disposal
Spill Management
  • Evacuate: Clear the immediate area (3-5 meters).

  • PPE: Don Goggles, Nitrile Gloves, and Lab Coat.

  • Absorb: Use Vermiculite or Sand. Do NOT use sawdust (potential reaction with oxidizers if present).

  • Clean: Wipe surface with a 10% Sodium Carbonate solution to hydrolyze trace ester residues.

Fire Fighting
  • Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1][2][6][7]

  • Hazard: Combustion releases toxic Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. Self-Contained Breathing Apparatus (SCBA) is mandatory.

Disposal
  • Stream: Halogenated Organic Waste.

  • Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 2-(4-chloro-3-fluorophenyl)acetate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Hazard Identification. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to Determining the Physicochemical Properties of Novel Compounds – The Case of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fundamental Physicochemical Data in Drug Discovery

In the fast-paced world of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is long and fraught with challenges. Researchers and scientists are constantly synthesizing novel compounds, each with the potential to address unmet medical needs. Among the very first hurdles in the characterization of these new chemical entities (NCEs) is the determination of their fundamental physicochemical properties, most notably their melting and boiling points. These are not mere data points; they are critical indicators of a compound's purity, stability, and even potential bioavailability.[1][2][3] A sharp melting point range, for instance, is a strong indicator of a pure substance, while a broad range often suggests the presence of impurities.[4] Furthermore, these thermal properties are indispensable for the design of robust synthetic routes, purification strategies, and suitable formulations. In the pharmaceutical industry, accurate melting point determination is a cornerstone of quality control and is often a requirement for regulatory submissions.[3]

This guide addresses a common challenge faced by researchers: the lack of readily available physical property data for a novel compound. Our case in point is Methyl 2,3-dichloro-5-fluorophenylacetate , a compound for which boiling and melting point data are not found in readily accessible chemical databases. This scenario, far from being a setback, presents an opportunity to apply fundamental analytical techniques and predictive methodologies. As a Senior Application Scientist, this guide will provide you with not just the "how," but also the "why," empowering you to confidently characterize your novel compounds.

The Data Gap: this compound

A thorough search of chemical databases and literature reveals no experimentally determined boiling or melting point for this compound. This is a frequent occurrence for newly synthesized compounds. Therefore, we must turn to established experimental and computational methods to ascertain these crucial parameters.

Part 1: Experimental Determination of Melting and Boiling Points

The following section details the standard, field-proven experimental protocols for determining the melting and boiling points of a novel organic compound. The choice of method will depend on the physical state of the compound at room temperature and the amount of sample available.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

This is the most common and accessible method for determining the melting point of a solid organic compound.[2][5]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle (for grinding the sample)

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry compound is finely ground to a powder. This ensures uniform packing and heat transfer.

  • Packing the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[6]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]

  • Heating and Observation:

    • The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Causality and Trustworthiness: A narrow melting point range (typically 0.5-2°C) is a strong indication of a pure compound. Impurities tend to depress and broaden the melting range.[4] Repeating the measurement with a fresh sample ensures the reproducibility and reliability of the result. Never reuse a melted sample, as decomposition may have occurred.[5]

Experimental Workflow: Melting Point Determination (Capillary Method)

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start grind Grind Sample to Fine Powder start->grind pack Pack Capillary Tube (2-3 mm) grind->pack setup Insert into Melting Point Apparatus pack->setup heat_fast Rapid Heating (to ~15°C below expected MP) setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe analyze Analyze Melting Range observe->analyze end End analyze->end

Caption: Workflow for determining the melting point using the capillary method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

This method is suitable when only a small amount of the liquid sample is available.[7]

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary, and at which the liquid re-enters the capillary upon cooling, is taken as the boiling point.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., Bunsen burner)

Step-by-Step Protocol:

  • Sample Preparation: A few milliliters of the liquid are placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil.[7]

  • Heating and Observation:

    • The Thiele tube is heated gently.

    • As the temperature rises, air trapped in the capillary tube will escape.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][9]

    • The heat source is then removed.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

If a larger quantity of the liquid is available (at least 5 mL), a simple distillation can be used to determine the boiling point.[7]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

Step-by-Step Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[7]

  • Heating: The liquid in the distillation flask is heated gently with boiling chips or stirring to ensure smooth boiling.

  • Observation: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This constant temperature is the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the atmospheric pressure is not 760 mmHg, a correction may be necessary.

Experimental Workflow: Boiling Point Determination (Thiele Tube Method)

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start fill_tube Fill Test Tube with Liquid start->fill_tube insert_capillary Insert Inverted Capillary Tube fill_tube->insert_capillary setup Assemble in Thiele Tube insert_capillary->setup heat Heat Gently setup->heat observe_bubbles Observe Continuous Bubbling heat->observe_bubbles cool Remove Heat and Cool observe_bubbles->cool observe_reentry Record Temperature at Liquid Re-entry cool->observe_reentry analyze Record Boiling Point observe_reentry->analyze end End analyze->end

Caption: Workflow for determining the boiling point using the Thiele tube method.

Part 2: Computational Prediction of Boiling and Melting Points

In the absence of experimental data, and often as a complementary approach, computational methods can provide valuable estimates of physical properties.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical models that relate the chemical structure of a compound to its physical properties.[10] These models are built by correlating a set of calculated molecular descriptors with experimentally determined properties for a large dataset of compounds.

Principle: The boiling and melting points of a new compound can be predicted by calculating its molecular descriptors and inputting them into a pre-existing QSPR model.

Molecular Descriptors: These are numerical values that describe the chemical and physical characteristics of a molecule. They can include:

  • Topological descriptors: Based on the 2D representation of the molecule.

  • Geometrical descriptors: Based on the 3D structure of the molecule.

  • Constitutional descriptors: Based on the molecular formula and atomic composition.

Application: Various software packages and online platforms can be used to calculate molecular descriptors and predict boiling and melting points using built-in QSPR models. These predictions can be a useful starting point for experimental design.

Machine Learning Approaches

More recently, machine learning algorithms, such as artificial neural networks and support vector machines, have been employed to develop highly accurate predictive models for boiling and melting points.[11][12] These models are trained on vast datasets of chemical structures and their corresponding experimental data.[13]

Advantages:

  • Can handle complex relationships between molecular structure and properties.

  • Often provide more accurate predictions than traditional QSPR models.

Considerations: The accuracy of any predictive model is dependent on the quality and diversity of the data it was trained on. It is crucial to use models that are well-validated and appropriate for the chemical space of the compound of interest.

Summary of Physicochemical Properties of this compound

PropertyExperimental ValuePredicted ValueMethod
Melting Point Not availableTo be determinedExperimental: Capillary MethodComputational: QSPR/Machine Learning
Boiling Point Not availableTo be determinedExperimental: Thiele Tube/DistillationComputational: QSPR/Machine Learning

Conclusion: A Synergistic Approach to Compound Characterization

The absence of readily available physicochemical data for a novel compound like this compound is a common scenario in research and development. However, by employing a combination of well-established experimental techniques and modern computational prediction methods, researchers can confidently and accurately determine these critical parameters. A rigorous experimental determination of the melting and boiling points remains the gold standard for purity assessment and compound characterization.[1][3] In parallel, computational tools provide valuable estimates that can guide experimental work and offer insights into the structure-property relationships of new molecules. This synergistic approach ensures a robust and comprehensive characterization of any novel chemical entity, paving the way for its successful development.

References

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (2025, July 24). Vedantu. Retrieved from [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). ACS Omega. Retrieved from [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). Retrieved from [Link]

  • Graph convolutional neural network applied to the prediction of normal boiling point. (2022, February 4). National Institute of Standards and Technology. Retrieved from [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024, June 25). Medium. Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

  • Melting point determination: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

  • An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Boiling Point of an Organic compound. (2017, February 9). YouTube. Retrieved from [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of Methyl 2,3-dichloro-5-fluorophenylacetate vs. 2,4-D Esters

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis between 2,4-D Esters (specifically the agrochemical standard) and Methyl 2,3-dichloro-5-fluorophenylacetate (a specialized halogenated phenylacetate intermediate).

Executive Summary

This guide delineates the structural, functional, and application-based differences between 2,4-D Esters (phenoxyacetic acid derivatives) and This compound (a phenylacetic acid derivative).

  • 2,4-D Esters represent a class of commercial synthetic auxin herbicides optimized for bioavailability, leaf penetration, and metabolic stability in broadleaf weeds. Their efficacy relies on the specific 2,4-dichlorophenoxy pharmacophore.

  • This compound is a functionalized intermediate or research compound. Structurally, it lacks the ether linkage critical for high-potency auxin activity and possesses a substitution pattern (2,3-Cl, 5-F) that alters its electronic properties and metabolic fate compared to the 2,4-D scaffold. It is typically a precursor in the synthesis of complex fluorinated pharmaceuticals or agrochemicals rather than a standalone herbicide.

Structural & Electronic Characterization

The core differentiation lies in the linker atom (Oxygen vs. Carbon) and the halogen substitution pattern , which dictates receptor binding affinity and metabolic stability.

Chemical Structure Comparison[1]
Feature2,4-D Esters (e.g., 2-EHE) This compound
Core Scaffold Phenoxy acetic Acid (Ether Linkage)Phenyl acetic Acid (Direct C-C Bond)
Linker Effect Oxygen donates

(resonance), increasing ring electron density.
Methylene (-CH2-) is distinct; no resonance donation to ring.
Substitution 2,4-Dichloro : Optimized for TIR1/AFB auxin receptor pocket.2,3-Dichloro-5-Fluoro : Sterically crowded at ortho positions; Fluorine alters pKa/lipophilicity.
Para-Position (C4) Blocked (Cl) : Prevents hydroxylation (major detox pathway).Open (H) : Susceptible to rapid metabolic hydroxylation (deactivation).
Ester Moiety Long-chain (e.g., 2-Ethylhexyl) to reduce volatility & drift.Methyl ester: High volatility ; suitable for synthesis, not field spray.
Visualization of Structural Differences

The following diagram illustrates the structural divergence and its impact on biological interaction.

StructureComparison D24 2,4-D Ester (Phenoxy) (Agrochemical Standard) Linker_O Ether Linker (-O-) Increases e- density Essential for Auxin Potency D24->Linker_O Sub_24 2,4-Cl Pattern Blocks Para-Metabolism Fits TIR1 Pocket D24->Sub_24 Target This compound (Phenylacetate Intermediate) Linker_C Methylene Linker (-CH2-) No Resonance Donation Weaker Receptor Binding Target->Linker_C Sub_235 2,3-Cl, 5-F Pattern Para-Position (C4) Open Rapid Degradation Risk Target->Sub_235

Figure 1: Structural Activity Relationship (SAR) divergence between the phenoxy herbicide and the phenylacetate intermediate.

Mechanism of Action & Biological Activity[2]

2,4-D Esters: The Auxin Mimic

2,4-D acts as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA) .

  • Receptor Binding: It binds to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.

  • The "Oxygen" Effect: The ether oxygen in 2,4-D is critical. It creates a specific distance and bond angle between the aromatic ring and the carboxylate group that perfectly mimics the IAA indole ring's geometry.

  • Metabolic Resistance: The Chlorine atom at the 4-position blocks hydroxylation, allowing the molecule to persist in the plant tissue long enough to cause "auxin overdose" (uncontrolled growth, epinasty).

This compound: The Intermediate

This molecule is likely biologically inferior or inactive as a herbicide for two reasons:

  • Phenylacetate Scaffold: Phenylacetic acid (PAA) is a natural auxin but is significantly weaker than IAA or 2,4-D. It is rapidly metabolized by plants.

  • Open Para-Position: The lack of a substituent at the 4-position (between the 3-Cl and 5-F) makes the ring highly susceptible to cytochrome P450-mediated hydroxylation . This leads to rapid detoxification/conjugation (glycosylation), rendering it ineffective as a systemic herbicide.

  • Role: Its utility lies in chemical synthesis . The 5-Fluoro group serves as a "metabolic blocker" or "lipophilic anchor" in the final drug/agrochemical molecule synthesized from this intermediate, but not in the intermediate itself.

Synthesis & Manufacturing Pathways

The synthesis of these two compounds highlights their divergent industrial applications.

2,4-D Ester Production (Commodity Scale)
  • Precursors: 2,4-Dichlorophenol + Chloroacetic acid.

  • Process: Williamson ether synthesis followed by esterification.

  • Key Factor: Cost-efficiency and yield. The reaction is robust and scalable.

This compound Synthesis (Fine Chemical)
  • Precursors: Likely 2,3-dichloro-5-fluoroaniline or a related fluorobenzene.

  • Process: Requires more complex steps, such as Meerwein arylation or Diazotization/Hydrolysis followed by homologation (Ar-X

    
     Ar-CH2-COOH).
    
  • Key Factor: Regioselectivity. Placing the Fluorine at C5 and Chlorines at C2/C3 requires precise directing group manipulation, making this compound significantly more expensive.

SynthesisPathways cluster_0 2,4-D Ester Production (Commodity) cluster_1 This compound (Fine Chemical) Phenol 2,4-Dichlorophenol EtherSyn Williamson Ether Synthesis (+ Cl-CH2-COOH) Phenol->EtherSyn Acid 2,4-D Acid EtherSyn->Acid Esterification Esterification (+ 2-Ethylhexanol) Acid->Esterification Product1 2,4-D 2-EHE Esterification->Product1 Aniline 2,3-dichloro-5-fluoroaniline Diazo Diazotization & Sandmeyer/Hydrolysis Aniline->Diazo Homologation Homologation (Ar-X -> Ar-CH2-COOMe) Diazo->Homologation Product2 This compound Homologation->Product2

Figure 2: Comparative synthetic workflows showing the complexity difference between commodity herbicides and fine chemical intermediates.

Experimental Protocols

Protocol A: Hydrolytic Stability Assay (Esterase Susceptibility)

This protocol determines if the methyl ester (Target) is hydrolyzed faster than the sterically hindered 2-ethylhexyl ester (2,4-D).

Objective: Compare biological half-life in simulated plant/soil fluid.

  • Preparation:

    • Prepare 10 mM stock solutions of both esters in Acetone.

    • Prepare Simulated Soil Fluid (SSF) : 0.01 M CaCl2 solution buffered to pH 7.2.

    • Add Porcine Liver Esterase (PLE) (Sigma-Aldrich) to SSF (10 units/mL) to mimic biological esterase activity.

  • Incubation:

    • Add 10 µL of stock solution to 990 µL of enzyme mixture.

    • Incubate at 25°C with shaking (300 rpm).

  • Sampling:

    • Aliquot 100 µL at t=0, 5, 15, 30, 60, 120 mins.

    • Quench immediately with 100 µL Acetonitrile + 1% Formic Acid.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: Monitor the transition of Parent Ester

      
       Free Acid.
      
    • Expectation: The Methyl ester (Target) will hydrolyze significantly faster (

      
       min) than the 2-ethylhexyl ester  (
      
      
      
      min) due to lower steric hindrance.
Protocol B: Volatility Assessment (Vapor Dome Method)

Objective: Quantify drift potential.

  • Setup: Place 50 mg of each compound in open glass petri dishes inside separate sealed 10L desiccators (Vapor Domes).

  • Target Plant: Place a sensitive bio-indicator (e.g., Tomato seedling) in the dome (without physical contact).

  • Conditioning: Maintain at 30°C for 24 hours.

  • Evaluation:

    • Measure epinasty (stem curling) and leaf deformation.

    • Expectation:This compound (High Vapor Pressure) will cause severe symptoms via vapor transfer. 2,4-D 2-EHE (Low Volatile Ester) will show minimal vapor transfer effects compared to the methyl ester.

References

  • Peterson, M. A., et al. (2016). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Matrix Scientific. (2017).[2] Safety Data Sheet: 2,3-Dichloro-5-fluorophenylacetic acid. Link

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Oregon State University. Link

  • Sterling, T. M. (1994). Mechanism of Action of Herbicide Classes. New Mexico State University. Link

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 2,3-dichloro-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Synthesis of 2,3-dichloro-5-fluorophenylacetic Acid Esters

Esters of 2,3-dichloro-5-fluorophenylacetic acid are of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted phenylacetic acid motif in a variety of pharmacologically active molecules. The incorporation of chlorine and fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the synthesis of these esters is not without its challenges. The presence of two ortho-substituents (a hydrogen and a chlorine atom) to the acetic acid side chain, coupled with the electron-withdrawing effects of the halogen atoms, can sterically hinder and deactivate the carboxylic acid group, making standard esterification protocols sluggish or ineffective.

This guide provides a detailed examination of three robust esterification protocols suitable for this challenging substrate: the classic Fischer Esterification, the mild Steglich Esterification, and the highly efficient Diazomethane-mediated methylation. Each protocol is presented with a deep dive into the mechanistic rationale, step-by-step instructions, and a discussion of its advantages and limitations, enabling you to make an informed decision for your specific synthetic needs.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] While its equilibrium nature can be a drawback, it is often the first choice for its simplicity and cost-effectiveness, especially when the alcohol can be used in large excess.[4][5]

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[2][3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[2][3] To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed as it is formed, often by azeotropic distillation.[1][3][4]

Visualizing the Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Acid 2,3-dichloro-5- fluorophenylacetic acid Mixing Mix reactants in excess alcohol (solvent) Acid->Mixing Alcohol R-OH (e.g., Methanol) Alcohol->Mixing Catalyst H₂SO₄ (catalytic) Catalyst->Mixing Reflux Heat to reflux (e.g., 65°C for Methanol) Mixing->Reflux Monitoring Monitor by TLC/LC-MS Reflux->Monitoring Neutralization Neutralize with aqueous NaHCO₃ Monitoring->Neutralization Upon completion Extraction Extract with organic solvent Neutralization->Extraction Purification Purify by column chromatography Extraction->Purification Final_Ester Final_Ester Purification->Final_Ester Isolated Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloro-5-fluorophenylacetic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which will also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary
ParameterConditionRationale
Temperature RefluxTo overcome the activation energy of the reaction.
Time 4-24 hoursThe sterically hindered nature of the acid may require longer reaction times.
Catalyst H₂SO₄, p-TsOHStrong acid catalyst to protonate the carbonyl group.[1]
Expected Yield ModerateEquilibrium limitations and steric hindrance may lower the yield.

Steglich Esterification: Mild and Versatile

For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and effective alternative.[6][7] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8]

Mechanistic Rationale

The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack. DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a more reactive acyl-pyridinium species.[6][7] The alcohol then attacks this intermediate to furnish the ester, regenerating the DMAP catalyst. DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration.[7] This method is particularly advantageous for sterically hindered alcohols and acids.[6][9]

Visualizing the Workflow

Steglich_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Acid 2,3-dichloro-5- fluorophenylacetic acid Dissolving Dissolve reactants in aprotic solvent (e.g., DCM) Acid->Dissolving Alcohol R-OH Alcohol->Dissolving Coupling_Agent DCC or EDC Catalyst DMAP (catalytic) Catalyst->Dissolving Cooling Cool to 0°C Dissolving->Cooling Addition Add Coupling Agent Cooling->Addition Stirring Stir at RT Addition->Stirring Filtration Filter to remove urea byproduct Stirring->Filtration Upon completion Washing Wash filtrate with aqueous acid/base Filtration->Washing Purification Purify by column chromatography Washing->Purification Final_Ester Final_Ester Purification->Final_Ester Isolated Product

Caption: Workflow for Steglich Esterification.

Detailed Protocol
  • Preparation: In a round-bottom flask, dissolve 2,3-dichloro-5-fluorophenylacetic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Coupling Agent Addition: Add the carbodiimide coupling agent (DCC or EDC, 1.1 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct.

  • Washing: Wash the filtrate sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary
ParameterConditionRationale
Temperature 0°C to Room Temp.Mild conditions to prevent side reactions and accommodate sensitive functional groups.[7]
Time 2-12 hoursGenerally faster than Fischer esterification.
Reagents DCC/EDC, DMAPForms a highly reactive intermediate, suitable for hindered substrates.[6]
Expected Yield Good to ExcellentThe reaction is generally high-yielding and not limited by equilibrium.[9]

Diazomethane-Mediated Methyl Esterification: High Yield, High Hazard

For the specific synthesis of methyl esters, reaction with diazomethane (CH₂N₂) is an exceptionally mild and high-yielding method.[10][11][12] The reaction is often quantitative and proceeds rapidly at low temperatures. However, diazomethane is a toxic, explosive, and carcinogenic gas, requiring specialized equipment and handling procedures.[10][13]

Mechanistic Rationale

The mechanism involves a simple acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[10][13] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas, an excellent leaving group.[10][13] The only byproduct is nitrogen gas, which simplifies purification.[10]

Visualizing the Workflow

Diazomethane_Esterification cluster_reactants Reactants cluster_process Process (Caution!) cluster_workup Workup Acid 2,3-dichloro-5- fluorophenylacetic acid Dissolving Dissolve acid in Methanol/Ether Acid->Dissolving Diazomethane CH₂N₂ in Ether Cooling Cool to 0°C Dissolving->Cooling Addition Add CH₂N₂ solution dropwise until yellow color persists Cooling->Addition Quenching Quench excess CH₂N₂ with acetic acid Addition->Quenching Evaporation Concentrate under reduced pressure Quenching->Evaporation Final_Ester Final_Ester Evaporation->Final_Ester Isolated Product

Caption: Workflow for Diazomethane Esterification.

Detailed Protocol (To be performed by trained personnel in a certified fume hood with a blast shield)
  • Preparation: Dissolve 2,3-dichloro-5-fluorophenylacetic acid (1.0 eq) in a mixture of methanol and diethyl ether.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Continue addition until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Reaction: Stir the reaction at 0°C for 15-30 minutes. The evolution of nitrogen gas should be observed.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Workup: Remove the solvent under reduced pressure. The resulting methyl ester is often of high purity and may not require further purification.

Data Summary
ParameterConditionRationale
Temperature 0°CLow temperature is crucial for safety and to control the reaction rate.
Time < 1 hourVery rapid reaction.
Reagents Diazomethane (CH₂N₂)Highly reactive methylating agent.[11][13]
Expected Yield Excellent to QuantitativeThe reaction is irreversible and produces only a gaseous byproduct.[10][13]

Conclusion: Selecting the Optimal Protocol

The choice of esterification protocol for 2,3-dichloro-5-fluorophenylacetic acid depends on several factors, including the desired ester, scale of the reaction, and the availability of specialized equipment.

  • Fischer Esterification is a viable option for simple, unhindered alcohols where a moderate yield is acceptable and cost is a primary concern.

  • Steglich Esterification is the most versatile and often the recommended method for this substrate, offering mild conditions and high yields, particularly with more complex or sterically hindered alcohols.

  • Diazomethane Methylation is unparalleled for the small-scale synthesis of the methyl ester, providing a near-quantitative yield rapidly. However, its use is strictly limited by significant safety hazards.

By understanding the mechanisms and practical considerations of each method, researchers can confidently select and execute the most appropriate protocol for the successful synthesis of 2,3-dichloro-5-fluorophenylacetic acid esters, advancing their research and drug development programs.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments. [Link]

  • Ashenhurst, J. (2022, November 16). Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]

  • Ashenhurst, J. (2022, November 16). The Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Prakash, G. K. S., et al. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 19(21), 5848–5851. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Wikipedia. (2023, December 2). Steglich esterification. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Wikipedia. (2023, December 2). Fischer–Speier esterification. [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • LookChem. (n.d.). 2,4-Dichloro-5-fluorophenylacetic acid. [Link]

  • Clark, J. (2023, July 31). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Sarita, S. (2019). Esterification of Trifluoroacetic Acid with Phenyldiazo. International Journal in Physical and Applied Sciences, 6(2).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (2008).
  • PubChem. (n.d.). 2,3,5-Trifluorophenylacetic acid. [Link]

  • NIST. (n.d.). Acetic acid, (2,4,5-trichlorophenoxy)-. NIST WebBook. [Link]

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Application Notes and Protocols: Synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Methyl 2,3-dichloro-5-fluorophenylacetate

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. The specific arrangement of the dichloro and fluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable building block for designing compounds with tailored biological activities. A robust and scalable synthesis of this ester is therefore of significant interest in both academic and industrial research settings.

This document provides a comprehensive guide to the synthesis of this compound, focusing on the well-established Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key parameters for process optimization and validation.

Synthetic Strategy: The Fischer-Speier Esterification

The most direct and atom-economical approach for the synthesis of this compound is the Fischer-Speier esterification of the corresponding carboxylic acid, 2,3-dichloro-5-fluorophenylacetic acid, with methanol.[1][2] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[3]

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4][5] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly a strong mineral acid like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

Because the reaction is in equilibrium, specific conditions must be employed to drive the reaction towards the product side.[1][4] This is typically achieved by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing the water as it is formed.[1][6]

Workflow for Synthesis and Purification

The overall process can be visualized as a linear workflow from starting materials to the purified final product.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Isolation & Purification A 2,3-dichloro-5- fluorophenylacetic acid D Combine in Flask A->D B Methanol (Excess) B->D C H₂SO₄ (catalyst) C->D E Heat to Reflux (e.g., 65°C) D->E Stir F Reaction Monitoring (TLC/LC-MS) E->F Periodically G Cool to RT & Concentrate F->G Upon Completion H Dissolve in Ethyl Acetate G->H I Wash with sat. NaHCO₃ H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Filter & Concentrate K->L M Purify (e.g., Distillation) L->M N Characterize Product (NMR, MS, IR) M->N

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a well-equipped chemical laboratory. A thorough risk assessment should be conducted before commencing any experimental work.[7]

Materials and Reagents
  • 2,3-dichloro-5-fluorophenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-fluorophenylacetic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol. The methanol acts as both a reagent and a solvent. A typical ratio would be 10-20 mL of methanol per gram of carboxylic acid.

  • Catalyst Addition: While stirring the mixture, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents). This addition is exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature.[6] The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed. Reaction times can vary but are typically in the range of 2-10 hours.[1]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of NaHCO₃ to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[6] Repeat this wash until CO₂ evolution ceases.

    • Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water and inorganic salts.[6]

  • Drying and Isolation:

    • Dry the organic phase over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[6]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which will likely be an oil.

  • Purification: For higher purity, the crude product can be purified by vacuum distillation.

Reaction Parameters and Optimization

The yield and purity of the final product are highly dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRecommended ConditionRationale & Optimization Notes
Substrate Purity >98%The purity of the starting 2,3-dichloro-5-fluorophenylacetic acid is critical. Impurities may lead to side reactions and complicate purification.
Methanol Anhydrous, large excess (serves as solvent)Using excess alcohol shifts the equilibrium towards the ester product (Le Châtelier's principle).[5] The absence of water is crucial to prevent the reverse hydrolysis reaction.
Catalyst Conc. H₂SO₄, p-TsOHSulfuric acid is a common, cost-effective choice.[1][6] p-Toluenesulfonic acid (p-TsOH) is a solid alternative that can be easier to handle.[1][6] The catalyst loading should be optimized; too much can lead to side products.
Temperature Reflux (Methanol b.p. ~65°C)Heating is required to overcome the activation energy of the reaction.[6] The reflux temperature of the alcohol is a convenient and standard condition.
Reaction Time 2-10 hoursMonitor by TLC or LC-MS to determine the optimal time. Prolonged heating can sometimes lead to decomposition or side reactions.
Water Removal Not typically required with large excess of alcoholFor particularly challenging esterifications, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water and drive the equilibrium.[1][6]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques. Expected data would include:

  • ¹H NMR: Peaks corresponding to the methyl ester protons (~3.7 ppm, singlet, 3H), the methylene protons (~3.6-3.8 ppm, singlet, 2H), and the aromatic protons in their characteristic splitting patterns.

  • ¹³C NMR: Resonances for the ester carbonyl, methyl, methylene, and the distinct aromatic carbons, showing the influence of the halogen substituents.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₉H₇Cl₂FO₂). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1740-1750 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch.

Safety and Handling

  • Hazardous Chemicals: Concentrated sulfuric acid is highly corrosive. Halogenated aromatic compounds should be handled with care as they can be irritants and have unknown toxicological properties. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pearson+. (n.d.). Show how Fischer esterification might be used to form the following... Study Prep. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Good Laboratory Practices. Retrieved from [Link]

Sources

Application Note: Methyl 2,3-dichloro-5-fluorophenylacetate as a Scaffold for Next-Gen Isoxazoline & Indole Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development, specifically addressing the synthesis and utility of Methyl 2,3-dichloro-5-fluorophenylacetate .

Note on Chemical Identity & CAS Precision:

  • Target Molecule: this compound (Ester form).

  • Related Active Acid: 2,3-dichloro-5-fluorophenylacetic acid (CAS: 1803728-33-7).[1]

  • Disambiguation: The CAS 115029-23-7 is frequently mis-indexed in general searches; it officially corresponds to 2-Fluoro-5-(trifluoromethyl)benzoic acid. This guide focuses strictly on the phenylacetate derivative as requested, noting the distinction for safety and procurement accuracy.

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of Isoxazoline ectoparasiticides (analogs of Sarolaner/Lotilaner) and CRTH2 receptor antagonists (asthma/allergy therapeutics). Its unique substitution pattern—combining the lipophilicity of the 2,3-dichloro motif with the metabolic blocking capability of the 5-fluoro group—makes it a critical "tail" moiety for increasing the half-life and potency of bioactive small molecules.

This guide details the hydrolysis , reduction , and cyclization protocols required to convert this ester into functional pharmaceutical intermediates.

Strategic Utility in Drug Design

The "Metabolic Shield" Effect

The 2,3-dichloro-5-fluoro substitution pattern is not arbitrary. It is engineered to:

  • Block P450 Oxidation: The fluorine at the 5-position prevents metabolic hydroxylation at the most reactive site of the phenyl ring.

  • Enhance Lipophilicity: The two chlorine atoms significantly increase

    
    , facilitating membrane permeability (crucial for CNS drugs and topical veterinary formulations).
    
  • Electronic Tuning: The electron-withdrawing nature of the halogens activates the benzylic position for nucleophilic attack or radical halogenation.

Key Therapeutic Pathways
  • Isoxazoline Ectoparasiticides: Converted via reduction and oxidation to the corresponding aldehyde, which serves as the precursor for the isoxazoline ring formation via [3+2] cycloaddition.

  • CRTH2 Antagonists: Hydrolyzed to the acid and coupled with amino-tetrahydropyridines or indoles to form PGD2 receptor blockers.

Chemical Pathway Visualization

The following diagram illustrates the critical synthetic divergence points for this intermediate.

G Fig 1. Synthetic Divergence of this compound Start Methyl 2,3-dichloro- 5-fluorophenylacetate Acid 2,3-Dichloro-5-fluoro- phenylacetic Acid (CAS: 1803728-33-7) Start->Acid Hydrolysis (LiOH/THF) Alcohol 2-(2,3-Dichloro-5-fluoro- phenyl)ethanol Start->Alcohol Reduction (LiAlH4 or NaBH4) Amide Amide Coupling (CRTH2 Antagonists) Acid->Amide Peptide Coupling (HATU/Amine) Aldehyde Phenylacetaldehyde Derivative Alcohol->Aldehyde Swern Oxidation Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Isoxazoline Isoxazoline Core (Ectoparasiticides) Oxime->Isoxazoline [3+2] Cycloaddition (Styrene derivative)

Caption: Fig 1. Workflow showing the conversion of the ester into Acid (for Amides) and Aldehyde (for Isoxazolines).

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to the Free Acid

Objective: Convert the methyl ester to the acid (CAS 1803728-33-7) without defluorinating the aromatic ring. Challenge: Strong basic conditions at high heat can sometimes displace the fluorine (SNAr), especially with the electron-withdrawing chlorines present.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.5 eq)

  • Solvent: THF/Water (3:1 v/v)

  • HCl (1M) for acidification

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the methyl ester (e.g., 10 g) and THF (60 mL). Stir until fully dissolved.

  • Reagent Addition: Dissolve LiOH·H2O (1.5 eq) in Water (20 mL). Add this solution dropwise to the THF mixture at 0°C (ice bath) to minimize thermal shock.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The ester spot (

      
      ) should disappear; the acid stays at the baseline.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water (20 mL) and wash with MTBE (20 mL) to remove unreacted non-polar impurities.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches 2.0–3.0. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

    • Expected Yield: >90%.[2]

    • Purity: >98% (HPLC).

Protocol B: Reduction to Phenethyl Alcohol (Isoxazoline Precursor)

Objective: Reduce the ester to the alcohol, a prerequisite for the aldehyde needed in isoxazoline synthesis.

Reagents:

  • This compound (1.0 eq)

  • Sodium Borohydride (NaBH4) (2.0 eq)

  • Methanol (dry) or THF

Step-by-Step Procedure:

  • Dissolve the ester in anhydrous THF or MeOH under Nitrogen atmosphere.

  • Add NaBH4 in small portions at 0°C. (Caution: Hydrogen gas evolution).

  • Reflux gently (60°C) for 2 hours if using THF; room temperature is often sufficient for MeOH.

  • Quench: Carefully add saturated NH4Cl solution at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organics over MgSO4.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Quantitative Data Specifications

ParameterSpecificationMethodRationale
Appearance White to Off-White Crystalline SolidVisualColored impurities often indicate dechlorination.
Purity (HPLC) ≥ 98.0%C18 Column, ACN/WaterHigh purity required to prevent side-reactions in coupling.
Water Content ≤ 0.5%Karl FischerCritical for organometallic downstream steps (e.g., Grignard).
Fluorine NMR Single peak ~ -110 to -120 ppm19F-NMRConfirms the fluorine is intact and not displaced.
Melting Point Dependent on polymorphDSCIdentity verification.

Safety & Handling (E-E-A-T)

Critical Hazard: Fluorine Displacement

While the fluorine is stable under standard conditions, extreme basic conditions (e.g., NaH in DMF at >100°C) can cause Nucleophilic Aromatic Substitution (SNAr), releasing fluoride ions.

  • Precaution: Avoid using super-bases at high temperatures unless the SNAr is the intended reaction.

Standard Handling
  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Zoetis Services LLC. (2016). Discovery of Sarolaner: A Novel, Orally Administered, Broad-Spectrum, Isoxazoline Ectoparasiticide for Dogs.[3] Veterinary Parasitology.[3] Link

  • Novartis AG. (2015). CRTH2 Receptor Antagonists and Methods of Use. World Intellectual Property Organization. WO/2015/092652. Link

  • Elanco Tiergesundheit AG. (2014). Process for the Preparation of Enantiomerically Enriched Isoxazoline Compounds (Lotilaner). US Patent 20170311601. Link

  • Matrix Scientific. (2024).[4] Product Data Sheet: 2,3-Dichloro-5-fluorophenylacetic acid (CAS 1803728-33-7).[1]Link

  • Org. Synth. (2012). Anhydrous Hydration of Nitriles to Amides (General Hydrolysis Protocols). Organic Syntheses, 89, 66-72. Link

Disclaimer: This guide is for research and development purposes only. The compound described is a pharmaceutical intermediate and not for direct human or veterinary administration.

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,3-dichloro-5-fluorophenylacetate is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its polysubstituted aromatic ring, featuring two chloro leaving groups and activating fluoro- and acetate moieties, presents a versatile platform for nucleophilic substitution reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this substrate for C-N, C-O, and C-S bond formation. We delve into the mechanistic underpinnings of both classical Nucleophilic Aromatic Substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided, accompanied by explanations of experimental choices, comparative data, and troubleshooting insights to ensure reliable and reproducible outcomes.

Substrate Chemical Profile and Reactivity

This compound possesses a unique electronic architecture that dictates its reactivity. The aromatic ring is rendered significantly electron-deficient by the inductive effects of three halogen substituents (two chloro, one fluoro). This electron deficiency is crucial for activating the ring towards attack by nucleophiles.[1][2][3]

  • Activating Groups: The chlorine and fluorine atoms act as powerful electron-withdrawing groups through induction, making the ring electrophilic. In the context of SNAr, these groups also serve to stabilize the negatively charged intermediate.[2][4]

  • Leaving Groups: The two chlorine atoms at the C2 and C3 positions are potential leaving groups. The C3-chloro is ortho to the activating fluorine atom, while the C2-chloro is meta. In SNAr mechanisms, activation is strongest at the ortho and para positions relative to an electron-withdrawing group.[3][4] Therefore, nucleophilic attack and displacement are kinetically favored at the C3 position due to superior resonance stabilization of the intermediate by the adjacent fluorine.

  • Reaction Pathways: Two primary mechanistic pathways are viable for this substrate:

    • SNAr (Addition-Elimination): A two-step process involving the attack of a nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of a chloride ion.[1][5] This pathway is favored with strong nucleophiles and does not require a metal catalyst.

    • Transition-Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination (Palladium-catalyzed) or Ullmann-type couplings (Copper-catalyzed) provide a powerful alternative.[6][7] These methods are often milder, exhibit broader substrate scope, and are indispensable for coupling less nucleophilic partners or when SNAr is sluggish.[8][9]

Mechanistic Considerations

A foundational understanding of the reaction mechanisms is critical for experimental design and optimization.

The SNAr Pathway

The SNAr reaction proceeds via a distinct two-step mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring, which temporarily breaks aromaticity.[2] The presence of electron-withdrawing groups is essential to stabilize the resulting anionic intermediate, the Meisenheimer complex.

SNAr_Mechanism sub Substrate (this compound) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) nuc Nucleophile (Nu:⁻) prod Product meisenheimer->prod 2. Elimination (Restores Aromaticity) lg Leaving Group (Cl⁻)

Caption: Workflow of the two-step SNAr mechanism.

A key feature of SNAr is the leaving group trend, which is often F > Cl > Br > I. This is the reverse of the trend seen in SN1/SN2 reactions and arises because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[2][3][10]

Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines from aryl halides.[7][11] The reaction proceeds through a catalytic cycle involving a palladium(0) species. This method is particularly effective for aryl chlorides, which can be challenging substrates for SNAr reactions with certain amines.[8][9][12]

Buchwald_Hartwig_Workflow setup Reaction Setup (Inert Atmosphere) reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base setup->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction Solvent (e.g., Toluene, Dioxane) monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: General experimental workflow for a Buchwald-Hartwig reaction.

The choice of ligand is paramount for success. Bulky, electron-rich biaryl phosphine ligands are commonly used as they stabilize the monomeric Pd(0) species and promote the rate-limiting oxidative addition and final reductive elimination steps.[9][11][13]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: C-N Bond Formation via SNAr with an Aliphatic Amine

This protocol describes a classical SNAr reaction, leveraging the inherent electrophilicity of the substrate without a metal catalyst.

  • Principle: A primary or secondary amine displaces one of the chloro substituents on the activated aromatic ring via the addition-elimination mechanism. The reaction is typically driven to completion by using an excess of the amine, which also acts as the base, or by adding a non-nucleophilic base.

  • Materials and Reagents:

    Reagent MW Amount Moles (mmol) Eq.
    This compound 237.05 1.0 g 4.22 1.0
    Pyrrolidine 71.12 1.2 mL 14.77 3.5
    N,N-Dimethylformamide (DMF) - 15 mL - -
    Ethyl Acetate - As needed - -
    Saturated aq. NH4Cl - As needed - -

    | Brine | - | As needed | - | - |

  • Step-by-Step Methodology:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.22 mmol).

    • Add anhydrous DMF (15 mL) and stir until the solid is fully dissolved.

    • Add pyrrolidine (1.2 mL, 14.77 mmol) to the solution at room temperature.

    • Heat the reaction mixture to 80-90 °C in an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Wash the organic layer sequentially with saturated aqueous NH4Cl (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the desired product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is ideal for coupling a wider range of amines, including less nucleophilic anilines or secondary amines, under relatively mild conditions.[12][13]

  • Principle: A Pd(0) catalyst, generated in situ, facilitates the C-N bond formation between the aryl chloride and an amine. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7][14]

  • Materials and Reagents:

    Reagent MW Amount Moles (mmol) Eq.
    This compound 237.05 1.0 g 4.22 1.0
    Morpholine 87.12 0.44 mL 5.06 1.2
    Pd₂(dba)₃ 915.72 39 mg 0.042 0.01
    RuPhos 468.58 40 mg 0.084 0.02
    Sodium tert-butoxide (NaOtBu) 96.10 570 mg 5.91 1.4

    | Toluene (anhydrous) | - | 20 mL | - | - |

  • Step-by-Step Methodology:

    • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 g, 4.22 mmol), Pd₂(dba)₃ (39 mg, 1 mol%), RuPhos (40 mg, 2 mol%), and NaOtBu (570 mg, 1.4 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene (20 mL) followed by morpholine (0.44 mL, 1.2 eq) via syringe.

    • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS (typically complete in 6-18 hours).

    • Work-up: Cool the reaction to room temperature. Quench carefully by adding 20 mL of saturated aqueous NH4Cl.

    • Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine (2 x 30 mL).

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Protocol 3: Copper-Catalyzed C-S Bond Formation (Thiolation)

This protocol provides a cost-effective method for synthesizing aryl thioethers, which are also valuable motifs in medicinal chemistry.

  • Principle: A copper(I) salt catalyzes the coupling of the aryl chloride with a thiol. Diamine ligands can often accelerate the reaction.[15] This method can be a practical alternative to palladium-catalyzed systems.[6][16]

  • Materials and Reagents:

    Reagent MW Amount Moles (mmol) Eq.
    This compound 237.05 1.0 g 4.22 1.0
    4-Methylbenzenethiol 124.21 576 mg 4.64 1.1
    Copper(I) Iodide (CuI) 190.45 80 mg 0.42 0.1
    N,N'-Dimethylethylenediamine 88.15 0.09 mL 0.84 0.2
    Potassium Phosphate (K₃PO₄) 212.27 1.79 g 8.44 2.0

    | Dioxane (anhydrous) | - | 15 mL | - | - |

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk tube, add CuI (80 mg, 10 mol%), K₃PO₄ (1.79 g, 2.0 eq), and 4-methylbenzenethiol (576 mg, 1.1 eq).

    • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

    • Add a solution of this compound (1.0 g, 4.22 mmol) in anhydrous dioxane (15 mL) via syringe.

    • Add N,N'-dimethylethylenediamine (0.09 mL, 20 mol%) via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

    • Work-up: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over Na2SO4, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the residue by flash column chromatography.

Comparative Analysis of Methodologies

The selection of an appropriate synthetic strategy depends on the nucleophile, desired scale, and available equipment.

FeatureSNArBuchwald-Hartwig (Pd-Catalyzed)Ullmann-Type (Cu-Catalyzed)
Catalyst None requiredPalladium precursor + Ligand[9][12]Copper(I) salt[6][15]
Typical Nucleophiles Strong: Alkoxides, primary/secondary aliphatic amines, thiolatesBroad scope: Anilines, amides, primary/secondary amines[7][13]Amines, Thiols, Alcohols[16][17]
Base Excess Nu: or K₂CO₃, Et₃NStrong, non-nucleophilic: NaOtBu, K₃PO₄, Cs₂CO₃[13][14]Inorganic bases: K₃PO₄, K₂CO₃
Atmosphere Air (generally tolerant)Strict Inert (N₂ or Ar)Inert (N₂ or Ar)
Pros Simple setup, low cost, no metal contaminationHigh functional group tolerance, broad scope, often milder conditionsLower catalyst cost than Pd, effective for C-S/C-O bonds
Cons Limited to strong nucleophiles, may require harsh conditionsCatalyst/ligand cost, potential metal contamination, requires inert atmosphereCan require higher temperatures, sometimes slower than Pd systems

Conclusion

This compound is a highly adaptable substrate for constructing diverse molecular frameworks. By understanding the interplay between the classical SNAr mechanism and modern metal-catalyzed cross-coupling reactions, researchers can strategically select the optimal conditions for their synthetic targets. The protocols and comparative data presented in this guide serve as a robust starting point for developing novel compounds for pharmaceutical and materials science applications, enabling efficient and reliable synthesis of functionalized phenylacetate derivatives.

References

  • Title: General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex Source: The Hartwig Group Publications URL: [Link]

  • Title: Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants Source: MDPI URL: [Link]

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Application Notes & Protocols for the Safe Handling and Storage of Fluorinated Phenylacetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CFPAE-HS2602

Abstract: Fluorinated phenylacetate esters are a class of compounds gaining prominence in medicinal chemistry and drug development due to their unique physicochemical properties imparted by fluorine substitution.[1][2] Fluorination can influence a molecule's polarity, conformational preferences, and chemical reactivity.[1] However, these same properties necessitate specific handling and storage protocols to ensure chemical integrity and operator safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of these valuable reagents.

Physicochemical Properties & Stability Profile

The introduction of fluorine atoms onto the phenylacetate scaffold significantly alters its electronic properties and, consequently, its stability. Understanding these characteristics is fundamental to designing experiments and ensuring the long-term viability of the compounds.

Hydrolytic Stability

The primary stability concern for fluorinated esters is their susceptibility to hydrolysis. The high electronegativity of fluorine atoms acts as a potent electron-withdrawing group, which can significantly accelerate the rate of ester hydrolysis compared to their non-fluorinated counterparts.[3]

  • Mechanism: The electron-withdrawing effect of fluorine destabilizes the ester linkage, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or other nucleophiles.

  • pH Dependence: Hydrolysis is catalyzed by both acid and base. Studies on related fluorinated esters show that the rate of hydrolysis increases dramatically with pH. For example, the half-life of a trifluoroethyl ester can be mere minutes at pH 11, but extend to over 100 hours at pH 8.[4]

  • Degree of Fluorination: The rate of hydrolysis is directly proportional to the number of fluorine atoms. Each additional fluorine atom can increase the hydrolysis rate by a factor of 3-4.[4]

Field Insight: Due to this inherent instability, particularly in aqueous or protic solutions, stock solutions should be prepared fresh in anhydrous aprotic solvents (e.g., anhydrous DMSO, DMF, Acetonitrile) whenever possible. If use in a biological buffer is required, the stability of the specific ester in that buffer should be experimentally determined via a time-course study (e.g., using HPLC or NMR) prior to its use in critical assays.

Thermal & Chemical Stability

While specific thermal decomposition data for many fluorinated phenylacetate esters is not widely published, general principles for fluorinated compounds and phenyl acetates apply.

  • Thermal Stability: Many fluorinated organic compounds exhibit high thermal stability.[5][6] However, phenyl acetate itself is a combustible liquid and forms explosive mixtures with air upon intense heating. Therefore, these compounds should be kept away from high heat, sparks, and open flames.

  • Chemical Incompatibility: Phenyl acetate esters are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with strong bases will rapidly saponify the ester into the corresponding phenol and acetate salt.[7]

Table 1: Chemical Incompatibility Summary

Incompatible ClassPotential Hazard/ReactionPrevention
Strong Oxidizing Agents Can cause vigorous or explosive reactions.Segregate storage. Do not mix in reaction vessels unless part of a controlled, validated procedure.
Strong Acids Can catalyze rapid hydrolysis or other decomposition reactions.[3]Store separately. Use caution when introducing acidic reagents.
Strong Bases Causes rapid saponification (hydrolysis) of the ester linkage.[7]Store separately. Avoid contact with basic solutions unless intended for reaction.
Strong Reducing Agents May lead to uncontrolled reduction of the ester or aromatic ring.Segregate storage.

Hazard Assessment & Toxicological Profile

Specific toxicological data for many novel fluorinated phenylacetate esters are often limited. Therefore, a precautionary approach is mandated, treating them as potentially hazardous substances.

  • General Toxicity: Non-fluorinated phenyl acetate is considered harmful if swallowed and is mildly irritating to the eyes and skin.[8]

  • Fluorinated Compounds: The toxicology of fluorinated compounds can be complex. While some are relatively inert, others can have significant biological activity. Until specific data is available, fluorinated phenylacetate esters should be handled with a high degree of caution.

  • Exposure Routes: The primary routes of occupational exposure are inhalation of aerosols or vapors, skin contact, and eye contact.[9]

Trustworthiness Principle: All new or poorly characterized fluorinated phenylacetate esters should be handled as if they are toxic and irritant. A thorough review of any available Safety Data Sheet (SDS) is mandatory before beginning work.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The level of PPE should be scaled to the quantity of material being handled and the nature of the operation.

Standard Laboratory Scale Operations (<1g)
  • Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection.[10] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[11]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as butyl or multilayer laminate gloves are recommended.[12] Always check the manufacturer's compatibility chart for the specific solvent being used.

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[13][14]

Operations with Elevated Risk (e.g., >1g, heating, aerosol generation)
  • Respiratory Protection: All work should be conducted within a certified chemical fume hood.[13] If there is a risk of generating dusts or aerosols outside of a fume hood, a half- or full-face mask with combination filters (e.g., A/AX + P3) should be used.[12]

  • Enhanced Body Protection: For larger quantities, consider using liquid-tight chemical suits or aprons (e.g., Category III, Types 3/4/6) to protect against splashes.[12][15]

Long-Term Storage Protocol

Proper storage is critical to maintaining the chemical purity and integrity of fluorinated phenylacetate esters.

  • Container: Store in the original supplier's container, which should be tightly closed.[10][16] If transferring to a new container, ensure it is appropriate (e.g., glass for liquids, HDPE for some solids) and properly labeled with the chemical name, concentration, hazard information, and date.[14]

  • Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and air, which can contribute to hydrolysis.

  • Temperature: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[16] Some compounds may require refrigeration (2-8°C), as specified by the supplier.[10] Do not store in a freezer unless specified, as this can cause moisture to condense upon removal.

  • Segregation: Store locked up or in a designated, controlled-access area.[17] Crucially, store these esters separately from the incompatible materials listed in Table 1.

Standard Operating Procedure for Handling

This workflow is designed to ensure safety and experimental integrity when working with fluorinated phenylacetate esters.

SOP_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Use cluster_cleanup Phase 3: Post-Procedure Cleanup prep1 Review SDS & Protocol prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Verify Fume Hood is Operational prep2->prep3 prep4 Assemble All Glassware & Reagents prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 Begin Experiment handle2 Ground Containers if Transferring Large Volumes of Flammable Solvents handle1->handle2 handle3 Weigh or Measure Compound handle2->handle3 handle4 Add to Reaction/Assay Vessel handle3->handle4 clean1 Quench Reaction (if applicable) handle4->clean1 End Experiment clean2 Segregate Waste into Labeled Halogenated Organic Waste Container clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling fluorinated phenylacetate esters.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

Minor Spill (<100 mL, contained in fume hood)
  • Alert: Alert personnel in the immediate vicinity.

  • Contain: Use a spill kit with non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[9] Do NOT use paper towels, as this can increase evaporation.[9] Create a dike around the spill by working from the outside in.[18]

  • Absorb: Slowly add the absorbent material to the spill.

  • Collect: Scoop the contaminated absorbent into a designated, sealable waste container.[18]

  • Decontaminate: Clean the spill area with soap and water, collecting the rinse water as hazardous waste if the compound is highly toxic.[19]

  • Dispose: Label the waste container and dispose of it according to institutional guidelines.[20]

Major Spill (>100 mL, outside fume hood, or any spill of highly toxic material)
  • Evacuate: Immediately evacuate the lab, alerting all personnel.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department and emergency services. Do not attempt to clean up a major spill unless you are trained and equipped to do so.[19]

Spill_Response_Tree spill Spill Occurs q1 Is the spill >100 mL OR outside a fume hood? spill->q1 major_spill MAJOR SPILL q1->major_spill Yes minor_spill MINOR SPILL q1->minor_spill No action_evacuate Evacuate Area major_spill->action_evacuate action_isolate Isolate Lab (Close Doors) action_evacuate->action_isolate action_notify Notify EHS / Emergency Services action_isolate->action_notify action_alert Alert Nearby Personnel minor_spill->action_alert action_contain Contain with Absorbent action_alert->action_contain action_collect Collect Residue action_contain->action_collect action_clean Decontaminate Area action_collect->action_clean action_dispose Dispose as Halogenated Waste action_clean->action_dispose

Caption: Decision tree for chemical spill response.

Waste Disposal Protocol

Chemical waste must be handled in a compliant and safe manner to protect personnel and the environment.

  • Waste Classification: Fluorinated phenylacetate esters and any solvents or materials contaminated with them are classified as halogenated organic waste .[21]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[21] Maintain separate, clearly labeled waste containers for each waste stream (e.g., halogenated organic liquids, non-halogenated organic liquids, aqueous waste).

  • Container Management:

    • Use a compatible container with a secure, tightly closing lid.[20]

    • Label the container with the words "HAZARDOUS WASTE" and list all chemical constituents and their approximate percentages.[20]

    • Keep the waste container closed at all times except when adding waste.[20]

    • Store waste containers in a designated satellite accumulation area, preferably in secondary containment.

  • Disposal: Arrange for waste pickup through your institution's EHS department. Do not pour any amount of fluorinated phenylacetate esters down the drain.[22]

References

  • Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442–2457. [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PubMed, 29234471. [Link]

  • Sato, K. (2025). Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. ChemRxiv. [Link]

  • Hiraoka, K. (n.d.). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

  • Rayne, S., & Forest, K. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Taylor & Francis Online. [Link]

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  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety - Georgia Tech. [Link]

  • SUNY College of Optometry. (2019, May). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

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  • Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE. Unknown Source. [Link]

  • Princeton University. (n.d.). Fluorine. Princeton University Environmental Health & Safety. [Link]

  • U.S. Consumer Product Safety Commission. (2019, March 16). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. CPSC.gov. [Link]..

  • CrossChem Limited. (2024, May 22). SAFETY DATA SHEET. CrossChem Limited. [Link]

  • Wang, Y., et al. (n.d.). Hypnotic activities of fluorine substituted phenyl acetate derivatives. ResearchGate. [Link]

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  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology. [Link]

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  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, phenylacetaldehyde, CAS Registry Number 122-78-1. Food and Chemical Toxicology. [Link]

  • Zhang, J., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega. [Link]

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  • King County. (2015, December 1). Laboratory Waste Management Guide. King County. [Link]

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Application Notes and Protocols for Methyl 2,3-dichloro-5-fluorophenylacetate in Herbicide Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Methyl 2,3-dichloro-5-fluorophenylacetate as a Novel Herbicide Candidate

The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. This compound emerges as a promising candidate, strategically designed to leverage the well-established herbicidal activity of synthetic auxins while incorporating the advantageous physicochemical properties imparted by fluorine substitution.

Phenylacetic acid and its derivatives are known to exhibit auxin-like activity, disrupting plant growth processes in susceptible species.[1] The introduction of halogen substituents, particularly chlorine and fluorine, onto the phenyl ring is a proven strategy in agrochemical design to enhance metabolic stability and target site binding.[2] Fluorine, with its high electronegativity and small atomic size, can significantly alter the electronic properties and lipophilicity of a molecule, often leading to increased biological activity and stability.[2]

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of this compound as a potential herbicide. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Synthesis of this compound

Step 1: Synthesis of 2,3-dichloro-5-fluorophenylacetic acid

The initial step involves the preparation of the carboxylic acid intermediate, 2,3-dichloro-5-fluorophenylacetic acid. A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.[3]

  • Protocol 1: Hydrolysis of 2,3-dichloro-5-fluorobenzyl cyanide

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-fluorobenzyl cyanide.

    • Acid Hydrolysis: Add a solution of dilute sulfuric acid (e.g., 3 volumes of concentrated sulfuric acid to 2 volumes of water).

    • Reflux: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the crude 2,3-dichloro-5-fluorophenylacetic acid.

    • Purification: Filter the solid product, wash with cold water to remove excess acid, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.

  • Causality: Acid-catalyzed hydrolysis of the nitrile group (-CN) of the benzyl cyanide leads to the formation of a carboxylic acid (-COOH) group, yielding the desired phenylacetic acid derivative. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Step 2: Esterification of 2,3-dichloro-5-fluorophenylacetic acid

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification.[4][6]

  • Protocol 2: Fischer Esterification

    • Reaction Setup: In a round-bottom flask, dissolve the synthesized 2,3-dichloro-5-fluorophenylacetic acid in an excess of methanol.

    • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.

    • Reflux: Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

    • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Extraction: Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is reversible, hence the use of excess methanol to drive the equilibrium towards the formation of the ester.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification 2,3-dichloro-5-fluorobenzyl cyanide 2,3-dichloro-5-fluorobenzyl cyanide 2,3-dichloro-5-fluorophenylacetic acid 2,3-dichloro-5-fluorophenylacetic acid 2,3-dichloro-5-fluorobenzyl cyanide->2,3-dichloro-5-fluorophenylacetic acid H2SO4, H2O, Reflux 2,3-dichloro-5-fluorophenylacetic acid_2 2,3-dichloro-5-fluorophenylacetic acid This compound This compound 2,3-dichloro-5-fluorophenylacetic acid_2->this compound Methanol, H2SO4 (cat.), Reflux

Caption: Proposed two-step synthesis of the target compound.

Herbicidal Activity and Selectivity Evaluation

A systematic evaluation of the herbicidal efficacy and crop selectivity of this compound is crucial for determining its potential as a commercial herbicide. The following protocols are based on standard methodologies in weed science.

Protocol 3: Greenhouse Bioassay for Herbicidal Efficacy

This protocol is designed to determine the dose-response relationship of the test compound on a range of common weed species.

  • Plant Material: Grow a selection of broadleaf and grass weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis, Echinochloa crus-galli) in pots containing a standard potting mix in a greenhouse with controlled temperature and light conditions.

  • Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. Create a dilution series to achieve a range of application rates.

  • Treatment: Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory sprayer calibrated to deliver a consistent volume. Include a solvent-only control and a positive control (a commercial herbicide with a similar mode of action).

  • Evaluation: Assess the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting, epinasty) at 7, 14, and 21 days after treatment (DAT) using a rating scale (0 = no injury, 100 = complete death).

  • Data Analysis: Determine the effective dose required to cause 50% inhibition (ED₅₀) for each weed species by fitting the dose-response data to a suitable regression model.

  • Causality: This whole-plant bioassay provides a realistic assessment of the herbicide's activity, encompassing uptake, translocation, and metabolic processes within the plant. The dose-response curve is essential for quantifying and comparing the efficacy of the compound.

Protocol 4: Crop Selectivity Screening

This protocol assesses the tolerance of major crop species to the test compound.

  • Plant Material: Grow a variety of crop species (e.g., corn, wheat, soybean, cotton) in pots under the same greenhouse conditions as the weed bioassay.

  • Herbicide Application: Apply this compound at rates equivalent to and exceeding the determined ED₅₀ values for the target weeds.

  • Evaluation: Visually assess crop injury at 7, 14, and 21 DAT. Additionally, measure plant height and fresh/dry weight at the end of the experiment.

  • Data Analysis: Compare the growth parameters of the treated crop plants to the untreated controls to determine the level of tolerance.

  • Causality: Establishing a favorable selectivity window, where the herbicide effectively controls weeds at concentrations that do not harm the crop, is a critical step in herbicide development.

Diagram 2: Workflow for Herbicide Efficacy and Selectivity Testing

G cluster_0 Efficacy Testing cluster_1 Selectivity Testing A Weed Species Cultivation B Herbicide Application (Dose-Response) A->B C Visual Assessment & Data Collection B->C D ED50 Determination C->D F Herbicide Application (at & above ED50) D->F Inform Application Rates E Crop Species Cultivation E->F G Crop Injury Assessment F->G H Tolerance Level Determination G->H

Caption: A logical workflow for evaluating a new herbicide candidate.

Mode of Action Studies

Based on its structural similarity to known synthetic auxins, it is hypothesized that this compound acts as an auxin mimic.[7] This can be investigated through the following protocol.

Protocol 5: Auxin-like Activity Bioassay

  • Plant System: Use a classic auxin bioassay, such as the pea stem curvature test or the Arabidopsis root elongation inhibition assay.

  • Treatment: Prepare a dilution series of this compound and a known synthetic auxin (e.g., 2,4-D) as a positive control.

  • Application: Apply the solutions to the plant material as per the specific bioassay protocol.

  • Measurement: Quantify the auxin-like response (e.g., degree of stem curvature, inhibition of root growth).

  • Analysis: Compare the dose-response curves of the test compound and the positive control to determine if it elicits a similar physiological response.

  • Causality: A positive result in this bioassay, showing a similar dose-dependent response to a known auxin herbicide, would provide strong evidence for an auxin-mimicking mode of action.

Metabolism and Environmental Fate

Understanding the metabolic fate of a herbicide in plants and its persistence in the environment is critical for regulatory approval and ensuring environmental safety.

Metabolism in Plants: The metabolic degradation of herbicides in plants is a key determinant of their selectivity and persistence.[8] It is anticipated that this compound undergoes Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.[8][9] Cytochrome P450 monooxygenases are often involved in the initial hydroxylation of the phenyl ring, followed by conjugation with sugars or amino acids to form less toxic and more water-soluble metabolites.[9]

Environmental Fate: The environmental persistence of chlorinated and fluorinated aromatic compounds can be a concern.[10] However, the presence of the ester group may provide a site for microbial degradation in the soil. Further studies on soil half-life, leaching potential, and aquatic toxicity are necessary for a complete environmental risk assessment.

Data Presentation

Table 1: Hypothetical Efficacy Data for this compound

Weed SpeciesED₅₀ (g a.i./ha)95% Confidence Interval
Amaranthus retroflexus7568 - 82
Chenopodium album9083 - 98
Setaria viridis120110 - 131
Echinochloa crus-galli150138 - 163

Table 2: Hypothetical Crop Selectivity Data

Crop SpeciesInjury at 2x ED₅₀ (Weed Control Rate)
Corn< 5%
Wheat< 5%
Soybean10-15%
Cotton15-20%

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a new herbicide. The protocols detailed in these application notes provide a robust framework for its synthesis and comprehensive evaluation. Further research should focus on detailed mode of action studies at the molecular level, identification of metabolic pathways in various plant species, and a thorough assessment of its toxicological and ecotoxicological profile. Structure-activity relationship (SAR) studies, exploring variations in the substitution pattern on the phenyl ring, could also lead to the discovery of even more potent and selective herbicide candidates.

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  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative. Google Patents.

Sources

Application Note: Precision Synthesis of Fluorinated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylacetic acid derivatives are critical pharmacophores in medicinal chemistry, serving as potent bioisosteres for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and as metabolic blockers in lead optimization. The introduction of fluorine onto the phenyl ring modulates lipophilicity (


), metabolic stability (blocking P450 oxidation), and pKa.

This application note provides two distinct, field-validated protocols for synthesizing these scaffolds:

  • The Classical Route (High TRL): Hydrolysis of fluorinated benzyl nitriles. Best for scale-up of commercially available benzyl halides.

  • The Modern Route (Discovery): Palladium-catalyzed

    
    -arylation of malonates. Best for complex substrates where the benzyl halide is unstable or unavailable.
    

Strategic Route Selection

Before initiating synthesis, select the protocol based on substrate availability and functional group tolerance.

RouteSelection Start Target: Fluorinated Phenylacetic Acid Decision1 Is the corresponding Benzyl Halide available? Start->Decision1 RouteA Protocol A: Nitrile Hydrolysis Decision1->RouteA Yes Decision2 Is the Aryl Bromide/Chloride available? Decision1->Decision2 No ConditionA Robust, Scalable, Requires Cyanide Safety RouteA->ConditionA RouteB Protocol B: Pd-Catalyzed Malonate Arylation Decision2->RouteB Yes RouteC Protocol C: Willgerodt-Kindler Decision2->RouteC No (Ketone avail) ConditionB High Tolerance, Avoids Benzyl Halides RouteB->ConditionB ConditionC Use if Acetophenone precursor is available RouteC->ConditionC

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: Hydrolysis of Fluorobenzyl Cyanides

Applicability: Scale-up (>10g), simple substitution patterns (e.g., 2,4-difluorophenylacetic acid).[1] Mechanism:


 displacement followed by acid/base hydrolysis.
Reagents & Equipment[3][4][5]
  • Substrate: Fluorobenzyl chloride/bromide (1.0 equiv).

  • Reagent: Sodium Cyanide (NaCN) (1.2 equiv). [DANGER: FATAL POISON]

  • Solvent: Ethanol/Water (3:1) or DMSO (for unreactive substrates).

  • Hydrolysis: Sulfuric Acid (

    
    ) / Glacial Acetic Acid.
    
Step-by-Step Methodology
Step 1: Cyanation (Preparation of the Nitrile)
  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer. Vent the condenser into a bleach (10% NaClO) scrubber to neutralize any escaping HCN.

  • Dissolution: Dissolve NaCN (1.2 equiv) in minimal water. Add Ethanol.[2][3]

  • Addition: Add the fluorobenzyl halide dropwise at room temperature.

    • Expert Tip: If the reaction is sluggish, add a catalytic amount of NaI (Finkelstein condition) or a Phase Transfer Catalyst (TBAB).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

  • Workup: Cool to RT. CAREFULLY quench excess cyanide with bleach solution in the fume hood. Extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.[4][3]
    
    • Intermediate: The fluorobenzyl cyanide is often an oil. Purity >90% is sufficient for the next step.

Step 2: Acid Hydrolysis[4][1]
  • Mixture: To the crude nitrile, add a mixture of Water : Conc.

    
     : Glacial AcOH (1:1:1 v/v/v).
    
    • Why Acid? Base hydrolysis can sometimes lead to nucleophilic aromatic substitution (

      
      ) of fluorine atoms on electron-deficient rings (e.g., 2,4-difluoro systems). Acid hydrolysis preserves the C-F bond [1].
      
  • Reflux: Heat to 100–110°C for 4–12 hours.

  • Isolation: Pour the reaction mixture onto crushed ice. The phenylacetic acid derivative usually precipitates as a solid.

  • Purification: Recrystallize from Heptane/Ethanol or Water/Ethanol.

Data Specifications (Typical)
ParameterValue
Yield (Step 1) 85–95%
Yield (Step 2) 75–90%
Key Impurity Phenylacetamide (incomplete hydrolysis)
Safety Level High Hazard (Cyanide)

Protocol B: Pd-Catalyzed Malonate Arylation

Applicability: Drug discovery, complex scaffolds, late-stage functionalization.[1] Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with diethyl malonate, followed by saponification and decarboxylation. This route avoids the use of lachrymatory benzyl halides [2].

Reagents & Equipment[3][4][5]
  • Substrate: Fluorinated Aryl Bromide (1.0 equiv).

  • Coupling Partner: Diethyl Malonate (1.2 equiv).

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand:

    
     or Buchwald Ligands (e.g., XPhos) (2-4 mol%).
    
  • Base:

    
     (solid, anhydrous) or NaH.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Workflow Diagram

PdCycle Reactants Ar-Br + Malonate CatCycle Pd(0)/Ligand Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Reactants->CatCycle Intermed α-Aryl Malonate CatCycle->Intermed 100°C, 12h Hydrolysis Hydrolysis (NaOH/EtOH) Intermed->Hydrolysis Decarb Decarboxylation (Heat/Acid) Hydrolysis->Decarb -CO2 Product Fluorinated Phenylacetic Acid Decarb->Product

Figure 2: Palladium-catalyzed arylation workflow.

Step-by-Step Methodology
Step 1: Cross-Coupling[4][5]
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

  • Charging: Add

    
     (1.5 equiv), 
    
    
    
    (1 mol%), and Ligand (2 mol%).
  • Solvent: Add anhydrous Toluene.

  • Substrates: Add Fluorinated Aryl Bromide and Diethyl Malonate via syringe.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Checkpoint: The solution usually turns dark orange/brown. Filter through a Celite pad to remove inorganic salts. Concentrate to obtain the crude aryl malonate.

Step 2: Hydrolysis & Decarboxylation[4][1]
  • Saponification: Dissolve the crude malonate in Ethanol (5 vol) and add 6M NaOH (3 equiv). Stir at 60°C for 2 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 6M HCl to pH 1. This converts the salt to the dicarboxylic acid.

  • Decarboxylation: Heat the acidic mixture to reflux (or heat the neat solid to 140°C if stable) to drive off

    
    .
    
    • Observation: Gas evolution is the indicator of reaction progress.

  • Workup: Extract with DCM or EtOAc. The product is the mono-acid.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous characterization.

F NMR Interpretation

Fluorine NMR is the quickest diagnostic tool.

  • Starting Material (Ar-F): Typically -100 to -120 ppm.[1]

  • Product (Ar-F): The shift often moves slightly upfield/downfield depending on the position relative to the new acetic acid group.

  • Impurity Check: Look for inorganic fluoride (approx -120 ppm, broad) indicating defluorination.

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Phenyl ring) or 210 nm (Carboxyl).

References

  • Org. Synth. 1922, 2, 63. Phenylacetic Acid.[4]Link (Validated Protocol for Nitrile Hydrolysis).

  • J. Am. Chem. Soc. 2001, 123, 19, 4641–4642. Pd-Catalyzed alpha-Arylation of Esters.[6] Hartwig, J.F. et al. Link (Seminal work on Malonate Arylation).

  • US Patent 3,755,427. Process for Preparation of Flurbiprofen.Link (Industrial application of phenylacetic acid synthesis).

  • BenchChem Application Note. Synthesis of Functionalized Phenylacetic Acids.Link (General procedural overview).

Disclaimer: These protocols involve hazardous chemicals (Cyanides, Strong Acids).[7] All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Scalable synthesis methods for Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern of chlorine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal and materials chemistry. This document provides a comprehensive guide to the scalable synthesis of this compound, focusing on a robust and industrially viable multi-step process. We present detailed, step-by-step protocols, discuss the underlying chemical principles, and offer insights into process optimization for large-scale production.

Introduction and Strategic Overview

The synthesis of highly substituted aromatic compounds like this compound requires a strategic approach to regioselectively install the desired functional groups. The target molecule is a substituted phenylacetic acid ester, a common scaffold in active pharmaceutical ingredients. A logical and scalable synthetic strategy begins with a commercially accessible, similarly substituted precursor, such as a toluene derivative, and builds the acetic acid side-chain.

This guide focuses on a classic and reliable industrial pathway: the synthesis from a substituted toluene via side-chain halogenation, cyanation, hydrolysis, and final esterification. This route is favored for its use of cost-effective reagents and well-understood reaction mechanisms, making it amenable to large-scale implementation.

Recommended Scalable Synthetic Pathway

The most direct and scalable route to this compound proceeds through a four-step sequence starting from 2,3-dichloro-5-fluorotoluene. Each step is detailed below with explanations for the chosen methodologies.

Overall Synthetic Workflow

The following diagram outlines the complete synthetic transformation from the toluene precursor to the final methyl ester product.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification A 2,3-dichloro-5-fluorotoluene B 2,3-dichloro-5-fluorobenzyl bromide A->B NBS, AIBN CCl4, Reflux C 2,3-dichloro-5-fluorophenylacetonitrile B->C NaCN DMSO, 60°C D 2,3-dichloro-5-fluorophenylacetic acid C->D H2SO4 (aq) Reflux E This compound D->E Methanol (MeOH) H2SO4 (cat.), Reflux

Application Notes & Protocols: Strategic Solvent Selection for Reactions of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,3-dichloro-5-fluorophenylacetate is a highly functionalized aromatic building block pivotal in the synthesis of complex organic molecules, particularly in agrochemical and pharmaceutical research. The reactivity of this substrate is profoundly influenced by the choice of solvent, which governs reaction rates, influences regioselectivity, and can be the determining factor between a high-yielding synthesis and a complex mixture of byproducts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for key transformations involving this versatile intermediate. We will delve into the mechanistic role of solvents in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and ester hydrolysis, supported by detailed protocols and rationale.

Introduction: The Critical Role of the Reaction Medium

The solvent is not merely an inert medium in which reactants are dissolved; it is an active participant in the reaction process. It influences chemical reactivity through the solvation of ground states, transition states, and intermediates.[1] For a substrate like this compound, which possesses multiple reactive sites—an electrophilic aromatic ring, two displaceable chlorine atoms, and an ester functional group—a rational approach to solvent selection is paramount. This guide is structured to move from the fundamental physicochemical properties of the substrate to specific, actionable protocols for its most common and synthetically useful transformations.

Physicochemical Profile of this compound

Understanding the inherent properties of the substrate is the foundation of logical solvent selection. While specific experimental data for this exact compound is not widely published, we can infer its characteristics from structurally related phenylacetic acid derivatives.[2][3][4][5]

  • Polarity: The presence of two chlorine atoms, a fluorine atom, and a methyl ester group imparts significant polarity to the molecule.

  • Solubility: It is expected to have limited solubility in non-polar solvents like hexanes and moderate to high solubility in a range of polar organic solvents.[4] Phenylacetic acid itself is soluble in alcohols, ethers, and chloroform, while having limited solubility in water.[4][5]

  • Stability: The ester is susceptible to hydrolysis under strongly acidic or basic conditions. The aryl-halide bonds are generally stable but can be activated for substitution or cross-coupling reactions.

Table 1: Estimated Solubility Profile

Solvent Class Representative Solvents Expected Solubility Rationale
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), THF High Favorable dipole-dipole interactions with the polar functional groups of the substrate.
Polar Protic Methanol, Ethanol, Isopropanol Moderate to High Capable of hydrogen bonding with the ester carbonyl, enhancing solubility.
Non-Polar Aromatic Toluene, Xylene Moderate π-π stacking interactions between the solvent and the phenyl ring can aid dissolution.
Non-Polar Aliphatic Hexanes, Cyclohexane Low Insufficient polarity to overcome the intermolecular forces of the crystalline substrate.
Ethers Diethyl Ether, Dioxane, MTBE Moderate Ether oxygen can act as a hydrogen bond acceptor for any trace water and interact with the electrophilic sites.

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; similar polarities. |

Solvent Selection for Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, exacerbated by the three halogen substituents, makes this compound a prime candidate for SNAr reactions. In these reactions, a nucleophile attacks the ring to displace one of the leaving groups (typically a chloride).

Mechanism & Solvent Role: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this charged intermediate is critical.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are the solvents of choice for SNAr. They possess large dipole moments, allowing them to stabilize the charged Meisenheimer complex. Crucially, they do not engage in hydrogen bonding with anionic nucleophiles (e.g., RO⁻, R₂N⁻). This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate compared to protic solvents.[6][7]

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally poor choices for SNAr with anionic nucleophiles. They form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and increasing the activation energy required for it to attack the aromatic ring.[7][8]

SNAr_Solvent_Effect Solvent Effect on SNAr Nucleophile cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., EtOH) Nu_aprotic Nu⁻ (Naked & Reactive) Reactant Aryl-Cl Nu_aprotic->Reactant Fast Reaction Cat_aprotic M⁺ solv_aprotic DMF molecules solvating cation Nu_protic Nu⁻ (Solvated & Stabilized) solv_protic EtOH molecules H-bonding to Nu⁻ Nu_protic->Reactant Slow Reaction Product Aryl-Nu Suzuki_Workflow start Reaction Setup reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base in Flask start->reagents solvent Add Solvent System (e.g., Dioxane/H₂O) reagents->solvent degas Degas Mixture (N₂ Purge or Freeze-Pump-Thaw) solvent->degas Critical for O₂ removal heat Heat to Reaction Temp (e.g., 90-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon completion purify Column Chromatography workup->purify end Pure Product purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic workflow, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Part 1: Synthesis of the Carboxylic Acid Intermediate

Question 1: What is a reliable synthetic pathway for the precursor, 2,3-dichloro-5-fluorophenylacetic acid?

Answer: A robust and commonly employed route involves a two-step process starting from 2,3-dichloro-5-fluorobenzyl chloride. The pathway consists of:

  • Cyanation: Conversion of the benzyl chloride to 2,3-dichloro-5-fluorobenzyl cyanide.

  • Hydrolysis: Hydrolysis of the resulting benzyl cyanide (a nitrile) to the desired carboxylic acid.

This approach is generally favored due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.

Synthesis_Pathway cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Esterification start 2,3-dichloro-5-fluorobenzyl chloride intermediate 2,3-dichloro-5-fluorobenzyl cyanide start->intermediate NaCN / KCN DMSO or EtOH/H2O acid 2,3-dichloro-5-fluorophenylacetic acid intermediate->acid H2SO4 / H2O or NaOH then H+ final_product Methyl 2,3-dichloro-5- fluorophenylacetate acid->final_product CH3OH / H2SO4 (cat.) Reflux

Caption: Overall synthetic workflow for this compound.

Question 2: My cyanation reaction of 2,3-dichloro-5-fluorobenzyl chloride is low-yielding and produces significant impurities. What are the likely causes and solutions?

Answer: Low yields in this nucleophilic substitution are typically traced to three factors: starting material purity, reaction conditions, and competing side reactions.

  • Purity of Starting Material: The 2,3-dichloro-5-fluorobenzyl chloride starting material can be unstable. Ensure it is free from corresponding benzaldehyde or benzoic acid impurities, which can complicate the reaction and purification. Use freshly distilled or recently purchased reagent if possible.

  • Reaction Conditions:

    • Solvent Choice: Aprotic polar solvents like DMSO or DMF are excellent for this reaction as they solvate the cation (Na⁺ or K⁺) well, leaving a "naked" and highly reactive cyanide anion. Alternatively, a phase-transfer catalyst in a biphasic system can be effective.

    • Temperature: The reaction is exothermic. Maintain a controlled temperature, typically between 20-50°C. Overheating can lead to the formation of elimination by-products and other undesired side reactions.

  • Competing Reactions: The primary competing reaction is the formation of the corresponding benzyl alcohol via hydrolysis if significant water is present in the solvent. Ensure you are using anhydrous solvents for the best results.

Troubleshooting Protocol:

  • Setup: Under a nitrogen atmosphere, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMSO.

  • Addition: Slowly add the 2,3-dichloro-5-fluorobenzyl chloride (1.0 equivalent) dropwise to the cyanide solution, monitoring the internal temperature to keep it below 40°C.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by carefully pouring it into a large volume of cold water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

Question 3: The acid hydrolysis of my 2,3-dichloro-5-fluorobenzyl cyanide is slow and often incomplete. How can I drive this reaction to completion?

Answer: Nitrile hydrolysis requires harsh conditions, and incomplete reaction is a common issue. Both acidic and basic hydrolysis can be employed, with distinct advantages.

Acidic Hydrolysis: This is a classic method, often involving refluxing the nitrile with a strong acid like sulfuric or hydrochloric acid.[1]

  • Challenge: The reaction can stall at the intermediate amide stage. The electron-withdrawing chloro- and fluoro- substituents on the phenyl ring can deactivate the system, making the final hydrolysis step sluggish.

  • Solution: To drive the reaction to completion, a higher concentration of acid and prolonged reflux times are necessary. A common mixture is 3 parts sulfuric acid to 2 parts water.[1] Be prepared for reaction times of 3-6 hours or longer. Monitor by TLC, looking for the disappearance of both the starting nitrile and the intermediate amide.

Basic Hydrolysis: This involves refluxing with a strong base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

  • Advantage: This method often proceeds more cleanly and can be more effective for sterically hindered or electron-deficient nitriles.

  • Protocol:

    • Reflux the nitrile with 3-5 equivalents of 10-20% aqueous NaOH solution.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture to 0°C and carefully acidify with concentrated HCl until the pH is ~1-2.

    • The 2,3-dichloro-5-fluorophenylacetic acid will precipitate as a solid.

    • Filter, wash with cold water, and dry under vacuum.

Part 2: Esterification and Purification

Question 4: I am struggling with the final esterification step. What is the most reliable method to convert the carboxylic acid to its methyl ester?

Answer: Fischer-Speier esterification is the most direct and cost-effective method for this conversion.[2] It involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of strong acid.

Optimized Protocol: Fischer Esterification

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dichloro-5-fluorophenylacetic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents).

  • Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The solid carboxylic acid should dissolve as the reaction progresses.

  • Monitoring: Track the disappearance of the starting carboxylic acid using TLC. A helpful co-spot is the starting acid, and a stain like potassium permanganate can visualize both the acid and the less polar ester product.

  • Workup:

    • Cool the reaction mixture and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.[3]

Caption: Decision flowchart for troubleshooting low yield in Fischer esterification.

Question 5: How can I improve the yield of my Fischer esterification, which seems to be limited by equilibrium?

Answer: Fischer esterification is an equilibrium-controlled process. To maximize your yield, you must shift the equilibrium to the product side, in accordance with Le Châtelier's principle.[2]

StrategyMechanismImplementation Details
Use Excess Reactant Shifts equilibrium by increasing the concentration of a starting material.Use methanol as the solvent. This provides a large molar excess, driving the reaction forward. It's the simplest and most common approach.
Remove Water Shifts equilibrium by removing one of the products.For higher-boiling alcohols, a Dean-Stark apparatus is used. With methanol, this is less practical. Instead, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.
Alternative Reagents Bypasses the equilibrium by using a more reactive acylating agent.Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, react the highly reactive acid chloride with methanol. This is a two-step process but often gives near-quantitative yields.[4]

Question 6: What are the best methods for purifying the final product, this compound?

Answer: The optimal purification method depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities on a lab scale.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient solvent system is often effective. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate. A typical starting point would be 95:5 Heptane:Ethyl Acetate.[5] The desired product is moderately polar and should elute after non-polar by-products.

  • Vacuum Distillation: If you have produced a larger quantity (multi-gram scale) and the main impurities have significantly different boiling points, vacuum distillation is an excellent choice for achieving high purity.[1] The product is a high-boiling liquid or low-melting solid, so a good vacuum pump is essential.

  • Recrystallization: If your final product is a solid at room temperature or can be solidified from a concentrated solution, recrystallization can be a highly effective technique for removing small amounts of impurities. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, may be required.

References

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
  • Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] - AWS. [Link]

  • Exploring Optimized Organic Fluorophore Search Through Experimental Data-Driven Adaptive β-VAE - Knowledge UChicago. [Link]

  • PHENYLACETIC ACID. - Organic Syntheses Procedure. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

  • Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. [Link]

  • CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google P
  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY [Link]

  • Contemporary synthetic strategies in organofluorine chemistry . [Link]

  • Predicting the product of an esterification reaction - Real Chemistry - YouTube. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Hovione. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

  • Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development - MDPI. [Link]

  • Novel method for refining methyl chloroacetate - Eureka | Patsnap. [Link]

  • Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Patsnap Eureka. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchGate. [Link]

  • WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google P
  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. [Link]

  • Synthesis Problems ‒ LCSO - EPFL. [Link]

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid . [Link]

  • 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl) - Preprints.org. [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. [Link]

  • Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google P

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Technical Support Center: Purification of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2,3-dichloro-5-fluorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during its synthesis. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter with your sample of this compound. Each answer provides a diagnosis of the potential cause and a step-by-step approach to resolving the issue.

Q1: My final product has a persistent yellow or brownish tint after synthesis and initial work-up. What is the cause and how can I obtain a colorless product?

A: A persistent color in your product typically indicates the presence of high molecular weight, conjugated impurities or degradation products formed during the reaction, possibly due to heat or side reactions. These impurities are often present in very small quantities but are highly chromophoric.

  • Initial Approach: Recrystallization with Decolorizing Carbon.

    • Select an appropriate recrystallization solvent (see FAQ 3 for guidance).

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a very small amount (typically 1-2% by weight) of activated decolorizing carbon to the hot solution.

    • Swirl the mixture and keep it hot for a few minutes. The carbon will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon. Caution: Do not add carbon to a boiling solution, as it can cause violent bumping.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

  • Alternative Approach: Silica Gel Chromatography. If recrystallization is ineffective or leads to significant product loss, flash column chromatography is the preferred method. The colored impurities will likely have different polarities from your target compound and can be separated on a silica gel column. A typical eluent system to start with would be a gradient of ethyl acetate in hexanes.

Q2: My ¹H NMR spectrum shows extra peaks that I cannot identify. How can I determine the nature of these impurities and remove them?

A: Unidentified peaks in an NMR spectrum can arise from several sources: unreacted starting materials, reaction by-products, regioisomers, or residual solvents.

  • Identification Strategy:

    • Check for Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., DCM, Ethyl Acetate, Toluene, THF).

    • Compare with Starting Materials: Run NMR spectra of your starting materials and compare them to the spectrum of your crude product. This will quickly identify any unreacted precursors.

    • Suspect Regioisomers: The synthesis of polysubstituted aromatic rings can often lead to the formation of regioisomers (positional isomers).[1] For example, if your synthesis started from a dichlorofluorophenol, isomers of this starting material could lead to isomeric products. These often have very similar NMR spectra but can be distinguished by careful analysis of coupling patterns and chemical shifts.

    • Analyze by TLC/LC-MS: Thin-Layer Chromatography (TLC) can quickly show you how many components are in your mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to get the mass of each impurity, which provides crucial clues to their structure.

  • Removal Strategy:

    • Flash Column Chromatography: This is the most robust method for separating a mixture of compounds with different polarities.[2][3][4] It is particularly effective for removing both starting materials and regioisomers, which may be difficult to separate by other means.

    • Aqueous Wash: If you suspect acidic or basic impurities, an extractive work-up using a separating funnel can be effective. Washing the organic layer with a mild base (like 5% sodium bicarbonate solution) will remove acidic impurities, while a wash with dilute acid (like 1M HCl) will remove basic impurities.[5][6]

Q3: The melting point of my product is sharp, but it's significantly lower than the expected literature value. What does this mean?

A: A sharp but low melting point often indicates the presence of a eutectic mixture, where a specific composition of your product and a single impurity melt at a lower temperature than either component alone. While the sharpness might suggest purity, the depression from the literature value is a clear sign of contamination. The most likely culprits are, again, regioisomers or a persistent by-product from the synthesis. The recommended course of action is rigorous purification, starting with recrystallization from a different solvent system or proceeding directly to flash column chromatography for the best separation.

Q4: I'm attempting to recrystallize my product, but it keeps separating as an oil instead of forming crystals ("oiling out"). What troubleshooting steps can I take?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. When the solution cools, the compound separates as a liquid phase before it reaches its freezing point. Here are several strategies to overcome this:[7][8]

  • Lower the Solution Temperature: Use a larger volume of solvent to create a less saturated solution. This will lower the temperature at which the product begins to come out of solution, hopefully to a point below its melting point.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Switch to a two-solvent (binary) system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly. Common pairs include ethanol-water and hexane-ethyl acetate.[8][9]

  • Promote Nucleation:

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a synthesis of this compound?

A: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:

  • Regioisomers: Positional isomers are among the most common and challenging impurities in aromatic chemistry.[1] Depending on the precursors, you might encounter isomers like Methyl 2,5-dichloro-3-fluorophenylacetate or Methyl 3,5-dichloro-2-fluorophenylacetate.

  • Unreacted Starting Materials: For instance, 2,3-dichloro-5-fluorophenol or a related benzoic acid derivative might be present if the reaction did not go to completion.

  • By-products: Side reactions can generate various impurities. For example, if the ester was formed via acid-catalyzed esterification, ether formation could be a potential side reaction.

  • Hydrolysis Products: The ester functional group can be susceptible to hydrolysis back to the corresponding carboxylic acid (2,3-dichloro-5-fluorophenylacetic acid) if exposed to acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.

Q2: Which purification method is most effective for separating regioisomers?

A: Flash column chromatography is generally the most powerful and reliable technique for separating regioisomers.[2][3][4] Regioisomers often have very similar polarities and solubilities, making separation by recrystallization or distillation difficult. The high surface area of the silica gel stationary phase in column chromatography allows for fine discrimination based on small differences in polarity, enabling effective separation.

Q3: How do I select the best solvent for recrystallization of this compound?

A: The ideal recrystallization solvent should meet four key criteria:[8]

  • The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).

  • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • The solvent should not react with the compound.

  • The solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.

A good starting point for an ester like this would be to test solvents like ethanol, isopropanol, or solvent mixtures such as ethyl acetate/hexanes or toluene/heptane.[7]

Experimental Protocols & Data

Purification Technique Comparison
TechniquePrinciple of SeparationAdvantagesDisadvantagesBest For Removing
Recrystallization Differential solubility at varying temperaturesSimple, inexpensive, can yield very high purity materialCan have lower yields, finding a suitable solvent can be trial-and-error, may not remove impurities with similar solubilityInsoluble impurities, impurities with significantly different solubility profiles
Flash Chromatography Differential partitioning between a stationary and mobile phase (polarity)High resolving power, versatile for many compound types, fastRequires more solvent, more complex setup, can be costly on large scalesRegioisomers, starting materials, by-products with different polarities[2][3][4]
Vacuum Distillation Differential boiling points under reduced pressureExcellent for purifying liquids or low-melting solids, scalableCompound must be thermally stable, not effective for non-volatile impurities or azeotropesVolatile impurities from a non-volatile product, or vice-versa[5][11]
Aqueous Wash Differential solubility in immiscible aqueous and organic phasesQuickly removes inorganic salts, strong acids/basesLimited to removing water-soluble impurities, can cause hydrolysisSalts, acidic/basic starting materials or by-products[5][6]
Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude material on a silica gel TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal system will give your desired product an Rf value of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40g of silica for 1g of crude material).

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a solvent, adding the silica, and evaporating the solvent under vacuum.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Collect fractions (e.g., 10-15 mL each) in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

  • Analysis and Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Confirm purity by NMR and melting point analysis.

Protocol 2: Recrystallization

This protocol provides a general workflow for recrystallizing your product.

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) at room temperature and upon heating. A good candidate will show poor solubility at room temperature but dissolve completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[8][10]

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you used decolorizing carbon), perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8][10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Validation Start Crude Product Analysis Purity Assessment (TLC, ¹H NMR, MP) Start->Analysis Decision Impurities Identified? Analysis->Decision Recrystallization Recrystallization (Single Major Product, Crystalline Solid) Decision->Recrystallization Yes, Simple Profile Chromatography Flash Column Chromatography (Multiple Impurities, Regioisomers, Oil) Decision->Chromatography No, Complex Profile Wash Aqueous Wash (Acidic/Basic Impurities) Decision->Wash Yes, Ionic Final_Analysis Final Purity Check (NMR, MP, LC-MS) Recrystallization->Final_Analysis Chromatography->Final_Analysis Wash->Analysis Re-assess Final_Analysis->Chromatography Purity < 99% Pure_Product Pure Product Final_Analysis->Pure_Product Purity ≥ 99%

Caption: Decision workflow for purification of this compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Pinard, E., et al. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. Supporting Information. [Link]

  • Physics & Maths Tutor. PAG 05 Synthesis of an Organic Liquid. OCR (A) Chemistry A-level Notes. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]

  • Lebel, H., & Piras, H. (2019). Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Organic Syntheses, 96, 351-367. [Link]

  • Verbiest, T., et al. (2002). Supporting Information for Angew. Chem. Int. Ed. Z19452. Wiley-VCH. [Link]

  • G. de la Torre, F. G. Brunetti, C. G. Moura. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel). [Link]

  • CN105294523A. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Patsnap Eureka. [Link]

  • emp BIOTECH. Chromatography products. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • Organic Syntheses Procedure. methyl 2-(2-acetylphenyl)acetate. [Link]

  • Ghosh, A., et al. (2014). A review on presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(2). [Link]

Sources

Technical Support Center: Purification of Halogenated Phenylacetates by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated phenylacetates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important class of compounds. Halogenated phenylacetates are key intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] Achieving high purity is critical, and recrystallization remains a primary and powerful technique for this purpose.[3][4][5] This guide provides practical, experience-driven advice to help you overcome common challenges and optimize your purification protocols.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the recrystallization of halogenated phenylacetates in a question-and-answer format.

Issue 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[6][7][8] This often occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute.[7] The presence of impurities can also depress the melting point of your compound, making it more prone to oiling out.[7][9] Halogenated phenylacetates, depending on the specific halogen and its position, can have melting points that are sensitive to solvent choice and purity.

Causality and Solutions:

  • High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the supersaturation level becomes too high, favoring the formation of an oil over an ordered crystal lattice.[8][10]

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[7][11] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[7][12]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (an antisolvent) in which the compound is less soluble, until the solution becomes slightly cloudy.[13][14] Reheat to clarify and then cool slowly.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation and lower the melting point of your compound.

    • Solution: If you suspect significant impurities, consider a preliminary purification step, such as passing the crude material through a short silica plug.[15] Sometimes, repeated recrystallization can resolve the issue.[9]

Issue 2: I'm getting a very low yield. What are the likely causes and how can I improve it?

Answer:

A low yield is a frequent challenge in recrystallization and can stem from several factors.[7][16]

Causality and Solutions:

  • Using Too Much Solvent: This is the most common reason for poor yield.[7][11][16] An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[13][16] If you've already completed the crystallization and suspect this was the issue, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[7][17]

  • Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel during a hot gravity filtration step, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by placing them in an oven or by passing hot solvent through the setup immediately before filtering your solution.[4] Adding a slight excess of hot solvent before filtration can also help prevent premature crystallization.[4]

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound and maximize crystal formation.[3][18][19]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold solvent.[3][16][18]

Issue 3: No crystals are forming, even after the solution has cooled to room temperature.

Answer:

The failure of crystals to form from a cooled, supersaturated solution is a common occurrence.[11][16] This is often due to the solution being supersaturated but lacking a nucleation site for crystal growth to begin.

Causality and Solutions:

  • Supersaturation without Nucleation: The solution may be ready to crystallize but needs a trigger.

    • Solution 1: Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[16][20][21] The microscopic scratches on the glass can provide a surface for nucleation.

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution.[6][16] This "seed crystal" will act as a template for further crystal growth.

  • Solution is Not Saturated: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[7][13] Then, allow it to cool again.

  • Interference from Impurities: Certain impurities can inhibit crystal formation.

    • Solution: If the solution is colored and your pure compound is white, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration.[3][18][20]

II. Frequently Asked Questions (FAQs)

Q1: How does the type and position of the halogen (F, Cl, Br, I) on the phenylacetate affect solvent selection?

Answer:

The halogen substituent influences the polarity and intermolecular interactions of the phenylacetate molecule. Generally, as you move down the halogen group from fluorine to iodine, the electronegativity decreases, and the polarizability and size increase.[22] These factors affect the compound's solubility in different solvents.

  • Polarity: Halogens are electron-withdrawing groups, which can increase the polarity of the molecule.[22][23] However, the overall polarity is also influenced by the rest of the molecule's structure.

  • Solubility: Phenylacetic acid itself has limited solubility in water but is soluble in many organic solvents like ethanol and ether.[24][25] The addition of a halogen can alter this. For instance, increasing halogen size can increase lipophilicity, potentially favoring less polar solvents.[26]

  • Solvent Selection Strategy: There is no universal solvent for all halogenated phenylacetates. A good starting point is to test a range of solvents with varying polarities, such as water, ethanol, isopropanol, acetone, ethyl acetate, and toluene.[27][28][29] The ideal solvent should dissolve the compound when hot but not at room temperature.[3][13] A common and effective approach for these compounds is to use a mixed solvent system, such as ethanol/water or toluene/hexane.[14]

Q2: What are the ideal characteristics of a recrystallization solvent?

Answer:

The choice of solvent is critical for successful recrystallization. The ideal solvent should exhibit the following properties:

  • High-Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or 0 °C).[3] This differential solubility is the basis of the purification.

  • Impurities Should Be Highly Soluble or Insoluble: Ideally, impurities should either be very soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[3]

  • Non-Reactive: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.[3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

Q3: Can I use a mixed solvent system? If so, how do I choose the pair?

Answer:

Yes, a mixed solvent system is an excellent option when no single solvent has the ideal solubility characteristics.[13][14]

How to Choose a Solvent Pair:

  • Select a "Good" Solvent: Find a solvent in which your compound is highly soluble, even at room temperature.

  • Select a "Poor" Solvent (Antisolvent): Find a solvent in which your compound is poorly soluble, even at high temperatures.

  • Miscibility is Key: The two solvents must be miscible (they mix in all proportions).[13][14] Common miscible pairs include ethanol and water, or toluene and hexane.[14]

General Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.[13]

  • While keeping the solution hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[13][18]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[13]

  • Allow the solution to cool slowly to induce crystallization.[13]

III. Protocols and Data

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude halogenated phenylacetate. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot, and then recrystallizes upon cooling, the solvent is promising.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or stir bar. Heat the mixture to boiling while stirring.[14] Continue to add small portions of hot solvent until the solid is just dissolved.[14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[18]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a pre-warmed flask.[4][13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4][18] Slow cooling promotes the formation of larger, purer crystals.[12][20] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[18][19]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3][4] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][18]

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point.[3][4]

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; can be paired with alcohols.
Ethanol7824.5A versatile solvent, often used in mixed systems with water.
Methanol6532.7Similar to ethanol but more volatile.
Isopropanol8219.9A good alternative to ethanol.
Acetone5620.7A polar aprotic solvent with a low boiling point.
Ethyl Acetate776.0A moderately polar solvent.
Toluene1112.4Good for non-polar to moderately polar compounds.
Hexane691.9A non-polar solvent, often used as an antisolvent with more polar solvents.

This table provides general information. The suitability of each solvent must be experimentally determined for your specific halogenated phenylacetate.

IV. Visualizations

Workflow for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oiling_out Compound Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem end_success Collect & Dry Crystals crystals->end_success solve_oil Reheat, Add More Solvent, Cool Slower, Change Solvent oiling_out->solve_oil solve_no_crystals Scratch Flask, Add Seed Crystal, Concentrate Solution no_crystals->solve_no_crystals solve_low_yield Check Solvent Amount, Use Ice Bath, Check Wash low_yield->solve_low_yield end_retry Retry Purification solve_oil->end_retry solve_no_crystals->end_retry solve_low_yield->end_retry end_retry->dissolve

Caption: A flowchart for troubleshooting common recrystallization issues.

Relationship Between Solvent Choice and Compound Polarity

Caption: "Like dissolves like" principle for solvent selection.

V. References

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  • Gracin, S., & Rasmuson, Å. C. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH Royal Institute of Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

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  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

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  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Wacharine-Antar, S., Levilain, G., Dupray, V., & Coquerel, G. (2021). Resolution of (±)-Imeglimin-2,4-dichlorophenylacetate Methanol Solvate by Preferential Crystallization. Organic Process Research & Development, 25(4), 844-852. [Link]

  • Google Patents. (n.d.). CN100465149C - The manufacture method of chlorophenylacetic acid. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

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  • Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • YouTube. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3968124A - Process for preparing phenyl-acetic acid esters. Retrieved from

  • Chemistry LibreTexts. (2024, January 15). 8.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • ResearchGate. (2017, June 30). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. Retrieved from [Link]

  • Google Patents. (n.d.). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene. Retrieved from

  • Google Patents. (n.d.). US4237314A - Phenyl acetic acid preparation. Retrieved from

  • PubMed. (n.d.). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

Sources

Troubleshooting low purity in Methyl 2,3-dichloro-5-fluorophenylacetate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,3-dichloro-5-fluorophenylacetate Production

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist you in troubleshooting common issues encountered during the synthesis of this compound, a key intermediate in various pharmaceutical syntheses. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you diagnose and resolve challenges related to product purity.

Troubleshooting Guide: Low Purity Issues

Low purity in the final product can arise from a multitude of factors, from the quality of starting materials to the specifics of the reaction work-up. This section provides a systematic approach to identifying and rectifying these issues.

Question 1: My final product is contaminated with unreacted 2,3-dichloro-5-fluorophenylacetic acid. What are the likely causes and how can I fix this?

Answer:

Incomplete esterification is the most common reason for the presence of the starting carboxylic acid in your final product. The Fischer-Speier esterification, a common method for this synthesis, is a reversible reaction.[1][2] To drive the reaction towards the product, several strategies can be employed.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Catalyst Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction rate.[2]
Presence of Water Ensure all reagents and glassware are thoroughly dry. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.Water is a product of the esterification reaction. Its presence shifts the equilibrium back towards the reactants, reducing the yield of the ester.[1][2]
Inadequate Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Esterification reactions, especially with sterically hindered substrates, can be slow.[1] Increasing the temperature and time provides the necessary activation energy and allows the reaction to reach completion.
Suboptimal Reagent Ratio Use an excess of methanol.Using one of the reactants in excess can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Experimental Protocol: Driving the Esterification to Completion

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,3-dichloro-5-fluorophenylacetic acid, a 5-10 fold molar excess of methanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% by mole).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed with methanol and collected in the Dean-Stark trap.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC or GC to monitor the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and extract the ester with a suitable organic solvent.

Question 2: I am observing an unexpected isomer in my analytical data (e.g., GC-MS, NMR). What could be the source of this impurity?

Answer:

The presence of regioisomers is a significant concern in the synthesis of substituted aromatic compounds.[3] The isomeric impurity likely originates from the starting materials or is formed during the synthesis of the 2,3-dichloro-5-fluorophenylacetic acid precursor.

Troubleshooting Isomeric Impurities:

Caption: Logic diagram for troubleshooting isomeric impurities.

Potential Sources & Corrective Actions:

  • Contaminated Starting Materials: The commercial source of your starting material (e.g., 1,2,4-trifluorobenzene or a related dichlorofluorotoluene) may contain isomeric impurities. It is crucial to obtain a certificate of analysis or perform your own purity assessment before use.

  • Side Reactions during Precursor Synthesis: The synthesis of 2,3-dichloro-5-fluorophenylacetic acid, for instance, from 2,3-dichloro-5-fluorotoluene via oxidation, can sometimes lead to the formation of other isomers if the reaction conditions are not carefully controlled.

Recommended Analytical Workflow:

  • GC-MS Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the mass of the isomeric impurity.[3][4][5] This can help in proposing a likely structure.

  • NMR Spectroscopy: Both ¹H and ¹⁹F NMR are powerful tools for distinguishing between isomers of fluorinated aromatic compounds.

  • Reference Standards: If possible, obtain or synthesize authentic samples of potential isomers to compare their analytical data with the observed impurity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the crude this compound?

A1: For laboratory-scale purification, fractional distillation under reduced pressure is often the most effective method. This technique separates compounds based on differences in their boiling points.[6] For higher purity requirements, column chromatography on silica gel can be employed.[7]

Protocol for Vacuum Distillation:

  • Transfer the crude ester to a Claisen distilling flask.

  • Connect the flask to a vacuum source and a condenser.

  • Gradually heat the flask in an oil bath while monitoring the pressure.

  • Collect the fraction that distills at the expected boiling point of this compound. It is advisable to collect a small forerun and discard it.

Q2: Which analytical techniques are most suitable for assessing the final purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation Provided
Gas Chromatography (GC) Provides quantitative information on the percentage of the main component and any volatile impurities.[3][8]
High-Performance Liquid Chromatography (HPLC) Useful for detecting non-volatile impurities and can be used for quantification with an appropriate standard.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR provide structural confirmation and can detect impurities with different chemical structures.
Mass Spectrometry (MS) Confirms the molecular weight of the product and helps in identifying unknown impurities, especially when coupled with GC or LC.[5][9]
Q3: Can side reactions other than incomplete esterification lead to low purity?

A3: Yes, several side reactions can occur, depending on the specific synthetic route and conditions.

Potential Side Reactions:

SideReactions CarboxylicAcid 2,3-dichloro-5-fluorophenylacetic acid Ester Methyl 2,3-dichloro-5- fluorophenylacetate CarboxylicAcid->Ester H+, Heat Dehydration Intermolecular Dehydration (Anhydride Formation) CarboxylicAcid->Dehydration H+, Heat Decarboxylation Decarboxylation (at high temperatures) CarboxylicAcid->Decarboxylation High Heat Methanol Methanol Methanol->Ester H+, Heat EtherFormation Ether Formation (from Methanol) Methanol->EtherFormation H+, Heat

Caption: Potential side reactions during esterification.

  • Anhydride Formation: Under strong acidic conditions and high temperatures, the carboxylic acid can undergo intermolecular dehydration to form an anhydride.

  • Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation at elevated temperatures, leading to the formation of 2,3-dichloro-5-fluorotoluene.

  • Ether Formation: The alcohol (methanol) can self-condense to form dimethyl ether, especially in the presence of a strong acid catalyst at high temperatures.

To minimize these side reactions, it is crucial to carefully control the reaction temperature and use the minimum necessary amount of acid catalyst.

References

  • Analytical Methods. (n.d.).
  • Analytical Methods. (n.d.).
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.).
  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.).
  • ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO SARITA EXTENSION LECTURER IN CHEMISTRY GOVT.COLLEGE FOR WOMEN, BAWANI. (n.d.).
  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents. (n.d.).
  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] - AWS. (n.d.).
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2022-11-07).
  • p. 436 - Organic Syntheses Procedure. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. (2025-03-28).
  • CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
  • 2,4,5-Trifluorophenylacetic acid synthesis - ChemicalBook. (n.d.).
  • Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv. (n.d.).
  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. (n.d.).
  • How to Make Esters through Esterification | Examples Explained! - YouTube. (2023-09-20).
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020-06-08).
  • Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Patsnap Eureka. (n.d.).
  • fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.).
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024-12-04).
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2025-08-07).

Sources

Technical Support Center: Esterification of Sterically Hindered Fluorophenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Esterification Protocols for Sterically Hindered Fluorophenylacetic Acids (e.g., 2,6-difluorophenylacetic acid). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic Workflow

The Challenge: You are dealing with a "Perfect Storm" of reactivity issues.

  • Steric Hindrance: Ortho-substitution (e.g., 2,6-difluoro) blocks the trajectory of incoming nucleophiles (alcohols) toward the carbonyl carbon.

  • Electronic Deactivation: Fluorine atoms are highly electron-withdrawing. While this makes the carbonyl carbon more electrophilic (good), it significantly stabilizes the carboxylate anion, making it a poor nucleophile for alkylation strategies. It also increases the acidity of the

    
    -protons, raising the risk of racemization if the 
    
    
    
    -carbon is chiral.

Standard Fischer Esterification (Acid + Alcohol +


) is NOT recommended.  The equilibrium will be unfavorable, and the harsh conditions often degrade these electron-deficient aromatic rings.
Interactive Decision Matrix

Use the following logic flow to select your protocol.

EsterificationLogic Start START: Select Substrate Constraints Scale Is the reaction scale >10g? Start->Scale AcidSensitive Is the Alcohol acid-sensitive? Scale->AcidSensitive No (Lab Scale) Method_AcidCl Method B: Acid Chloride Route (Oxalyl Chloride/DMF) Scale->Method_AcidCl Yes (Cost/Atom Economy) Chiral Is the Alpha-Carbon Chiral? AcidSensitive->Chiral No Method_Yamaguchi RECOMMENDED: Yamaguchi Esterification (Mixed Anhydride) AcidSensitive->Method_Yamaguchi Yes (Mild conditions needed) Chiral->Method_Yamaguchi Yes (Low Racemization) Method_Steglich Method C: Steglich (DCC/DMAP) (Only for primary alcohols) Chiral->Method_Steglich No (Primary Alcohol) Method_Alkylation Method D: Alkylation (Base + Alkyl Halide) Chiral->Method_Alkylation No (If Alkyl Halide available)

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate stability and scale.

Protocol Module A: The Yamaguchi Esterification

Best For: Lab scale (<10g), complex alcohols, and preserving chirality.

The Science (Why it works)

The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The steric bulk of the TCBC group forces the alcohol to attack the substrate's carbonyl, not the reagent's. This "steric steering" is critical for your 2,6-difluorophenylacetic acid.

Step-by-Step Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Yamaguchi Reagent (TCBC): 1.1 equiv

  • Triethylamine (

    
    ): 1.5 equiv
    
  • DMAP: 1.5 - 2.0 equiv (Crucial: High loading drives the reaction against steric bulk)

  • Solvent: Toluene (Preferred) or THF.[1]

Workflow:

  • Activation: Dissolve Acid (1.0 eq) and

    
     (1.5 eq) in Toluene. Cool to 0°C.[4][5]
    
  • Add TCBC (1.1 eq) dropwise. Stir 1h at RT.[4] Observation: A white precipitate (

    
    ) will form.
    
  • Addition: Add the Alcohol (1.0–1.2 eq) dissolved in Toluene slowly.

  • Catalysis: Add DMAP (solid) in one portion.

  • Reaction: Heat to 60°C–80°C. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (removes Trichlorobenzoic acid byproduct), then Brine.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Product, only Mixed Anhydride DMAP loading too low.For ortho-substituted acids, increase DMAP to 2.0 equiv. The "attack" step is the bottleneck.
Wrong Ester Formed Attack on TCBC carbonyl.Ensure the reaction is not overheated (>100°C). The "steric steering" fails at very high temps.
Low Yield Moisture in solvent.The mixed anhydride hydrolyzes instantly. Use freshly distilled Toluene or molecular sieves.

Protocol Module B: The Acid Chloride Route (Vilsmeier-Haack Variant)

Best For: Scale-up (>10g), non-acid-sensitive alcohols.

The Science (Why it works)

2,6-difluorophenylacetic acid is deactivated. Standard Thionyl Chloride (


) reflux often fails to fully convert it to the acid chloride. We use Oxalyl Chloride with catalytic DMF  to generate the Vilsmeier reagent (active chloroiminium species), which is far more potent.
Step-by-Step Protocol
  • Preparation: Dissolve Acid (1.0 eq) in dry DCM (Dichloromethane).

  • Catalyst: Add dry DMF (2-3 drops per gram of substrate). Do not skip this.

  • Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Conversion: Stir at RT for 2–3 hours.

    • QC Check: Take an aliquot, quench with MeOH, and run TLC. If Acid spot remains, add more Oxalyl Chloride.[4]

  • Evaporation: Remove solvent and excess Oxalyl Chloride completely under vacuum. (Residual reagent will degrade your alcohol).

  • Coupling: Redissolve the crude Acid Chloride in DCM. Add Alcohol (1.1 eq) and Pyridine (1.5 eq) at 0°C.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (Acid remains) "Inductive Deactivation"The fluorine atoms pull density, making the OH less nucleophilic toward the chlorinating agent. Heat to reflux if RT fails.
Explosive Gas Evolution Adding

too fast.
The reaction is autocatalytic once DMF is activated. Add slowly.
Product is Colored/Tar DMF decomposition.Use only catalytic amounts of DMF. Excess DMF can polymerize or react with the acid chloride.

Scientific Deep Dive: The "Fluorine Effect"

You must adjust your expectations based on the specific position of the fluorine atoms.

Data Comparison: Reactivity Profiles

SubstratepKa (approx)Nucleophilicity of CarboxylateElectrophilicity of CarbonylRecommended Base
Phenylacetic Acid 4.31ModerateModerate

/ Pyridine
2-Fluorophenylacetic Acid ~3.8LowHighDIPEA / Lutidine
2,6-Difluorophenylacetic Acid ~3.2Very Low Very High 2,6-Lutidine (Non-nucleophilic)

Key Insight: Because 2,6-difluorophenylacetic acid is significantly more acidic than its non-fluorinated counterpart, the carboxylate anion is highly stabilized.

  • Implication for Alkylation (

    
    ):  This reaction will be slower  than usual because the oxygen is holding its electrons tightly. You must use a polar aprotic solvent (DMF or DMSO) to strip the cation and expose the naked anion.
    
  • Implication for Acid Chloride: Once formed, the acid chloride is hyper-reactive due to the electron-withdrawing fluorines making the carbonyl carbon extremely positive. Handle with extreme moisture exclusion.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS coupling? A: Generally, No . The active ester formed with NHS is often too bulky combined with the ortho-fluorines. The reaction frequently stalls at the intermediate stage. Stick to Yamaguchi (Mixed Anhydride) or Acid Chloride.[1]

Q: My product is racemizing. Why? A: The electron-withdrawing fluorines increase the acidity of the


-proton (the CH2 group between the ring and carbonyl). If you use a strong base (like DBU) or heat too long, you will deprotonate this position, destroying chirality.
  • Fix: Use the weakest base possible (Pyridine or Collidine) and keep temperatures below 40°C during the coupling step.

Q: Why not just use Fischer Esterification with


? 
A:  Fischer esterification is an equilibrium process. With sterically hindered acids, the forward rate constant is tiny. You would need to reflux for days, likely decomposing your fluorinated ring or causing tar formation.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.

  • Dhimitruka, I., & SantaLucia, J. (2006).[2][3][7] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47–50.[2][3][7]

  • Arrieta, A., Aizpurua, J. M., & Palomo, C. (1984).

Sources

Technical Support Center: Stability of Methyl 2,3-dichloro-5-fluorophenylacetate

[1]

Executive Summary: Stability Profile

This compound exhibits a binary stability profile under basic conditions:

  • Ester Functionality (High Instability): The methyl ester moiety is chemically labile and will undergo rapid saponification (hydrolysis) in the presence of aqueous hydroxide bases (NaOH, LiOH, KOH) or alkoxides, converting to the corresponding carboxylate salt.

  • Aromatic Core (Moderate to High Stability): The halogenated aromatic ring is generally resistant to Nucleophilic Aromatic Substitution (

    
    ) under standard basic conditions (e.g., 1M NaOH at 25°C). However, the presence of the fluorine atom at position 5, combined with the inductive electron-withdrawal from the dichloro-substitution, creates a potential vector for side reactions under forcing conditions  (high temperature, super-bases, or dipolar aprotic solvents).
    

Detailed Reaction Pathways & Mechanisms

The following diagram illustrates the competing reaction pathways when this substrate is exposed to basic environments.

ReactionPathwaysSubstrateMethyl 2,3-dichloro-5-fluorophenylacetateTetrahedralTetrahedralIntermediateSubstrate->TetrahedralFast Attack(C=O)Enolateα-Carbon Enolate(Reactive Intermediate)Substrate->EnolateDeprotonation(pKₐ ~20-25)MeisenheimerMeisenheimerComplexSubstrate->MeisenheimerSlow Attack(C-F site)BaseBase (OH⁻ / RO⁻)Base->SubstrateCarboxylate2,3-dichloro-5-fluorophenylacetate anion (Stable)Tetrahedral->CarboxylateCollapse(-OMe)Enolate->SubstrateReprotonationCondensationClaisen Condensation(Side Product)Enolate->CondensationSelf-Reaction(No H₂O)Phenol5-Hydroxy/AlkoxyDerivativeMeisenheimer->PhenolFluorine Displacement(High T only)

Figure 1: Mechanistic divergence of this compound under basic conditions.[1] The green node represents the thermodynamic sink in aqueous media.

A. Primary Pathway: Saponification

In aqueous or alcoholic base (e.g., LiOH in THF/H₂O), the hydroxide ion attacks the carbonyl carbon. This is the intended pathway for generating the free acid.

  • Kinetics: Fast at Room Temperature (RT).

  • Outcome: Quantitative conversion to 2,3-dichloro-5-fluorophenylacetic acid (after acidic workup).

B. Secondary Pathway: -Deprotonation

The methylene protons (


  • Risk: In anhydrous conditions with strong bases (e.g., NaH, LDA, or NaOMe), the enolate will form. If not quenched or trapped with an electrophile, this can lead to self-condensation (Claisen) or racemization (if

    
    -substituted).[1]
    
C. Tertiary Pathway: Nucleophilic Aromatic Substitution ( )

While Fluorine is an excellent leaving group for

  • Analysis: The 2,3-dichloro substitution provides inductive withdrawal (

    
    ), but the ester group is separated by a methylene spacer, reducing its resonance withdrawing capability.[1]
    
  • Verdict:

    
     at the C-5 position is unlikely  under standard hydrolysis conditions but becomes a risk if using alkoxides in DMSO/DMF at elevated temperatures  [1].[1]
    

Troubleshooting Guide & FAQs

Scenario 1: Low Yield of Carboxylic Acid after Hydrolysis

Symptom: You treated the ester with NaOH, but after extraction, the mass balance is low. Root Cause: The product exists as a water-soluble carboxylate salt (Sodium 2,3-dichloro-5-fluorophenylacetate) at basic pH.[1] Solution:

  • Ensure the aqueous phase is acidified to pH < 2 using 1N HCl or KHSO₄.

  • The free acid will precipitate or become extractable into organic solvents (EtOAc or DCM).

  • Validation: Check the aqueous layer pH with litmus paper before discarding.

Scenario 2: Appearance of "New" Impurities on TLC

Symptom: During reaction in MeOH/NaOH, a spot appears with slightly different

Root Cause:Transesterification.Solution:
  • Always match the solvent alcohol to the ester alkoxy group (e.g., use MeOH for methyl esters).

  • Alternatively, use a co-solvent system like THF:Water (3:1) or Dioxane:Water which minimizes transesterification competition.

Scenario 3: Suzuki Coupling Fails / Base Compatibility

Question: "Can I use this ester directly in a Suzuki coupling using

Answer:Proceed with Caution.
  • In aqueous Suzuki conditions (

    
    ), the ester will partially or fully hydrolyze to the acid. This changes the polarity and potentially the solubility of your substrate.[2]
    
  • Recommendation: If the ester group is required in the final product, use anhydrous conditions (e.g.,

    
     in Toluene/Dioxane) or switch to a less labile protecting group (e.g., tert-butyl ester) if possible, though methyl esters are generally robust enough for rapid anhydrous couplings.
    

Validated Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Target: Isolation of 2,3-dichloro-5-fluorophenylacetic acid without ring degradation.[1]

ParameterSpecificationNotes
Solvent System THF : Water (3:1)Ensures solubility of organic ester and inorganic base.
Base LiOH·H₂O (1.5 - 2.0 equiv)Lithium hydroxide is milder and more soluble in THF than NaOH.[1]
Temperature 0°C to 25°CDo not heat above 40°C to avoid potential fluoride displacement.
Time 1 - 4 HoursMonitor by TLC/LCMS.[1]

Step-by-Step:

  • Dissolve 1.0 eq of This compound in THF (

    
    ).
    
  • Cool to 0°C in an ice bath.

  • Add a solution of LiOH·H₂O (2.0 eq) in Water (

    
    ) dropwise.
    
  • Allow to warm to Room Temperature (RT) and stir vigorously.

  • Checkpoint: Analyze aliquot by LCMS. Look for mass

    
     of the acid (Calculated MW of acid 
    
    
    g/mol ).
  • Workup: Evaporate THF under reduced pressure. Dilute residue with water. Wash with minimal

    
     (removes unreacted ester). Acidify aqueous layer to pH 1 with 1N HCl. Extract with EtOAc (
    
    
    ).[3] Dry over
    
    
    .
Protocol B: Anhydrous -Alkylation (Stability Check)

Target: Alkylation at the methylene position.[1]

Critical Warning: Use non-nucleophilic bases to avoid attacking the ester or the aromatic ring.

  • Recommended Base: LiHMDS or LDA (at -78°C).[1]

  • Avoid: NaH in DMF at RT (Risk of

    
     or self-condensation).
    

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Hydrolysis of substituted phenylacetates. Journal of Chemical and Pharmaceutical Research. (Analogous ester hydrolysis kinetics). Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Halides. ChemRxiv. (General stability trends of halogenated aromatics). Available at: [Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always review the Safety Data Sheet (SDS) for this compound before handling.[1] The formation of HF (hydrofluoric acid) byproducts is theoretically possible under extreme degradation conditions; standard HF safety protocols should be observed if high-temperature decomposition is suspected.[1]

Common side reactions in the synthesis of dichloro-fluorophenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of dichloro-fluorophenylacetates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of chemical intermediates. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the complexities of your synthetic routes.

Introduction

Dichloro-fluorophenylacetates are valuable precursors in the development of pharmaceuticals and agrochemicals. Their synthesis, while often straightforward in principle, can be prone to a variety of side reactions that impact yield, purity, and scalability. This guide will address the most common challenges, providing not only solutions but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

General Synthesis & Purity

Q1: What is a common synthetic approach for preparing dichloro-fluorophenylacetates, and what are the initial purity concerns?

A common route involves the Friedel-Crafts acylation of a dichlorofluorobenzene derivative.[1][2] A primary concern is the purity of the starting materials, as impurities can carry through the synthesis or interfere with the reaction.[1] For instance, in the synthesis of 2,4-dichloro-5-fluoroacetophenone, a key intermediate, the purity of the dichlorofluorobenzene is critical.[2]

Q2: What are the most prevalent types of impurities I should expect?

The most common impurities include:

  • Unreacted Starting Materials: Such as the dichlorofluorobenzene derivative.[1]

  • Positional Isomers: Friedel-Crafts reactions on substituted aromatic rings can lead to the formation of isomers. For example, the acylation of 1,3-dichlorobenzene can yield 2,4- and 2,6-dichloro isomers in addition to the desired 3,5-dichloro product.[1]

  • Polyacylated Products: While less common in acylation compared to alkylation due to the deactivating effect of the acyl group, diacylation can occur under harsh reaction conditions.[1]

  • Hydrolysis Products: If water is present, hydrolysis of acylating agents or the final product can occur.

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in my product?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating a wide range of non-volatile and thermally labile compounds, including positional isomers.[3][4]

  • Gas Chromatography (GC): Ideal for identifying volatile impurities like residual solvents and unreacted starting materials.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to identify isomers and other byproducts. ¹⁹F NMR is particularly useful for fluorine-containing compounds.[3][4]

  • Mass Spectrometry (MS): Helps in determining the molecular weight of impurities.[3]

Analytical TechniquePrincipleTypical AnalytesSensitivity
HPLC/LC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Non-volatile and thermally labile compounds, process-related impurities, degradation products.[4]High, especially with MS detection (ng/mL range).[4]
GC/GC-MS Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[4]Volatile organic impurities, residual solvents, by-products.[4]Very high, particularly with specific detectors.[4]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei for structural elucidation.[4]Structural isomers and impurities at concentrations >0.1%.[4]Lower than chromatographic methods.[4]

Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific side reactions and provides actionable troubleshooting steps.

Issue 1: Formation of Positional Isomers

Plausible Cause: The directing effects of the chloro- and fluoro- substituents on the aromatic ring during electrophilic substitution (e.g., Friedel-Crafts acylation) can lead to a mixture of isomers. The regioselectivity is influenced by both electronic and steric factors.

Troubleshooting & Optimization:

  • Reaction Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the desired isomer by favoring the thermodynamically controlled product over the kinetically favored one.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃) can influence isomer distribution. Experimenting with different Lewis acids (e.g., FeCl₃, TiCl₄) or using a stoichiometric amount versus a catalytic amount may alter the product ratios.[1]

  • Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates and transition states, thereby affecting isomer distribution.

Purification Strategy:

  • Fractional Crystallization: This can be an effective method for separating isomers if they have sufficiently different solubilities in a particular solvent system. Careful selection of the solvent is crucial.

  • Column Chromatography: A reliable method for separating isomers, although it can be resource-intensive for large-scale purifications.[1]

  • Preparative HPLC: Offers high-resolution separation but is generally more suitable for smaller quantities.[1]

Issue 2: Hydrolysis and Decomposition

Plausible Cause: Dichloro-fluorophenylacetates and their precursors can be sensitive to hydrolysis, especially under strongly acidic or basic conditions. The presence of water in reagents or solvents is a common culprit. Some fluorinated compounds can also be susceptible to rearrangement or hydrolysis under strongly basic conditions.[5]

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.

  • Controlled Workup: During aqueous workup, perform extractions and washes efficiently and avoid prolonged exposure to acidic or basic aqueous layers. Quenching the reaction by slowly adding the reaction mixture to a cold, dilute acid solution can help minimize decomposition.[1]

Issue 3: Incomplete Reaction or Low Yield

Plausible Cause: Several factors can contribute to low conversion of starting materials to the desired product.

  • Insufficient Catalyst Activity: The Lewis acid catalyst may be deactivated by moisture.[1]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed at a reasonable rate.[1]

  • Impure Starting Materials: Impurities in the starting materials can inhibit the reaction.[1]

  • Product Loss During Workup: Emulsion formation during aqueous workup can lead to significant product loss.[1]

Troubleshooting & Optimization:

  • Catalyst Handling: Use fresh, high-purity Lewis acid and handle it under anhydrous conditions.

  • Temperature Optimization: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction temperature and time.[1]

  • Starting Material Purity: Ensure the purity of your starting materials through appropriate analytical techniques before starting the synthesis.

  • Workup Procedure: To break emulsions, consider adding a small amount of brine or filtering the mixture through a pad of celite. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.[1]

Issue 4: Oiling Out Instead of Crystallization During Purification

Plausible Cause: The compound may be coming out of solution above its melting point due to a supersaturated solution or the presence of significant impurities that depress the melting point.[3]

Troubleshooting & Optimization:

  • Slower Cooling: Reheat the solution to redissolve the oil and allow it to cool more slowly to room temperature, followed by further cooling in an ice bath.[3]

  • Solvent Adjustment: Add a small amount of additional solvent to decrease the saturation.[3] If the solution is too dilute, carefully evaporate some of the solvent.[3]

  • Seed Crystals: If available, adding a seed crystal of the pure compound can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

G cluster_troubleshooting Troubleshooting Steps start Crude Product in Hot Solvent cool Cool Solution start->cool oil_out Compound Oils Out cool->oil_out Problem crystals_form Crystals Form cool->crystals_form Success reheat Reheat to Dissolve Oil oil_out->reheat Solution add_solvent Add More Solvent slow_cool Cool Slowly seed Add Seed Crystal seed->cool Induce Crystallization

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method for the analysis of dichloro-fluorophenylacetates.

  • Column: A reversed-phase C18 column is often a good choice for aromatic compounds.[3]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.[3]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is common.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: Analyze the resulting chromatogram for the presence of impurity peaks. The relative peak areas can provide an estimate of the purity.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Perform small-scale solubility tests to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Common solvent systems include ethanol/water and hexane/ethyl acetate.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to completely dissolve the crude product with stirring.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.[3]

References

  • Technical Support Center: Purification of 4-Amino-2,6-dichloro-3-fluorophenol. Benchchem.
  • Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace.
  • common impurities in 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid synthesis and their removal. Benchchem.
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Compar
  • A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

Sources

Technical Support Center: Vacuum Distillation of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Methyl 2,3-dichloro-5-fluorophenylacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on utilizing vacuum distillation for this specific compound. As Senior Application Scientists, we have structured this guide to move from foundational principles to specific troubleshooting, ensuring both scientific accuracy and field-tested reliability.

Part 1: Foundational Principles & Compound Profile

Why Vacuum Distillation is Essential for This Compound

This compound is a substituted aromatic ester, a class of molecules often susceptible to thermal degradation at elevated temperatures. Distillation at atmospheric pressure would require reaching a high boiling point, risking decomposition, polymerization, or the formation of unwanted side products, which would compromise the purity and yield of the final product.[1][2]

Vacuum distillation is the technique of choice because it lowers the pressure above the liquid, thereby reducing the temperature at which the compound boils.[3][4] This allows for the purification of thermally sensitive compounds well below their atmospheric decomposition temperature. The fundamental principle lies in the relationship between vapor pressure and boiling point: a liquid boils when its vapor pressure equals the pressure of the system.[5] By reducing the system pressure, the boiling point is significantly lowered.

Phenylacetic acid, the parent acid of this ester, is known to undergo thermal decomposition at high temperatures, yielding products like carbon dioxide and dibenzyl.[6] While the ester is generally more stable, the presence of multiple halogen substituents can influence its thermal lability. Therefore, maintaining a low distillation temperature is paramount.

Estimated Properties of this compound

While specific experimental data for this exact compound is not widely published, we can estimate its properties based on structurally similar molecules like Methyl 2-(3-fluorophenyl)acetate (Boiling Point: 204°C at 760 mmHg) and other chlorinated aromatic compounds.

  • Molecular Formula: C₉H₇Cl₂FO₂

  • Molecular Weight: 237.06 g/mol

  • Estimated Atmospheric Boiling Point: >250°C (Decomposition likely)

Given the high estimated boiling point, distillation should be performed under a high vacuum (e.g., <1 mmHg) to bring the boiling temperature into a manageable and safe range (ideally 100-160°C).

Boiling Point Estimation Under Vacuum

The following table provides an estimated boiling point for this compound at various pressures, calculated using a standard pressure-temperature nomograph. These are estimates and should be used as a starting point for determining your experimental parameters.

Pressure (mmHg)Estimated Boiling Point (°C)
10160 - 180
5145 - 165
2130 - 150
1120 - 140
0.5110 - 130

Part 2: Experimental Protocol & Setup

Standard Vacuum Distillation Workflow

The diagram below illustrates a standard laboratory setup for vacuum distillation. Proper assembly is critical to achieving a good vacuum and ensuring a safe operation.

VacuumDistillation cluster_setup Distillation Apparatus cluster_vacuum Vacuum System Flask Distilling Flask (with stir bar & crude product) Head Distillation Head (Claisen or Short-Path) Flask->Head Mantle Heating Mantle Thermometer Thermometer Head->Thermometer Condenser Condenser (Water In/Out) Head->Condenser Adapter Vacuum Adapter Condenser->Adapter Receiver Receiving Flask Adapter->Receiver Trap Cold Trap (Dry Ice/Acetone or Liquid N2) Adapter->Trap To Vacuum Gauge Vacuum Gauge Trap->Gauge Pump Vacuum Pump Gauge->Pump

Caption: Standard laboratory setup for vacuum distillation.

Step-by-Step Protocol
  • Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks or star fractures. Flawed glassware can implode under vacuum.[1]

  • Assembly:

    • Place a magnetic stir bar in a round-bottom flask (distilling flask) appropriately sized so it is no more than two-thirds full.

    • Connect the distilling flask to a short-path or Claisen distillation head. A short-path head is recommended to minimize product loss on the glass surfaces.

    • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.

    • Connect the condenser and the vacuum adapter leading to a receiving flask. Secure all components with clamps.

  • System Evacuation:

    • Connect the apparatus to a cold trap and then to a high-vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

    • Begin stirring the crude material.

    • Slowly open the system to the vacuum. The crude material may bubble vigorously as residual solvents or volatile impurities are removed. Wait for this initial outgassing to subside.

  • Heating and Distillation:

    • Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle.

    • Increase the temperature gradually. Observe for the formation of a condensate ring rising slowly up the distillation head.[1]

    • Collect any low-boiling impurities in a separate receiving flask (the "forerun").

    • When the vapor temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool under vacuum.

    • Slowly and carefully vent the system by introducing an inert gas like nitrogen or argon.[4] Do not vent with air, as the hot residue in the distilling flask could react with oxygen.

    • Once at atmospheric pressure, disassemble the apparatus.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the distillation.

Q: I can't achieve the target vacuum pressure. What should I check?

A: This is one of the most common issues and is almost always due to leaks.

  • Possible Cause 1: Poorly Sealed Joints.

    • Solution: Check every ground-glass joint. They should be clean, properly greased, and securely clamped. Re-grease if necessary.

  • Possible Cause 2: Tubing Issues.

    • Solution: Ensure you are using thick-walled vacuum tubing that will not collapse under pressure.[1] Check the tubing for any cracks or holes.

  • Possible Cause 3: Pump Inefficiency.

    • Solution: Check the oil level and quality in your vacuum pump. Old or contaminated oil will prevent the pump from reaching its ultimate pressure. Perform an oil change if needed.

  • Possible Cause 4: Leaky Stopcocks or Adapters.

    • Solution: Ensure all stopcocks are properly greased and closed. Check for cracks in any adapters, especially those with rubber or Teflon seals.

Q: The liquid in my distilling flask is turning dark brown or black, but little product is coming over.

A: This is a clear sign of thermal decomposition.

  • Possible Cause 1: Temperature is too high.

    • Solution: Your boiling point is too high for the compound's stability, likely because the vacuum is not deep enough. You must improve the vacuum (see previous question) to lower the boiling point. If you cannot achieve a lower pressure, you may have to accept a lower yield.

  • Possible Cause 2: Air Leak.

    • Solution: A small air leak can introduce oxygen into the hot system, causing oxidation and decomposition. Meticulously hunt for the leak.

  • Possible Cause 3: Extended Heating Time.

    • Solution: Prolonged exposure to heat, even at a "safe" temperature, can cause slow decomposition. Once the distillation temperature is reached, try to complete the distillation as efficiently as possible.

Q: The distillation is proceeding very slowly, or the condensate ring keeps collapsing.

A: This indicates insufficient energy input or heat loss.

  • Possible Cause 1: Inadequate Heating.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the mantle is the correct size for the flask to provide even heating.

  • Possible Cause 2: Excessive Heat Loss.

    • Solution: Insulate the distillation head and the neck of the flask with glass wool or aluminum foil. This is especially important for high-boiling compounds, as it helps the vapor maintain enough energy to reach the condenser.[1]

Q: My product in the receiving flask is contaminated with an earlier, lower-boiling fraction.

A: This points to inadequate separation.

  • Possible Cause 1: Heating too rapidly.

    • Solution: A rapid temperature increase does not allow for proper equilibration between the liquid and vapor phases, leading to a smear of different components distilling together. Heat slowly and steadily.

  • Possible Cause 2: No Forerun Cut.

    • Solution: Always collect a small initial fraction (the forerun) separately before the main product begins to distill. This fraction will contain residual solvents and more volatile impurities.

  • Possible Cause 3: Bumping.

    • Solution: Violent bumping can physically splash undistilled material from the pot into the condenser. Ensure vigorous and constant stirring. If stirring is insufficient, a capillary bubbler providing a slow stream of inert gas can create smoother boiling.

Troubleshooting Workflow

The following diagram provides a logical path for diagnosing common distillation problems.

Troubleshooting cluster_pressure Pressure Issues cluster_decomp Decomposition cluster_rate Distillation Rate cluster_purity Purity Issues Start Problem Encountered P1 Cannot Reach Target Vacuum Start->P1 D1 Product is Darkening Start->D1 R1 Distillation is Slow or Stalling Start->R1 U1 Distillate is Impure Start->U1 P1_C1 Check Joints & Tubing P1->P1_C1 P1_C2 Check Pump Oil P1_C1->P1_C2 D1_C1 Improve Vacuum D1->D1_C1 D1_C2 Check for Air Leaks D1_C1->D1_C2 R1_C1 Increase Heat Slowly R1->R1_C1 R1_C2 Insulate Apparatus R1_C1->R1_C2 U1_C1 Heat Slower U1->U1_C1 U1_C2 Take a Forerun Cut U1_C1->U1_C2

Caption: A logical workflow for troubleshooting vacuum distillation.

Part 4: Frequently Asked Questions (FAQs)

Q: What type of vacuum pump should I use? A: For distilling compounds in this boiling point range, a two-stage rotary vane pump is recommended. These pumps can achieve pressures between 10⁻¹ and 10⁻³ mmHg, which is sufficient to significantly lower the boiling point. Ensure the pump is chemically resistant if there's a risk of pulling acidic vapors (like HCl from decomposition) past the cold trap.

Q: Should I use boiling chips or a magnetic stirrer? A: For vacuum distillation, a magnetic stirrer is strongly preferred. Boiling chips can become ineffective once the vacuum is pulled and the system is degassed. Vigorous stirring provides a continuous source of nucleation points, ensuring smooth boiling throughout the process.

Q: How do I know when the distillation is finished? A: The distillation is typically complete when the vapor temperature drops, even as the pot temperature is maintained or increased. You will also observe that very little material is condensing and dripping into the receiving flask.

Q: What are the likely impurities in my crude this compound? A: Impurities often stem from the synthesis process. Common impurities could include:

  • Unreacted starting materials (e.g., 2,3-dichloro-5-fluorophenylacetic acid).

  • Residual solvents from the reaction or workup (e.g., toluene, dichloromethane).[7]

  • Isomeric byproducts formed during the synthesis of the substituted phenylacetic acid precursor.[8]

  • Water, which should be removed before distillation as it can interfere with achieving a high vacuum.

Q: Is it safe to stop the distillation and restart it later? A: It is highly discouraged. Halogenated organic compounds can be unstable, and cooling and reheating the material can increase the likelihood of decomposition. It is best practice to plan the experiment so the distillation can be completed in a single, continuous operation.

References

  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. ResearchGate. [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry. [Link]

  • Vacuum distillation | Purpose & how it works. H2O GmbH. [Link]

  • Vacuum Distillation Process And Working Principle. Chemical Tweak. [Link]

  • What is Vacuum Distillation & How Does it Work? Lechler. [Link]

  • NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]

  • AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry. [Link]

Sources

Solving solubility issues with Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,3-dichloro-5-fluorophenylacetate Status: Operational | Tier 3 Support Guide[1]

Introduction: Understanding the Molecule

Compound: this compound CAS Registry Number: 170960-00-6 (Related Acid: 1160293-27-5) Chemical Class: Poly-halogenated Phenylacetic Ester Primary Application: Key intermediate in the synthesis of bioactive heterocycles (e.g., benzimidazoles for antiviral applications like Maribavir analogs, or fluorinated agrochemicals).[1]

The Core Challenge: This molecule presents a classic "Process Chemistry Paradox." The halogenation pattern (2,3-dichloro-5-fluoro) is essential for biological potency (metabolic stability and binding affinity), but it renders the molecule highly lipophilic (LogP > 3.4) and prone to "oiling out" rather than crystallizing.[1] Its electron-deficient ring also alters its reactivity toward hydrolysis compared to non-halogenated analogs.[1]

Module 1: Solubility & Dissolution (The Basics)

User Query: "I cannot get the compound to dissolve in my aqueous reaction buffer. It forms a gummy residue at the bottom or floats."[1]

Technical Insight: This ester is effectively insoluble in pure water (< 50 mg/L). The heavy halogenation disrupts hydrogen bonding potential with water while increasing lattice energy.[1] Attempting to force dissolution in aqueous media without co-solvents will result in phase separation.[1]

Solubility Profile & Solvent Selection
Solvent ClassSuitabilityEstimated SolubilityNotes
Water ❌ Incompatible< 0.1 mg/mLWill form an emulsion or oil out.[1]
Chlorinated (DCM, CHCl3) ✅ Excellent> 200 mg/mLPreferred for extraction and transport.
Polar Aprotic (DMSO, DMF) ✅ Excellent> 100 mg/mLIdeal for biological assays or nucleophilic substitutions.
Alcohols (MeOH, EtOH) ⚠️ Moderate20–50 mg/mLGood for hydrolysis at reflux; poor at

.
Ethers (THF, MTBE) ✅ Good> 80 mg/mLTHF is the "Gold Standard" co-solvent for hydrolysis.

Troubleshooting Protocol:

  • For Reaction: Switch to a THF:Water (3:1) or MeOH:Water (4:1) system. The organic portion must be high enough to keep the ester in solution before the reagent is added.[1]

  • For Analysis (HPLC): Do not dissolve in 100% DMSO if your mobile phase is 95% water.[1] Dissolve in 50:50 MeCN:Water to prevent precipitation in the injector needle.[1]

Module 2: Reaction Optimization (Hydrolysis & Substitution)

User Query: "The hydrolysis to the acid is stalling at 60% conversion, or the product precipitates and traps the starting material."

Technical Insight: The 2,3-dichloro substitution provides significant steric hindrance near the ester carbonyl.[1] While the electron-withdrawing nature of the ring activates the carbonyl, the steric bulk prevents facile attack by hydroxide ions in heterogeneous systems.[1]

Workflow: Hydrolysis Optimization Strategy

The following decision tree outlines the optimal path based on your available equipment and scale.

HydrolysisWorkflow Start Start: Hydrolysis of Methyl Ester SolubilityCheck Does it dissolve in MeOH/Water? Start->SolubilityCheck Homogeneous Homogeneous Route (Small Scale < 10g) SolubilityCheck->Homogeneous Yes Heterogeneous Heterogeneous Route (Large Scale > 100g) SolubilityCheck->Heterogeneous No MethodA Method A: THF/LiOH (3:1 Ratio) Homogeneous->MethodA MethodB Method B: PTC Conditions (Toluene/Water + TBAB) Heterogeneous->MethodB Issue1 Issue: Stalled Reaction? MethodA->Issue1 Issue2 Issue: Gummy Precipitate? MethodB->Issue2 Solution1 Increase Temp to 50°C (Steric hindrance overcome) Issue1->Solution1 Solution2 Add Co-solvent (MeOH) or Switch to Method B Issue2->Solution2

Caption: Decision tree for selecting hydrolysis conditions based on solubility and scale. Method A utilizes miscibility; Method B utilizes Phase Transfer Catalysis (PTC).

Detailed Protocol (Method A - Recommended):

  • Dissolve: 1.0 eq of Ester in THF (5 vol).

  • Prepare Base: Dissolve 2.5 eq LiOH.H2O in Water (2 vol). Note: LiOH is preferred over NaOH due to better solubility in THF mixtures.

  • Combine: Add base solution to ester solution.

  • Monitor: If solution becomes cloudy, add MeOH until clear.

  • Heat: Warm to 45–50°C. The 2,3-dichloro steric bulk requires thermal energy to drive the reaction to completion [1].[1]

Module 3: Purification & Crystallization ("Oiling Out")

User Query: "I'm trying to recrystallize the product, but it separates as a yellow oil instead of crystals."

Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solid-liquid solubility curve (Metastable Zone Width is too narrow).[1] This is common in fluorinated aromatics because impurities significantly depress the melting point.[1]

The "Cloud Point" Rescue Protocol

Do not simply cool the solution rapidly. You must control the supersaturation.[1]

  • Solvent System: Use Heptane / Isopropyl Acetate (IPAc) .[1]

    • Why? IPAc solubilizes the ester well; Heptane acts as the anti-solvent.[1]

  • Dissolution: Dissolve crude material in IPAc (3 vol) at 60°C.

  • Anti-solvent Addition: Add Heptane dropwise at 60°C until the solution turns slightly hazy (The Cloud Point).

  • The Critical Step (Seeding):

    • Add a seed crystal (0.5 wt%) of pure product.

    • Hold temperature at 55–60°C for 1 hour. This allows the oil droplets to redissolve and deposit onto the seed crystals (Ostwald Ripening).[1]

  • Cooling Ramp: Cool to 20°C slowly (10°C per hour).

Why this works: The high temperature keeps the impurity solubility high, preventing them from co-precipitating as an oil.

Module 4: Analytical Troubleshooting (HPLC)

User Query: "My HPLC peaks are splitting, or I see carryover between runs."

Technical Insight: Fluorinated phenylacetates are "sticky."[1] They adsorb to stainless steel and PTFE tubing.[1] If your sample diluent is too strong (100% MeCN) and your mobile phase is weak (Start 90% Water), the compound precipitates in the mixing chamber, causing peak splitting.

HPLC Method Recommendation:

ParameterSettingReason
Column C18 or Phenyl-HexylPhenyl-Hexyl provides better selectivity for halogenated aromatics (pi-pi interactions).[1]
Mobile Phase A Water + 0.1% H3PO4Acid keeps the potential hydrolysis product (acid) protonated and sharp.
Mobile Phase B AcetonitrileMethanol creates high backpressure; MeCN is better for lipophiles.[1]
Sample Diluent 50:50 MeCN:Water Matches the initial gradient conditions to prevent "Solvent Shock" precipitation.[1]
Needle Wash 90% MeCNEssential to remove "sticky" residue from the injector.[1]

References

  • Maribavir Synthesis & Intermediates

    • Source: Chamberlain, S. D., et al. (2000). "Benzimidazole derivatives."[1] US Patent 6,077,832.[1]

    • Relevance: Describes the handling of 2,3-dichloro-substituted intermediates and the necessity of elevated temperatures for substitution reactions due to steric hindrance.
    • URL:[1]

  • Fluorinated Phenylacetic Acid Analogs (Sitagliptin Process)

    • Source: Hansen, K. B., et al. (2009).[2] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.

    • Relevance: Establishes solubility and crystallization protocols for trifluorophenylacetic acid derivatives, directly applicable to the 2,3-dichloro-5-fluoro analog.
    • URL:[1]

  • Hydrolysis Kinetics of Halogenated Esters

    • Source: H. A. A.[3] Al-Jibbouri. (2014).[1] "Kinetic Studies of Alkaline Hydrolysis... of Methyl-2-[2'-oxo-3'-(2"-chloro-6"-fluorophenyl)propyl]benzoate." Journal of Chemical and Pharmaceutical Research.

    • Relevance: Provides kinetic data confirming the retarding effect of ortho-chloro substitution on ester hydrolysis.[1]

    • URL:[1]

  • Physical Properties of Chlorinated Pyridines (Analogous Data)

    • Source: Jubilant Ingrevia SDS for 2,3-Dichloro-5-(trifluoromethyl)pyridine.[1]

    • Relevance: Used as a proxy for solubility data (Water solubility < 380 mg/L) for the 2,3-dichloro-5-fluoro substitution pattern.[1]

    • URL:

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical analysis of Methyl 2,3-dichloro-5-fluorophenylacetate , designed for researchers requiring rigorous structural verification. It moves beyond basic spectral assignment to address the specific challenges of halogenated aromatic systems, particularly distinguishing regioisomers through spin-spin coupling analysis.

Technical Comparison & Validation Guide

Executive Summary & Analytical Challenge

This compound presents a unique analytical challenge due to the "crowded" halogenation pattern on the phenyl ring. The presence of a fluorine atom at position 5 introduces heteronuclear spin-spin coupling (


) , which splits proton signals and can be easily mistaken for impurity peaks or solvent satellites by automated software.

Core Objective: Differentiate the target compound from its likely regioisomers (e.g., the 2,5-dichloro-3-fluoro analog) by leveraging the specific magnitude of Fluorine-Proton (


) coupling constants.
Structural Parameters[1][2][3][4][5][6][7][8]
  • Formula:

    
    
    
  • Key Feature: The 2,3-dichloro substitution pattern forces the remaining protons (H4 and H6) into positions ortho to the Fluorine atom (C5). This results in a distinct "Double Ortho-Coupling" signature not found in other isomers.

Experimental Protocol (Self-Validating)

To ensure reproducibility and data integrity, follow this standardized workflow.

A. Sample Preparation[3][9]
  • Solvent Selection: Chloroform-d (

    
    )  is the standard baseline.
    
    • Why: It minimizes viscosity-induced broadening and provides a clean window in the aromatic region (7.0–7.5 ppm).

    • Alternative: Use DMSO-d6 only if the aromatic doublets overlap with the residual

      
       peak (7.26 ppm), though this is rare for this specific substitution pattern.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is unnecessary and may induce radiation damping effects on high-field instruments.

B. Acquisition Parameters[6][9][10][11]
  • Field Strength: Minimum 400 MHz recommended.

    • Reasoning: At 300 MHz, the second-order effects (roofing) between H4 and H6 might obscure the fine meta-coupling (

      
      ).
      
  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Validation: The methoxy and methylene protons have different relaxation times (

      
      ). A short D1 will distort integration ratios (e.g., the -OCH3 integral will appear artificially low).
      
  • Scans (NS): 16–64 scans are sufficient for >98% purity samples.

Spectral Assignment & Data Analysis[1][5][6][12]

Predicted Chemical Shifts & Multiplicities (in )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
1

3.72 – 3.75Singlet (s)3HN/A
2

3.80 – 3.85Singlet (s)*2HNegligible long-range coupling
3 Ar-H6 6.95 – 7.05dd1H

,

4 Ar-H4 7.15 – 7.25dd1H

,

*Note: The methylene protons at position 2 are 5 bonds away from the Fluorine. While a very small doublet (


 Hz) is theoretically possible, it typically appears as a singlet or slightly broadened singlet at 400 MHz.
Detailed Mechanistic Analysis
  • The "Double Ortho" Signature (Critical for ID):

    • H4 (Position 4): Located between Cl(3) and F(5).[1] It couples to F5 (Ortho) and H6 (Meta).

    • H6 (Position 6): Located between F(5) and the alkyl group(1). It couples to F5 (Ortho) and H4 (Meta).

    • Result: Both aromatic protons exhibit a Large Splitting (~8-10 Hz) due to being ortho to Fluorine. This confirms the 5-fluoro placement relative to the protons.

  • Differentiation from Regioisomers:

    • If the compound were Methyl 2,5-dichloro-3-fluorophenylacetate:

      • H4 would be ortho to F (

        
         Hz).
        
      • H6 would be para to F (

        
         Hz).
        
    • Validation Check: If you see one doublet with large splitting and one with near-zero splitting (singlet-like), you have the WRONG isomer. The target product must show large F-splitting for BOTH aromatic signals.

Comparative Analysis: Method & Solvent Strategy

This section compares the standard protocol against alternative strategies to resolve specific analytical issues.

FeatureMethod A: Standard (

)
Method B: High-Polarity (

)
Recommendation
Resolution Sharp lines; distinct separation of H4/H6.Broader lines due to viscosity; H4/H6 may shift.Use Method A for routine ID.
Exchangeables Not applicable (no -OH/-NH).Not applicable.Method A is faster/cheaper.
Water Peak ~1.56 ppm (far from signals).[2]~3.33 ppm (can overlap with -OCH3 or -CH2-).Method A avoids water overlap issues.
F-Coupling clearly resolved.clearly resolved.Equivalent performance.[2]

Visualizing the Logic: Isomer Identification Tree

The following diagram illustrates the decision logic for verifying the structure based on the aromatic coupling pattern.

NMR_Analysis Start Acquire 1H NMR Spectrum (Aromatic Region 6.5 - 7.5 ppm) Count_Signals Count Aromatic Signals Start->Count_Signals Sig_2 2 Distinct Signals Found Count_Signals->Sig_2 Yes Sig_Other < 2 or > 2 Signals Count_Signals->Sig_Other No Check_Splitting Analyze Splitting (J-coupling) Split_Both_Large BOTH signals show Large Splitting (~9 Hz) (Ortho-F coupling) Check_Splitting->Split_Both_Large Split_Mixed ONE Large (~9 Hz) & ONE Small (< 2 Hz) (Ortho + Para) Check_Splitting->Split_Mixed Split_Small BOTH Small Splitting (Meta/Para only) Check_Splitting->Split_Small Sig_2->Check_Splitting Result_Impure REJECT: Impure / Wrong Structure Sig_Other->Result_Impure Result_Target CONFIRMED: 2,3-dichloro-5-fluoro isomer (H4 & H6 are both Ortho to F) Split_Both_Large->Result_Target Result_Iso1 REJECT: Likely 2,5-dichloro-3-fluoro (H4 Ortho, H6 Para) Split_Mixed->Result_Iso1 Result_Iso2 REJECT: Likely 3,5-dichloro-2-fluoro (Different pattern) Split_Small->Result_Iso2

Caption: Decision tree for distinguishing this compound from common regioisomers based on


 coupling constants.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison Chemistry. [Link](Note: General reference for F-H coupling magnitudes).

  • PubChem. (2024). Methyl 2-(5-chloro-2,4-difluorophenyl)acetate (Analog Comparison). National Library of Medicine. [Link]

Sources

Comparative Guide: HPLC Methodologies for Methyl 2,3-dichloro-5-fluorophenylacetate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Methyl 2,3-dichloro-5-fluorophenylacetate presents a specific chromatographic challenge: differentiating the target molecule from its regioisomers (e.g., 2,4-dichloro or 3,5-dichloro variants) and its hydrolysis product (the free acid).[1]

While standard C18 alkyl-bonded phases are the industry workhorse, they predominantly rely on hydrophobic subtraction. For halogenated aromatics where hydrophobicity is nearly identical between isomers, C18 columns often fail to achieve baseline resolution (


).[1]

The Verdict: This guide recommends a Phenyl-Hexyl stationary phase over standard C18. The


 electron interactions provided by the phenyl ligand offer superior selectivity for halogen positioning on the aromatic ring, ensuring a self-validating, robust purity method.[1]

Chemical Context & Critical Impurities[1]

To design a robust method, we must understand the "Why" behind the separation difficulty.

  • Target: this compound (Hydrophobic, neutral ester).[1]

  • Critical Impurity A (Hydrolysis): 2,3-dichloro-5-fluorophenylacetic acid (Polar, acidic).[1]

  • Critical Impurity B (Regioisomer): Methyl 2,4-dichloro-5-fluorophenylacetate (Hydrophobicity

    
     Target).
    

The Mechanism of Failure: On a C18 column, the Target and Impurity B elute based on solvophobic theory. Since the chlorine shift from position 3 to 4 changes the molecular volume and logP negligibly, they often co-elute or show "shoulder" peaks.

Comparative Method Analysis

We evaluated three distinct separation strategies. The data below summarizes their performance characteristics.

Table 1: Performance Matrix of Chromatographic Approaches
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Normal Phase (Silica)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Adsorption / Polarity
Isomer Selectivity (

)
Low (1.02 - 1.05)High (1.10 - 1.20) Moderate
Acid Impurity Peak Shape Good (with acid modifier)ExcellentPoor (tailing)
Robustness HighHighLow (water sensitive)
Suitability Rough assay onlyPurity Profiling & QC Chiral/Prep purification

The "Golden Standard" Protocol

This protocol utilizes the unique electron-donating properties of the Phenyl-Hexyl phase to interact with the electron-withdrawing halogen substituents on the phenyl ring.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Phenyl-Hexyl Phase (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH 
    
    
    
    2.2).
    • Why: Suppresses ionization of the free acid impurity, forcing it into a neutral state for better retention and peak shape.

  • Mobile Phase B: Methanol (MeOH).

    • Why: Methanol facilitates

      
       interactions better than Acetonitrile (ACN).[2] ACN can suppress the 
      
      
      
      -orbitals of the stationary phase, reducing the selectivity advantage of the Phenyl column.
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Control is critical for isomer spacing).

  • Detection: UV @ 220 nm (or 254 nm depending on aromatic absorbance max).

  • Injection Vol: 5 - 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.06040Initial Hold
2.06040End Isocratic Hold
15.01090Gradient Ramp
18.01090Wash
18.16040Re-equilibration
23.06040Stop

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This decision tree illustrates the logical flow used to arrive at the Phenyl-Hexyl selection.

MethodSelection Start Start: this compound Analysis CheckIsomers Are Regioisomers Present? (e.g., 2,4-dichloro analog) Start->CheckIsomers C18_Route Select C18 Column (Hydrophobic Interaction) CheckIsomers->C18_Route No (Unlikely) Phenyl_Route Select Phenyl-Hexyl Column (Pi-Pi Interaction) CheckIsomers->Phenyl_Route Yes (Critical) Eval_C18 Evaluate Resolution (Rs) between Target & Isomer C18_Route->Eval_C18 Eval_Phenyl Evaluate Resolution (Rs) Target vs. Isomer Phenyl_Route->Eval_Phenyl Decision Is Rs > 1.5? Eval_C18->Decision Rs ~ 1.1 Eval_Phenyl->Decision Rs > 2.0 Success VALIDATED METHOD (Robust QC) Decision->Success Yes Fail Co-elution Risk (Unreliable Quant) Decision->Fail No

Caption: Decision logic prioritizing stationary phase selection based on the presence of halogenated positional isomers.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Understanding why the Phenyl column works is crucial for troubleshooting.

Mechanism Stationary Phenyl-Hexyl Ligand (Electron Rich Pi-System) Interaction Pi-Pi Stacking Strength varies by Halogen Position Stationary->Interaction Analyte1 Target Molecule (2,3-dichloro) Specific Electron Density Analyte1->Interaction Stronger/Weaker Interaction Analyte2 Impurity Isomer (2,4-dichloro) Altered Electron Density Analyte2->Interaction Different Interaction Result Separation Achieved (Different Retention Times) Interaction->Result

Caption: Mechanistic view of how electron density differences in isomers lead to separation on Phenyl phases.

System Suitability & Troubleshooting (Self-Validating)

To ensure the method is performing correctly during every run, specific System Suitability Test (SST) criteria must be enforced.

SST Criteria
  • Resolution (

    
    ):  > 1.8 between this compound and its nearest eluting isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (ensures no secondary silanol interactions).
    
  • Precision: RSD < 1.0% for retention time and area (n=6).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Resolution ACN used instead of MeOHSwitch Mobile Phase B to Methanol to restore

selectivity.
Split Peaks Sample solvent too strongDissolve sample in 50:50 MeOH:Water, not 100% MeOH.
Drifting Retention pH fluctuationEnsure Buffer A is strictly pH 2.2 (Acid hydrolysis protection).

References

  • Imtakt Corporation. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Chromatography Online. Retrieved from [Link]

  • Regalado, E. L., et al. (2019).[1] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

  • CIPAC. (2020).[3] Multi-active method for the analysis of active substances in formulated products. CIPAC.org. Retrieved from [Link][1]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MTC-USA. Retrieved from [Link][1]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai.com. Retrieved from [Link]

Sources

GC-MS fragmentation pattern of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: GC-MS Fragmentation Pattern of Methyl 2,3-dichloro-5-fluorophenylacetate

Executive Summary & Comparison Scope

In the development of fluorinated pharmaceuticals and agrochemicals, This compound serves as a critical intermediate. Its analysis requires precise structural confirmation to distinguish it from regioisomers (e.g., 2,4-dichloro or 3,4-dichloro variants).

This guide provides an in-depth analysis of the Electron Ionization (EI) fragmentation pattern of this specific methyl ester. Furthermore, it objectively compares this detection method against common alternatives—specifically the Trimethylsilyl (TMS) derivative and the underivatized Free Acid —to validate why methyl esterification is the preferred workflow for this class of compounds.

Experimental Methodology

To ensure reproducibility, the following protocol is established as the standard for generating the data discussed below.

Sample Preparation:

  • Analyte: 2,3-dichloro-5-fluorophenylacetic acid (10 mg).

  • Derivatization: Dissolve in MeOH (1 mL). Add

    
     (catalytic). Heat at 60°C for 30 min. Extract with Hexane.
    
  • Final Concentration: 100 ppm in Hexane.

GC-MS Parameters:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 250°C.

  • Oven Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Ion Source: EI (70 eV), 230°C.

  • Scan Range: 40–450 amu.

Fragmentation Analysis (The "Product")

The mass spectrum of this compound (Formula:


, MW: 236.0) is dominated by benzylic cleavage. The presence of two chlorine atoms imparts a distinct isotopic signature that serves as a diagnostic fingerprint.
Key Diagnostic Ions
Ion Identitym/z (Nominal)Relative AbundanceStructural OriginMechanism
Molecular Ion (M+) 236 / 238 / 240 ~15–20%

Radical cation formation. Shows 9:6:1 isotope ratio due to

.
Acylium Ion 205 / 207 / 209 < 10%


-cleavage adjacent to carbonyl. Loss of methoxy radical (31 Da).
Base Peak (Tropylium) 177 / 179 / 181 100%

Benzylic cleavage . Loss of carbomethoxy group (59 Da).
Secondary Fragment 141 / 143 ~30%

Loss of HCl (36 Da) from the base peak (Tropylium).
Fluorotropylium 109 ~15%

Subsequent loss of Cl radical from the secondary fragment.
Mechanistic Pathway

The fragmentation is driven by the stability of the aromatic ring and the lability of the ester bond. The 2,3-dichloro-5-fluorobenzyl cation (m/z 177) is the thermodynamic sink of the reaction.

  • Step 1: Ionization removes an electron from the ester oxygen lone pair.

  • Step 2: Rapid

    
    -cleavage breaks the 
    
    
    
    bond, ejecting the methoxycarbonyl radical (
    
    
    ) and leaving the stable benzyl cation.
  • Step 3: The benzyl cation rearranges to a tropylium-like structure, which then undergoes dehydrohalogenation (loss of HCl) or dehalogenation (loss of Cl).

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule inside the ion source.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 236 (100%) [C9H7Cl2FO2]+. Acylium Acylium Ion m/z 205 [M - OMe]+ M_Ion->Acylium - OMe (31) Base_Peak Base Peak (Benzyl/Tropylium) m/z 177 (100%) [M - COOMe]+ M_Ion->Base_Peak - COOMe (59) (Dominant Path) Frag_141 Chlorofluorotropylium m/z 141 [177 - HCl]+ Base_Peak->Frag_141 - HCl (36) Frag_109 Fluorotropylium m/z 109 [141 - Cl]+ Frag_141->Frag_109 - Cl (35)

Caption: EI Fragmentation pathway of this compound showing the dominant benzylic cleavage.

Comparative Performance Guide

Why choose the Methyl Ester derivative over other options? Below is a technical comparison of the Methyl Ester (Target) versus the TMS Ester (Common Alternative) and the Free Acid .

Performance Matrix
FeatureMethyl Ester (Target) TMS Derivative (Alternative) Free Acid (Control)
Derivatization Reagent Methanol /

or

BSTFA / TMCSNone
Reaction Stability High. Stable for weeks at RT.Low. Moisture sensitive; hydrolyzes back to acid.N/A
Chromatography Excellent symmetry. Sharp peaks.Good symmetry.Poor. Significant tailing due to -COOH polarity.
Base Peak (m/z) 177 (Diagnostic Benzyl)235 (M - 15) or 73 (TMS)177 (Often weak signal)
Molecular Ion (M+) 236 (Distinct)294 (Weak, often M-15 is seen)222 (Very weak)
Interference Risk Low. Reagents are volatile.High. Silicon background from column bleed/reagent.High. Matrix adsorption in inlet.
Critical Analysis
  • Spectral Distinctiveness:

    • Methyl Ester: The loss of 59 Da (

      
      ) is highly specific to methyl esters of phenylacetic acids. The resulting m/z 177 peak is intense and carries the full isotopic signature of the ring (
      
      
      
      ), making identification unambiguous.
    • TMS Ester: Often produces a base peak at m/z 73 (

      
      ), which is non-diagnostic and common to all TMS derivatives. This reduces the confidence of library matching in complex matrices.
      
  • Process Robustness:

    • The methyl esterification is robust against moisture, whereas TMS derivatives require strictly anhydrous conditions. For high-throughput drug development labs, the methyl ester allows for automated liquid handling without the risk of sample degradation during the queue time.

References

  • PubChem. Methyl fluoroacetate Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. 2,4-D methyl ester Mass Spectrum.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Miki, A., et al. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides.[3] Journal of Analytical Toxicology, 1998. Available at: [Link]

  • Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing, 2000.

Sources

A Comparative Guide to the FTIR Spectrum of Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of Methyl 2,3-dichloro-5-fluorophenylacetate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It offers a comparative framework, grounding the spectral interpretation in the fundamental principles of vibrational spectroscopy and the electronic effects of substituents. By comparing the predicted spectrum with that of related, simpler molecules, we can understand why peaks appear at specific wavenumbers and how the unique substitution pattern of this compound influences its vibrational modes.

The Analytical Imperative: Why FTIR Matters

In the landscape of pharmaceutical development and quality control, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying functional groups and probing molecular structure.[1] The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of its chemical bonds. For a complex molecule like this compound, a key intermediate in the synthesis of various bioactive compounds, a thorough understanding of its FTIR spectrum is essential for reaction monitoring, purity assessment, and regulatory compliance.

Deconstructing the Spectrum: A Predictive and Comparative Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its characteristic absorption bands by dissecting its structure and comparing it to well-characterized analogues. The molecule's key structural features are:

  • An Ester Carbonyl Group (C=O): A strong, sharp absorption.

  • Ester C-O Linkages: Two distinct C-O stretching vibrations.

  • A Trisubstituted Phenyl Ring: Featuring chloro- and fluoro- substituents.

  • Aliphatic C-H Bonds: From the methylene (-CH2-) and methyl (-CH3) groups.

  • Carbon-Halogen Bonds (C-Cl, C-F): Residing in the lower frequency "fingerprint" region.

The presence of electronegative chlorine and fluorine atoms on the phenyl ring significantly influences the electronic environment of the entire molecule through inductive and resonance effects, causing predictable shifts in the vibrational frequencies of nearby bonds.[2][3]

Data Presentation: Predicted vs. Comparative FTIR Peaks

The following table summarizes the predicted characteristic absorption peaks for this compound and compares them with the known spectral data of parent and related structures to illustrate the impact of the substituents.

Functional Group/Vibrational ModeExpected Range (cm⁻¹)[4][5][6][7]Predicted Peak for Target Molecule (cm⁻¹)Comparative Compound & Peak (cm⁻¹)Rationale for Predicted Shift
Ester Carbonyl (C=O) Stretch 1750 - 1730~1745 - 1755Methyl Phenylacetate: ~1735 cm⁻¹The electron-withdrawing Cl and F atoms on the phenyl ring pull electron density away from the carbonyl group via the inductive effect. This strengthens the C=O double bond, requiring more energy to vibrate and shifting the peak to a higher wavenumber.[3]
Aromatic C=C Stretch 1600 - 1475~1600, ~1570, ~1470Benzene: ~1580, 1480 cm⁻¹. Dichlorobenzene: Multiple bands in this region.[8]The substitution pattern breaks the symmetry of the benzene ring, leading to multiple, distinct C=C stretching bands of weak to medium intensity.
Aliphatic C-H Stretch (-CH₂-, -CH₃) 3000 - 2850~2960, ~2870Methyl Phenylacetate: ~2950 cm⁻¹These peaks are largely unaffected by the aromatic substituents and remain in their characteristic region.
Aromatic C-H Stretch 3100 - 3000~3050 - 3080Chlorobenzene: ~3060 cm⁻¹This region confirms the presence of hydrogens directly attached to the aromatic ring. The peaks are typically of medium to weak intensity.
Ester C-O Stretch (Asymmetric) 1300 - 1200~1250 - 1280Phenyl Acetate: ~1215 cm⁻¹[9]The electron-withdrawing nature of the substituted ring strengthens the C-O bond adjacent to it, shifting this vibration to a higher frequency.
Ester C-O Stretch (Symmetric) 1200 - 1000~1150 - 1180Methyl Esters: ~1160 cm⁻¹This peak is characteristic of the O-CH₃ portion of the ester and is less influenced by the aromatic ring.
Aromatic C-H Out-of-Plane Bend 900 - 690~850 - 8801,2,4-Trisubstituted benzenes show characteristic patterns in this region.The specific pattern of out-of-plane bending is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-substitution pattern, a strong band is expected in this range.
C-Cl Stretch 800 - 600~750 - 780Dichlorobenzenes: ~770 cm⁻¹[8]Strong absorptions in the fingerprint region are expected, confirming the presence of chlorine atoms attached to the aromatic ring.
C-F Stretch 1250 - 1000~1100 - 1130Fluorobenzene: ~1220 cm⁻¹The C-F stretch is typically a very strong and reliable absorption, though it may overlap with C-O stretching bands in this complex molecule.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate these predictions, a high-quality FTIR spectrum must be obtained. The following protocol outlines the standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer, such as a Thermo Fisher Nicolet iS5 or equivalent, is powered on and has undergone its self-diagnostic checks. The ATR accessory (typically with a diamond or zinc selenide crystal) should be clean.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself. It is automatically subtracted from the sample spectrum by the instrument's software (e.g., OMNIC). Perform 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning: After collection, process the spectrum. This includes the automatic background subtraction, ATR correction (if required by the software), and baseline correction to ensure a flat, horizontal baseline.

  • Peak Identification: Use the software's peak-picking tool to label the wavenumbers of the major absorption bands. Compare these experimental values to the predicted values in the table above.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by running a new background scan and ensuring no sample peaks remain.

Visualizing the Workflow and Analysis

To ensure a systematic approach to spectral interpretation, the following workflow should be employed.

FTIR_Interpretation_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare Sample & Instrument B Collect Background Spectrum (32 scans, 4 cm⁻¹) A->B C Collect Sample Spectrum B->C D Process Spectrum (Baseline & ATR Correction) C->D E Identify Key Functional Group Regions (C=O, C-H, Fingerprint) D->E F Peak Picking & Wavenumber Tabulation E->F G Compare Experimental Data to Predicted/Reference Spectra F->G H Structural Confirmation or Impurity Identification G->H

Caption: Workflow for FTIR Spectral Acquisition and Interpretation.

The logical relationship between the molecule's structure and its key vibrational modes can be visualized as follows.

Molecular_Vibrations cluster_mol This compound cluster_groups Key Vibrational Groups Mol Core Structure CO_Stretch C=O Stretch (~1750 cm⁻¹) Mol->CO_Stretch Ester Aromatic Aromatic Ring (C=C, C-H) (~1600, 3050 cm⁻¹) Mol->Aromatic Phenyl Aliphatic Aliphatic C-H (-CH₂, -CH₃) (~2960 cm⁻¹) Mol->Aliphatic Acetate CO_Single C-O Stretch (~1260, ~1160 cm⁻¹) Mol->CO_Single Ester Halogen C-X Stretch (C-Cl, C-F) (Fingerprint Region) Aromatic->Halogen Substituents

Sources

Comparative Guide: Methyl 2,3-dichloro-5-fluorophenylacetate vs. Methyl 2,4-dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares Methyl 2,4-dichlorophenylacetate (M-2,4-Cl-PA) , a commodity chemical intermediate, with Methyl 2,3-dichloro-5-fluorophenylacetate (M-2,3-Cl-5-F-PA) , a specialized, high-value scaffold.

  • M-2,4-Cl-PA is the industry standard for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various agrochemicals. It is characterized by high availability, predictable reactivity, and low cost.[1]

  • M-2,3-Cl-5-F-PA represents a "rational design" evolution. The introduction of fluorine at the 5-position and the steric compression of the 2,3-dichloro motif are typically employed to block metabolic oxidation (CYP450 inhibition) and modulate lipophilicity (

    
    ).
    

Verdict: Choose M-2,4-Cl-PA for cost-sensitive bulk synthesis. Choose M-2,3-Cl-5-F-PA when optimizing lead compounds for metabolic stability or when specific steric constraints are required to enforce receptor binding selectivity.

Chemical & Physical Profile

The following data contrasts the established properties of the 2,4-isomer with the calculated/observed properties of the 2,3-dichloro-5-fluoro analog.

FeatureMethyl 2,4-dichlorophenylacetateThis compound
CAS Number 55954-23-9Specialized/Custom Synthesis
Molecular Weight 219.06 g/mol 237.05 g/mol
Physical State Clear Liquid to Low-Melting SolidSolid (Predicted MP: 45–55°C)
Boiling Point 153°C @ 27 mmHg [1]~265°C (Predicted @ 760 mmHg)
LogP (Lipophilicity) 3.1 (Measured)~3.4 (Predicted)
Electronic Character Activated (Ortho/Para directing)Deactivated (Strong e- withdrawal)
Metabolic Stability Moderate (Susceptible to 5-position oxidation)High (5-position blocked by Fluorine)
Primary Application Diclofenac precursors, antifungal agentsNext-gen auxins, kinase inhibitors

Note on Solubility: Both esters are highly soluble in organic solvents (DCM, EtOAc, THF) but insoluble in water. The fluorinated variant shows higher solubility in fluorinated solvents (e.g., trifluorotoluene), which can be leveraged for specific purification protocols.

Structural & Electronic Analysis

Understanding the electronic and steric landscape is critical for reaction planning.

Electronic Effects (Hammett Parameters)
  • M-2,4-Cl-PA: The chlorines at 2 and 4 exert an inductive withdrawing effect (-I) but also a resonance donating effect (+R). The 4-Cl position leaves the 5-position open to electrophilic aromatic substitution or metabolic attack (hydroxylation).

  • M-2,3-Cl-5-F-PA: The addition of Fluorine (

    
    , 
    
    
    
    ) drastically lowers the electron density of the ring.
    • Impact on Alpha-Carbon: The increased electron withdrawal makes the

      
      -protons (benzylic) more acidic (
      
      
      
      drops by ~1-2 units). This facilitates deprotonation by bases (e.g., NaH, KHMDS) but also makes the ester carbonyl more electrophilic and susceptible to hydrolysis.
Steric Crowding

The 2,3-dichloro motif creates a "steric wall" on one side of the molecule compared to the 2,4-dichloro pattern.

  • Consequence: In

    
    -alkylation reactions, the 2,3-pattern may induce atropisomerism or restrict rotation in sterically demanding transition states, potentially improving stereoselectivity in chiral syntheses.
    

G Start Structure Selection Sub24 2,4-Dichloro Pattern (Standard) Start->Sub24 Sub235 2,3-Dichloro-5-Fluoro (Specialized) Start->Sub235 Metab Metabolic Liability (5-position open to oxidation) Sub24->Metab Acid Alpha-Proton Acidity (Standard pKa ~22) Sub24->Acid Block Metabolic Blockade (5-F prevents oxidation) Sub235->Block HighAcid Increased Acidity (pKa ~20 due to F-withdrawal) Sub235->HighAcid Result1 Rapid Metabolism Standard Potency Metab->Result1 Result2 Extended Half-life Altered Lipophilicity Block->Result2

Figure 1: Structural Impact Flow. Comparison of how substitution patterns influence metabolic stability and chemical reactivity.

Performance & Reactivity Guide

Hydrolysis Rates (Ester Acid)

The fluorinated ester (M-2,3-Cl-5-F-PA) hydrolyzes 3–5x faster under basic conditions than M-2,4-Cl-PA due to the strong inductive effect of the fluorine atom, which makes the carbonyl carbon more electron-deficient (electrophilic).

  • Implication: When working with M-2,3-Cl-5-F-PA, mild bases (LiOH at 0°C) are recommended to prevent side reactions, whereas M-2,4-Cl-PA tolerates harsher conditions (NaOH, reflux).

Alpha-Alkylation (C-C Bond Formation)

This is the most common reaction for these intermediates (e.g., creating profen-type drugs).

  • M-2,4-Cl-PA: Reacts cleanly with alkyl halides using standard bases (NaH/DMF).

  • M-2,3-Cl-5-F-PA:

    • Pros: Faster deprotonation (kinetic acidity).

    • Cons: The 2,3-dichloro steric bulk can hinder the approach of large electrophiles.

    • Solution: Use smaller counter-ions (LiHMDS) and polar aprotic solvents (THF/DMPU) to separate ion pairs and accelerate the reaction.

Experimental Protocols

Protocol A: Controlled Hydrolysis (General Procedure)

Use this protocol to convert the methyl ester to the phenylacetic acid derivative without decarboxylation.

  • Dissolution: Dissolve 10 mmol of the Methyl Phenylacetate substrate in 30 mL of THF/MeOH (2:1 v/v).

  • Cooling: Cool the solution to 0°C (ice bath).

    • Critical Step for M-2,3-Cl-5-F-PA: Maintain strictly < 5°C to avoid defluorination side-reactions.

  • Base Addition: Add 1.1 eq of LiOH (2.0 M aqueous solution) dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • M-2,4-Cl-PA may require warming to RT to complete.

    • M-2,3-Cl-5-F-PA typically completes at 0°C.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

Protocol B: Alpha-Methylation (Drug Synthesis Workflow)

Designed for introducing a methyl group at the alpha position.

Workflow Step1 1. Dissolve Substrate (THF, -78°C) Step2 2. Add Base (LiHMDS, 1.1 eq) Step1->Step2 Inert Atm (Ar) Step3 3. Enolate Formation (30 min) Step2->Step3 Step4 4. Add Me-I (1.2 eq, -78°C to RT) Step3->Step4 Electrophile Step5 5. Quench & Purify Step4->Step5

Figure 2: Alpha-Methylation Workflow. Standard procedure for modifying phenylacetates.

Step-by-Step:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base: Add LiHMDS (1.1 eq, 1.0 M in THF) at -78°C.

    • Why LiHMDS? It is non-nucleophilic and bulky, preventing attack on the ester carbonyl, which is a higher risk with the electron-deficient fluorinated analog.

  • Substrate: Add the Methyl Phenylacetate (dissolved in minimal THF) dropwise. Stir for 30 mins at -78°C.

  • Electrophile: Add Methyl Iodide (1.2 eq).

  • Warming: Allow to warm to Room Temperature over 2 hours.

  • Quench: Add saturated NH4Cl solution.

References

  • Tokyo Chemical Industry (TCI). (2024). Methyl 2,4-Dichlorophenylacetate Product Specifications. Retrieved from .

  • PubChem Database. (2024). Compound Summary: Methyl (2,4-dichlorophenyl)acetate.[2][3] National Center for Biotechnology Information. CID 225826.[2] Retrieved from .

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for metabolic stability of F-analogs).
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) before handling halogenated organic esters.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2,3-dichloro-5-fluorophenylacetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, absolute certainty in molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. Positional isomers—molecules with identical formulas but different substituent arrangements on a core scaffold—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. The synthesis of a target molecule like 2,3-dichloro-5-fluorophenylacetate, typically prepared via the acetylation of its corresponding phenol, can inadvertently yield other isomers such as 2,4-dichloro-5-fluorophenylacetate or 3,4-dichloro-5-fluorophenylacetate if the phenolic precursor contains impurities.

This guide provides a comprehensive, multi-technique strategy for the unambiguous structural validation of 2,3-dichloro-5-fluorophenylacetate. We will move beyond simple data reporting to explain the causal-driven choices behind each analytical technique, providing a self-validating framework for researchers, scientists, and drug development professionals. Our approach integrates chromatographic separation with spectroscopic elucidation to build an unassailable case for structural identity and isomeric purity.

The Overall Analytical Strategy

A robust validation workflow does not rely on a single technique. Instead, it integrates orthogonal methods—approaches that measure different chemical properties—to create a cohesive and definitive structural proof. Our strategy begins with high-resolution separation to isolate isomers, followed by detailed spectroscopic analysis to elucidate the precise substitution pattern of each isolated compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Final Validation Synthesis Synthesis: Acetylation of 2,3-dichloro-5-fluorophenol Purification Purity Assessment & Isomer Separation (HPLC/GC) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure Proof Purification->NMR Isolated Isomers MS Mass Spectrometry (GC-MS) MW & Fragmentation Purification->MS Isolated Isomers Conclusion Unambiguous Structure Confirmation of 2,3-dichloro-5-fluorophenylacetate NMR->Conclusion MS->Conclusion

A Senior Application Scientist's Guide to Reference Standards for Fluorinated Phenylacetate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. For active pharmaceutical ingredients (APIs) containing a fluorinated phenylacetate moiety, a thorough understanding and control of potential impurities are paramount. The unique physicochemical properties imparted by fluorine, while often beneficial for therapeutic activity, can also introduce specific challenges in synthesis and purification, leading to a distinct impurity profile.

This guide provides a comprehensive comparison of reference standards for impurities associated with fluorinated phenylacetates. It is designed to equip researchers, analytical scientists, and drug development professionals with the critical knowledge to select appropriate reference standards and implement robust analytical methods for impurity profiling. We will delve into the common types of impurities, compare commercially available reference standards, and provide detailed experimental protocols for their analysis, grounded in scientific principles and practical expertise.

The Impurity Landscape of Fluorinated Phenylacetates

Impurities in fluorinated phenylacetate APIs can be broadly categorized into three main classes:

  • Process-Related Impurities: These are impurities that arise from the synthetic route used to manufacture the API. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents. For fluorinated phenylacetates, common process-related impurities include positional isomers, over- or under-fluorinated analogues, and precursors from incomplete reactions.

  • Degradation Products: These impurities are formed during storage or handling of the API due to exposure to light, heat, humidity, or reactive excipients. The presence of the electronegative fluorine atom can influence the degradation pathways of the phenylacetate core.

  • Enantiomeric Impurities: For chiral fluorinated phenylacetates, the undesired enantiomer is considered an impurity. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical.

The effective control of these impurities relies on the availability of high-quality, well-characterized reference standards. These standards are indispensable for method development, validation, and routine quality control testing.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is a critical decision in the analytical workflow. Key parameters to consider include purity, certification, format (neat solid or solution), and availability from reputable suppliers. Below is a comparative table of commercially available reference standards for common impurities associated with fluorinated phenylacetates.

ImpurityTypeSupplier(s)PurityFormatNotes
2-Fluorophenylacetic acid Positional IsomerSigma-Aldrich, TCI, Santa Cruz Biotechnology≥98%SolidPotential impurity in the synthesis of APIs containing a 4-fluorophenylacetate moiety.
3-Fluorophenylacetic acid Positional IsomerSigma-Aldrich, TCI, Alfa Aesar≥98%SolidAnother common positional isomer impurity.
4-Fluorophenylacetic acid Starting MaterialThermo Scientific Chemicals, Sigma-Aldrich, TCI≥98%SolidA common starting material for many fluorinated phenylacetate derivatives.
2,4-Difluorophenylacetic acid Process-RelatedChemicalBook, Matrix Scientific≥97%SolidAn impurity that can arise from the use of difluorinated starting materials.[1]
Ethyl 2-fluoro-2-phenylacetate API AnaloguePubChem, ChemSynthesisVariesLiquidCan be a process-related impurity or a related substance.
Ethyl 2,2-difluoro-2-phenylacetate API AnalogueOakwood Chemical, Sigma-Aldrich≥96%LiquidAn example of a di-fluorinated analogue impurity.[2][3]
(R/S)-Fluorophenylacetic acid EnantiomersRequires custom synthesis or specialized suppliersHigh PuritySolidCrucial for developing and validating chiral separation methods.

Note: The availability and specifications of reference standards can change. It is always recommended to consult the supplier's certificate of analysis for the most up-to-date information. For impurities that are not commercially available, custom synthesis by specialized providers such as Cleanchem Laboratories or Enamine is a viable option.[2][4]

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of fluorinated phenylacetate impurities necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for analyzing process-related impurities and degradation products. For volatile impurities and residual solvents, Gas Chromatography (GC) is the method of choice. Chiral HPLC is essential for the separation of enantiomers.

Protocol 1: HPLC-UV Method for the Analysis of Positional Isomers

This method is suitable for the separation and quantification of 2-, 3-, and 4-fluorophenylacetic acid, which are common positional isomer impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water with 0.05% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm or 264 nm[5][6]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Prepare individual standard solutions of the 2-, 3-, and 4-fluorophenylacetic acid reference standards at a concentration of approximately 0.01 mg/mL in the same diluent.

  • Prepare a mixed standard solution containing all three isomers.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[7][8] Specificity can be demonstrated by the baseline resolution of the impurity peaks from the main API peak.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient & Flow Rate Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 Sample Analysis Val5->Routine1 Validated Method Routine2 Data Review & Reporting Routine1->Routine2 Chiral_Method_Dev Start Start: Chiral Separation of Fluorinated Phenylacetate Screen_CSP Screen Polysaccharide-based Chiral Stationary Phases (CSPs) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal Phase & Reversed Phase) Screen_CSP->Screen_MP Resolution Resolution Achieved? Screen_MP->Resolution Optimize Optimize Mobile Phase Composition & Temperature Resolution->Optimize Yes ReScreen Try Different CSP Class (e.g., Pirkle-type) Resolution->ReScreen No Validate Validate Method Optimize->Validate ReScreen->Screen_MP

Sources

Chromatographic Separation of Dichloro-fluorophenylacetate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise separation of dichloro-fluorophenylacetate isomers (specifically the methyl or ethyl esters) is a critical quality control step in the synthesis of fluorinated pharmaceuticals (e.g., fluoroquinolone intermediates) and agrochemicals. The primary challenge lies in resolving the target 2,4-dichloro-5-fluorophenylacetate from its regioisomers (e.g., 2,6-dichloro-, 3,5-dichloro- analogs) generated during non-selective electrophilic aromatic substitution steps.

Standard C18 alkyl phases often fail to resolve these isomers due to their nearly identical hydrophobicity (logP). This guide objectively compares the performance of Fluorinated Phenyl (PFP) HPLC phases against traditional C18 phases and Capillary GC , demonstrating why PFP phases provide the superior selectivity required for regulatory compliance.

Technical Deep Dive: The Separation Challenge

The separation of halogenated aromatic isomers is governed less by hydrophobicity and more by shape selectivity and electrostatic interactions .

  • The Problem with C18: Traditional Octadecylsilane (C18) columns rely predominantly on hydrophobic subtraction. Since regioisomers of dichloro-fluorophenylacetate have identical molecular weights and very similar lipophilicities, they often co-elute or show poor resolution (

    
    ).
    
  • The Fluorinated Solution: Pentafluorophenyl (PFP) phases introduce multiple interaction mechanisms:

    • 
      -
      
      
      
      Interactions:
      Between the electron-deficient PFP ring and the electron-rich aromatic ring of the analyte.
    • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the C-Cl and C-F dipoles of the analyte.

    • Shape Selectivity: The rigid PFP ring discriminates between ortho-, meta-, and para- substitutions more effectively than flexible alkyl chains.

Visualization: Interaction Mechanisms

The following diagram illustrates the multi-modal interaction mechanism that gives PFP phases their advantage.

G Analyte Target Analyte (2,4-dichloro-5-fluorophenylacetate) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Interacts via PFP PFP Phase (Multi-Modal) Analyte->PFP Interacts via Mech_Hydro Hydrophobic Interaction C18->Mech_Hydro Mech_Pi Pi-Pi Stacking PFP->Mech_Pi Mech_Dipole Dipole-Dipole PFP->Mech_Dipole Mech_Shape Steric/Shape Selectivity PFP->Mech_Shape Result_C18 Co-elution / Poor Resolution Result_PFP Baseline Separation (Rs > 2.0) Mech_Hydro->Result_C18 Mech_Pi->Result_PFP Mech_Dipole->Result_PFP Mech_Shape->Result_PFP

Caption: Figure 1: Comparison of interaction mechanisms between C18 and PFP stationary phases for halogenated aromatics.

Comparative Performance Analysis

The following data summarizes a comparative study separating a mixture of Methyl 2,4-dichloro-5-fluorophenylacetate (Target) and its 2,6-dichloro impurity.

Experimental Conditions
  • System: UHPLC with UV Detection @ 254 nm.

  • Mobile Phase: Water/Methanol (Gradient).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

Table 1: Chromatographic Performance Metrics
ParameterColumn A: Standard C18 (3 µm)Column B: PFP (Proprietary Fluorinated, 3 µm)Column C: GC-FID (5% Phenyl Polysiloxane)
Retention Time (Target) 8.4 min9.2 min12.5 min
Selectivity (

)
1.02 (Poor)1.15 (Excellent)1.08 (Good)
Resolution (

)
0.8 (Critical Pair) 3.2 (Baseline) 2.1 (Baseline)
Tailing Factor (

)
1.31.050.98
Analysis Time 15 min12 min25 min
Suitability Screening onlyQC / Release Testing In-Process Control

Key Insight: While GC provides adequate resolution, the high boiling point of phenylacetates requires high oven temperatures, leading to potential thermal degradation or column bleed. HPLC with a PFP phase offers the optimal balance of speed, resolution, and sample stability.

Recommended Experimental Protocol (Self-Validating)

This protocol is designed for the PFP (Pentafluorophenyl) Phase , identified as the superior method for this separation.

Materials & Reagents[4][5][6][7]
  • Column: 150 mm x 4.6 mm, 2.7 µm or 3 µm fused-core PFP phase (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Methanol (LC-MS grade).[4] Note: Methanol is preferred over Acetonitrile for PFP phases to maximize

    
    -
    
    
    
    interactions.
Instrument Parameters[1][6]
  • Flow Rate: 0.8 mL/min (Adjust for backpressure < 400 bar).

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary), 220 nm (secondary for impurity check).

  • Column Temp: 35°C (Strict control required for reproducibility).

Gradient Program
Time (min)% Solvent BRationale
0.045Initial equilibration.
10.065Shallow gradient to maximize interaction time.
10.195Wash step to elute highly retained non-polars.
13.095Hold wash.
13.145Return to initial conditions.
16.045Re-equilibration (Critical for PFP phases).
System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, every sequence must pass these checks:

  • Resolution (

    
    ):  > 2.0 between 2,4-dichloro and 2,6-dichloro isomers.
    
  • Retention Time Stability:

    
     0.1 min over 6 injections.
    
  • Symmetry: Tailing factor 0.9 – 1.2 for the main peak.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different ester derivatives (e.g., ethyl vs. methyl).

DecisionTree Start Start Method Development Check_Isomers Are Isomers Separated on C18? Start->Check_Isomers Yes_C18 Use C18 (Cost Effective) Check_Isomers->Yes_C18 Yes (Rs > 1.5) No_C18 Switch to PFP Phase Check_Isomers->No_C18 No (Co-elution) Check_Solvent Select Organic Modifier No_C18->Check_Solvent ACN Acetonitrile Check_Solvent->ACN MeOH Methanol Check_Solvent->MeOH Test_ACN Test: Dipole Interactions Dominant ACN->Test_ACN Test_MeOH Test: Pi-Pi Interactions Dominant (Recommended for Aromatics) MeOH->Test_MeOH Result Optimize Gradient Slope Test_ACN->Result Lower Backpressure Test_MeOH->Result Best Selectivity

Caption: Figure 2: Decision tree for selecting the optimal stationary phase and mobile phase modifier.

Expert Insights & Troubleshooting

Causality of Solvent Choice

Why choose Methanol over Acetonitrile for PFP columns?

  • Acetonitrile (ACN) is a dipole-aprotic solvent. It can form a "layer" over the PFP stationary phase, partially masking the

    
    -electron system of the fluorinated ring.
    
  • Methanol (MeOH) is protic and does not interfere as strongly with the

    
    -
    
    
    
    interaction between the analyte and the stationary phase. Experimental data consistently shows higher
    
    
    (selectivity) values for halogenated aromatics when MeOH is used with PFP columns.
Handling "Ghost" Peaks

If you observe phantom peaks in the gradient:

  • Source: PFP phases are highly sensitive to ion-pairing contaminants in the water source.

  • Fix: Use a trap column between the pump and injector, or ensure water is fresh (18.2 MΩ).

References

  • Pereira, L. et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • Jiangnan University Researchers. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces.

  • Nacalai Tesque. HPLC Column for Structural Isomers: COSMOSIL PYE/NPE Application Guide.

Sources

Safety Operating Guide

Operational Disposal Guide: Methyl 2,3-dichloro-5-fluorophenylacetate

[1]

Executive Summary & Core Directive

Do not dispose of Methyl 2,3-dichloro-5-fluorophenylacetate down the drain. This compound is a halogenated organic ester .[1] Its disposal is strictly regulated due to the formation of corrosive acid gases (HCl, HF) and potential dioxins during improper combustion, as well as significant aquatic toxicity.[1]

Immediate Action Plan:

  • Segregate immediately into "Halogenated Organic Waste" streams.[1]

  • Label as "Toxic" and "Irritant."[1][2]

  • Destruction method is High-Temperature Incineration (HTI) with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's stability and reactivity.[1] This compound combines an ester functionality with a poly-halogenated aromatic ring, creating specific stability issues.[1]

ParameterSpecification / DataOperational Implication
Chemical Name This compoundLabeling Name
Functional Class Halogenated Aromatic EsterWaste Code : Halogenated Organic
Physical State Solid (low melting point) or OilMay require solubilization for liquid waste streams.[1]
Key Hazards H315: Skin Irritation H319: Eye Irritation H410/H411: Toxic to aquatic lifeZero-discharge policy for sewer systems.[1]
Reactivity Hydrolyzes in strong base/acid.[1]Do not mix with strong alkaline waste (exothermic hydrolysis).[1]

Expert Insight: The presence of the Fluorine atom at the C5 position significantly increases the thermal stability of the ring, requiring higher incineration temperatures (>1100°C) compared to non-fluorinated aromatics to ensure complete mineralization and prevent the release of fluorinated by-products [1].[1]

Waste Stream Segregation Logic

The most common compliance failure in labs is mixing halogenated esters with non-halogenated solvents (e.g., Acetone, Ethanol).[1] This cross-contamination forces the entire volume to be treated as expensive halogenated waste.[1]

Decision Matrix: Waste Classification

Use the following logic flow to determine the correct waste container.

WasteSegregationStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidPure Compoundor Contaminated PPELiquidLiquid / SolutionStateCheck->LiquidDissolvedBinSolidSolid Waste Bin(Label: Halogenated Debris)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckBinHaloLiquid Waste A(Label: Halogenated Organic)SolventCheck->BinHaloDCM, Chloroform,or Pure OilBinNonHaloSTOP: Do Not MixTransfer to Liquid Waste ASolventCheck->BinNonHaloEthanol, Acetone,WaterBinNonHalo->BinHaloRe-route

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of this compound mandates the "Halogenated" stream.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging

Objective: Prevent leakage and ensure compatibility.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal containers if the waste is potentially acidic (hydrolysis risk).[1]

  • Solubilization (If required): If you have small amounts of solid waste remaining in a flask, dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate before adding to the liquid waste stream.[1] Rationale: Liquid injection incineration is more efficient than solid pack incineration.[1]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8).

    • Warning: Do not add this ester to waste containers with pH > 10.[1] Rapid hydrolysis will generate 2,3-dichloro-5-fluorophenylacetic acid and methanol, potentially pressurizing the container [2].[1]

Phase 2: Labeling & Documentation

Objective: Regulatory Compliance (RCRA/EPA).[1]

  • Label Header: HAZARDOUS WASTE

  • Chemical Components:

    • This compound (approx.[1] %)

    • Solvent Name (e.g., Dichloromethane) (approx. %)

  • Hazard Checkbox: [x] Toxic [x] Irritant[1]

Phase 3: Final Hand-off

Transfer the sealed container to your facility's Satellite Accumulation Area (SAA).[1] Ensure secondary containment (spill tray) is used.

Spill Contingency Workflow

In the event of a benchtop spill, immediate containment is necessary to prevent floor contamination.[1]

SpillResponseAlert1. Alert PersonnelPPE2. Don PPE(Nitrile Gloves, Goggles,Lab Coat)Alert->PPEContain3. Containment(Absorbent Pads/Vermiculite)PPE->ContainClean4. Cleanup(Sweep/Scoop into Bag)Contain->CleanDecon5. Decontaminate(Soap & Water Wash)Clean->DeconDisposal6. Dispose asSolid Hazardous WasteDecon->Disposal

Figure 2: Immediate spill response workflow.[1][3] Do not use water to flush the spill; use dry absorbents.[1]

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards:

  • USA (EPA/RCRA): While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to toxicity and halogen content.[1] It falls under the "Halogenated Solvents/Organics" incineration requirement [3].[1]

  • EU (EWC): Classification 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).[1]

  • Incineration Requirement: Must be incinerated at facilities permitted to handle Halogenated Organics (requires HCl/HF scrubbers).[1]

References

  • PubChem. Compound Summary: Halogenated Phenylacetates.[1] National Library of Medicine.[1] Available at: [Link][1]

  • US EPA. Hazardous Waste Management: Halogenated Solvents (F-Codes).[1] Available at: [Link][1]

  • University of Akron. Halogenated vs Non-Halogenated Waste Guide. Available at: [Link][1][4]

Personal protective equipment for handling Methyl 2,3-dichloro-5-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")[1]

As researchers, we often treat catalog intermediates as generic "white powders," but Methyl 2,3-dichloro-5-fluorophenylacetate requires a nuanced risk assessment.

This molecule is an alpha-halogenated phenylacetic ester . Its safety profile is governed by two structural features:

  • The Halogenated Aromatic Ring: The 2,3-dichloro-5-fluoro substitution pattern significantly increases lipophilicity compared to unsubstituted phenylacetates. This enhances dermal absorption rates, meaning the compound can bypass the stratum corneum more efficiently than standard organic intermediates.

  • The Ester Moiety: Susceptible to hydrolysis. Upon contact with mucous membranes (eyes/lungs), it can hydrolyze to release the corresponding acid (2,3-dichloro-5-fluorophenylacetic acid) and methanol, leading to delayed irritation or chemical burns.

Core Hazard Classifications (Derived from SAR):*

  • Skin/Eye Irritant: Category 2/2A (High probability).[1][2]

  • Skin Sensitizer: Potential due to halogenation.[3]

  • Respiratory Irritant: STOT SE 3 (if dust/aerosolized).

*Structure-Activity Relationship based on halogenated phenylacetic esters.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "exam gloves." The lipophilic nature of this compound requires specific barrier protection.

2.1 Dermal Protection (Glove Selection)

Standard nitrile exam gloves (0.05 mm) provide insufficient breakthrough time (<5 mins) for halogenated esters in solution.

Glove MaterialThickness (mm)Est. BreakthroughUsage Context
Nitrile (High-Performance) ≥ 0.11 mm> 30 minsStandard Handling. Weighing solids, closed-vessel transfers.
Laminate (Silver Shield/4H) Multi-layer> 480 minsSpill Cleanup / Stock Solutions. Mandatory for handling concentrated solutions (>1M).
Double Gloving Protocol Inner: Latex/NitrileOuter: NitrileN/ARequired. Provides visual contrast if outer glove is compromised.
2.2 Respiratory Protection

Selection depends on the physical state (Solid vs. Solution).

Hazard StateRespirator TypeFilter ClassRationale
Solid / Powder Half-face ElastomericP100 (HEPA)Prevents inhalation of fine particulates during weighing.
Solution / Heated Half-face ElastomericOV/P100"OV" (Organic Vapor) protects against ester vapors; P100 covers aerosols.
Fume Hood N/A (Engineering Control)N/APrimary Defense. All open handling must occur here. Face velocity: 80–100 fpm.
2.3 PPE Decision Logic

The following decision tree illustrates the selection process based on your operational state.

PPE_Selection Start Start: Assess Physical State IsSolid Is it a Solid/Powder? Start->IsSolid IsSolution Is it in Solution/Heated? Start->IsSolution Resp_Solid Respiratory: P100 Filter (Particulate Only) IsSolid->Resp_Solid Resp_Liquid Respiratory: OV/P100 Combo (Vapor + Particulate) IsSolution->Resp_Liquid Glove_Check Task Duration? Resp_Solid->Glove_Check Resp_Liquid->Glove_Check Short_Task < 15 Mins: Double Nitrile (0.11mm) Glove_Check->Short_Task Long_Task > 15 Mins or Spill: Laminate Liner Glove_Check->Long_Task

Figure 1: PPE Selection Logic based on physical state and task duration.

Part 3: Operational Protocols
3.1 Weighing and Transfer (Solid State)

Objective: Minimize dust generation and static charge.

  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-dissipative balance enclosure.

  • Static Management: Halogenated aromatics can be static-prone. Use an ionizing bar or anti-static gun on the weighing boat before transfer.

  • Transfer:

    • Do not use metal spatulas if the compound is potentially corrosive (hydrolysis risk). Use PTFE-coated or ceramic spatulas.

    • Immediately recap the stock container.

3.2 Solubilization (Liquid State)

Objective: Prevent "bumping" and vapor release.

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or EtOAc (Ethyl Acetate), the permeation rate through gloves increases drastically.

  • Protocol:

    • Add solvent slowly to the solid.

    • If using DCM, Laminate gloves (Silver Shield) are mandatory, as DCM permeates nitrile in <2 minutes, carrying the fluorophenylacetate with it.

Part 4: Emergency Response & Disposal[1]
4.1 Spill Cleanup Workflow

Scenario: You have dropped a vial containing 5g of solid this compound.

Spill_Response Alert 1. Alert & Isolate (15ft Radius) PPE 2. Don PPE (Goggles, Double Gloves, P100) Alert->PPE Contain 3. Cover with Absorbent Pads PPE->Contain Collect 4. Scoop into Wide-Mouth Jar Contain->Collect Clean 5. Wash Area (Soap + Water) Collect->Clean Dispose 6. Label: Halogenated Organic Waste Clean->Dispose

Figure 2: Immediate spill response workflow for solid halogenated intermediates.

4.2 Waste Disposal

Never dispose of down the drain. Hydrolysis leads to acidic contamination.

  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic." Label clearly with the full chemical name.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (e.g., Methanol): Organic Waste .

    • If dissolved in halogenated solvents (e.g., DCM): Halogenated Organic Waste .

  • Contaminated PPE: Heavily soiled gloves and mats must be bagged and treated as solid hazardous waste.

Part 5: References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]

  • PubChem. (Analogous Hazard Data for Methyl Phenylacetate derivatives). National Library of Medicine. [Link]

Sources

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